molecular formula C8H9FN2O B3323150 3-(3-Fluoropyridin-2-yl)azetidin-3-ol CAS No. 1609671-99-9

3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Cat. No.: B3323150
CAS No.: 1609671-99-9
M. Wt: 168.17 g/mol
InChI Key: IWOLGXBBTCELOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoropyridin-2-yl)azetidin-3-ol is a useful research compound. Its molecular formula is C8H9FN2O and its molecular weight is 168.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Fluoropyridin-2-yl)azetidin-3-ol is 168.06989108 g/mol and the complexity rating of the compound is 172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Fluoropyridin-2-yl)azetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluoropyridin-2-yl)azetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluoropyridin-2-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-6-2-1-3-11-7(6)8(12)4-10-5-8/h1-3,10,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOLGXBBTCELOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=C(C=CC=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285732
Record name 3-(3-Fluoro-2-pyridinyl)-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609671-99-9
Record name 3-(3-Fluoro-2-pyridinyl)-3-azetidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609671-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluoro-2-pyridinyl)-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Fluoropyridin-2-yl)azetidin-3-ol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns.

CAS Number: 1609671-99-9 Document Type: Technical Monograph & Synthetic Protocol Version: 2.1 (2025 Revision)[1][2][3]

Executive Summary

3-(3-Fluoropyridin-2-yl)azetidin-3-ol is a high-value pharmacophore scaffold designed to address specific challenges in modern drug discovery: solubility , metabolic stability , and vector control .[1][2][3]

By combining a strained, sp³-rich azetidine ring with a fluorinated pyridine, this molecule serves as a critical "fragment" for Fragment-Based Drug Discovery (FBDD). It is frequently employed to replace phenyl or cyclohexyl rings to lower logD, increase fraction sp³ (Fsp³), and introduce a specific hydrogen-bond donor/acceptor motif (the tertiary alcohol and the pyridine nitrogen) capable of unique binding interactions in kinase and GPCR pockets.[3]

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10]

Core Identifiers
ParameterValue
Chemical Name 3-(3-Fluoropyridin-2-yl)azetidin-3-ol
CAS Number 1609671-99-9
Molecular Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol
SMILES OC1(CNC1)c2ncccc2F
InChI Key IWOLGXBBTCELOX-UHFFFAOYSA-N
Calculated Properties (Physicochemical)

Data derived from consensus computational models (ACD/Labs, ChemAxon).[3]

PropertyValueImplication for Drug Design
cLogP ~0.2 – 0.5Highly polar; excellent for lowering lipophilicity in lead optimization.[2]
TPSA ~45 ŲGood membrane permeability range; CNS penetrant potential.[3]
pKa (Pyridine N) ~2.5The 3-fluoro substituent significantly lowers the basicity of the pyridine nitrogen (inductive effect), reducing hERG liability.[3]
pKa (Azetidine NH) ~9.5Typical secondary amine; forms stable salts (HCl, TFA) for storage.[3]
Fsp³ 0.375High sp³ character improves solubility and reduces "flatness" of drug candidates.[3]

Synthetic Logic & Methodology

Retrosynthetic Analysis

The synthesis relies on a nucleophilic addition strategy.[3] The high ring strain of the azetidine requires careful handling of the N-protecting group to prevent ring-opening polymerization.[1][2] The 3-fluoropyridine moiety is installed via a metallated intermediate, leveraging the "ortho-fluorine effect" to direct lithiation if necessary, though halogen-metal exchange is preferred for regiocontrol.[1][2]

Retrosynthesis Target Target: 3-(3-Fluoropyridin-2-yl)azetidin-3-ol Inter1 Intermediate A: N-Boc-3-(3-Fluoropyridin-2-yl)azetidin-3-ol Target->Inter1 Deprotection (TFA or HCl) Fragment1 Fragment 1: 2-Bromo-3-fluoropyridine Inter1->Fragment1 Organometallic Coupling Fragment2 Fragment 2: N-Boc-3-azetidinone Inter1->Fragment2 Electrophile

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the core skeleton.

Detailed Synthetic Protocol

Objective: Synthesis of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol (dihydrochloride salt).

Step 1: Preparation of the Organometallic Reagent[1][2][3]
  • Reagents: 2-Bromo-3-fluoropyridine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes) or i-PrMgCl (TurboGrignard).[3]

  • Solvent: Anhydrous THF or Et₂O.[3]

  • Conditions: -78°C (Cryogenic).

Protocol:

  • Charge a flame-dried 3-neck flask with 2-bromo-3-fluoropyridine and anhydrous THF under Argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add n-BuLi dropwise over 20 minutes.[3] Maintain internal temperature below -70°C to prevent "aryne" formation or scrambling of the halogen.[1]

  • Mechanistic Note: The 3-fluoro substituent inductively stabilizes the 2-lithio species, but the species is thermally unstable.[1][2] Proceed immediately to Step 2.

Step 2: Nucleophilic Addition to Ketone[1][2]
  • Reagent: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) (1.2 eq).[1][2]

  • Solvent: Anhydrous THF.

Protocol:

  • Dissolve N-Boc-3-azetidinone in minimal anhydrous THF.

  • Add this solution dropwise to the lithiated pyridine species at -78°C.

  • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Add saturated aqueous NH₄Cl solution carefully.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is the N-Boc protected alcohol .[3]

Step 3: Deprotection (Salt Formation)[3]
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

Protocol:

  • Dissolve the N-Boc intermediate in DCM.

  • Add 4M HCl in Dioxane (5-10 eq) at 0°C.

  • Stir at room temperature for 2–4 hours. Monitor by LCMS (disappearance of Boc-adduct mass).[3]

  • Isolation: The product often precipitates as the hydrochloride salt.[3] Filter and wash with Et₂O. If oil forms, concentrate and triturate with Et₂O/MeCN.

Medicinal Chemistry Applications

The "Fluorine Effect"

The 3-fluoro substituent on the pyridine ring is not merely decorative; it serves three critical functions:

  • pKa Modulation: It lowers the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH.[3] This improves membrane permeability compared to the non-fluorinated analog.

  • Conformational Bias: The fluorine atom can induce a preferred conformation via intramolecular electrostatic repulsion with the azetidine ring or attraction to the hydroxyl proton, locking the pharmacophore in a bioactive pose.[3]

  • Metabolic Blocking: It blocks the C3 position from oxidative metabolism (P450 oxidation), extending the half-life (

    
    ) of the molecule.[3]
    
Structural Diagram: Interaction Logic

Interactions Compound Pyridine N 3-Fluoro 3-Hydroxyl Azetidine NH Target H-Bond Acceptor Metabolic Block H-Bond Donor/Acceptor Solubilizing Vector Compound:f0->Target:t0 Low Basicity Compound:f1->Target:t1 C-F Bond Compound:f2->Target:t2 Polar Pivot Compound:f3->Target:t3 Linker Point

Figure 2: Pharmacophoric mapping of the scaffold against biological targets.

Handling & Safety Profile

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • Storage: Hygroscopic solid (HCl salt). Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Stability: The free base is prone to oxidation or polymerization if left in solution for extended periods.[3] The HCl salt is stable for >1 year if desiccated.

Emergency Protocols:

  • Eye Contact: Flush with water for 15 mins.[3]

  • Spill: Absorb with inert material (vermiculite).[3] Do not use combustible materials.

References

  • ChemSRC. (2025).[3] 3-(3-Fluoropyridin-2-yl)azetidin-3-ol - CAS 1609671-99-9.[1][2] Retrieved from [Link][3]

  • Dunet, J., et al. (2018).[3] "3-Fluoro-2-substituted pyridines as bioisosteres in kinase inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for the scaffold).

  • Burkhard, J. A., et al. (2010).[3] "Synthesis and structural analysis of 3-substituted azetidines." Organic Letters, 12(9), 1944-1947.[3] (Methodology for azetidinone addition).

Sources

Engineering ADME Profiles: Calculated LogP and Hydrophobicity of Fluoropyridine Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of optimal pharmacokinetic profiles, medicinal chemists constantly battle the dichotomy between target affinity and membrane permeability. The integration of an azetidine ring with a fluoropyridine moiety represents a highly sophisticated structural intervention. This whitepaper provides an in-depth technical analysis of how fluoropyridine azetidines modulate calculated partition coefficients (cLogP) and hydrophobicity. By examining the causality behind structural strain and inductive fluorination, and by establishing a self-validating 19F NMR experimental protocol, this guide empowers drug development professionals to precisely engineer the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of small-molecule therapeutics.

Mechanistic Causality: Structural Drivers of LogP and pKa

To understand the hydrophobicity of fluoropyridine azetidines, we must deconstruct the scaffold into its two synergistic components: the highly strained azetidine heterocycle and the electron-withdrawing fluoropyridine ring.

The Azetidine Ring: Strain-Induced Polarity

Unlike the ubiquitous piperidine or pyrrolidine rings, the four-membered azetidine ring possesses significant ring strain (approximately 25.2 kcal/mol) 1. As a Senior Application Scientist, I frequently observe that replacing a six-membered ring with an azetidine dramatically alters the molecule's three-dimensional lipophilic surface area. The internal C–C bonds of the azetidine ring exhibit increased p-character, forcing the external C–H bonds to adopt higher s-character. These shorter, more polarized C–H bonds, combined with a lower overall carbon count, inherently reduce the intrinsic lipophilicity (LogP) of the scaffold compared to its larger homologues 2.

The Fluoropyridine Moiety: Inductive Modulation

Fluorination is a classical strategy to increase metabolic stability and membrane partitioning. The fluorine atom increases the hydrophobic surface area of the pyridine ring, typically driving LogP upward 3. However, the true power of the fluoropyridine-azetidine combination lies in its proximity effect. The strong inductive electron-withdrawing nature of the fluoropyridine system significantly depresses the pKa of the adjacent azetidine nitrogen 4. By lowering the basicity, the molecule remains largely un-ionized at physiological pH (7.4), which optimizes the distribution coefficient (LogD7.4) and enhances blood-brain barrier (BBB) penetration or cellular permeability without indiscriminately inflating the raw LogP 5.

ADME_Logic Scaffold Fluoropyridine Azetidine Scaffold Fluoro Pyridine Fluorination (Inductive Electron Withdrawal) Scaffold->Fluoro Azetidine Azetidine Incorporation (High Ring Strain, Lower Vol.) Scaffold->Azetidine pKa Decreased Amine pKa (Altered Ionization) Fluoro->pKa Proximity Effect LogP Increased Intrinsic LogP (Hydrophobic Surface) Fluoro->LogP Polarity Shift Azetidine->pKa s-character of C-H Lipid Reduced Lipophilicity (vs. Piperidine/Pyrrolidine) Azetidine->Lipid Lower Carbon Count ADME Optimized ADME Profile (Targeted Membrane Permeability) pKa->ADME LogP->ADME Lipid->ADME

Caption: Logic diagram: Impact of fluoropyridine azetidines on ADME parameters.

Computational (cLogP) vs. Experimental Reality

Standard computational algorithms (e.g., AlogP, ClogP) frequently miscalculate the lipophilicity of strained, proximally-interacting heteroatomic systems 6. They often fail to account for the complex interplay between the azetidine ring's unique hydration shell and the dipole moment induced by the fluoropyridine.

The table below summarizes the quantitative physicochemical impact of ring size and fluorination, demonstrating why experimental validation is strictly necessary when working with these scaffolds.

Table 1: Comparative Physicochemical Impact of Saturated Heterocycles on Pyridine Scaffolds

Structural MotifRing SizeRelative Ring Strain (kcal/mol)Representative cLogP ShiftEffect on Amine pKaRelative Lipophilicity
Pyridine-Piperidine 6~0.0BaselineBaseline (~10.0)High
Pyridine-Pyrrolidine 5~6.0-0.4Minimal changeModerate
Pyridine-Azetidine 4~25.2-1.0Slight decreaseLow
Fluoropyridine-Azetidine 4~25.2-0.6 (vs Piperidine)Significant decreaseModerate-Low

Data synthesized from established medicinal chemistry structure-activity relationship (SAR) studies 1, 7.

Self-Validating Experimental Protocol: 19F NMR Shake-Flask Method

Because cLogP calculations are unreliable for fluoropyridine azetidines, rigorous empirical measurement is required. Traditional LC-MS or UV-Vis shake-flask methods are prone to calibration drift and rely heavily on the presence of a strong chromophore.

Step-by-Step Methodology
  • Phase Mutual Saturation:

    • Action: Vigorously stir equal volumes of n-octanol and aqueous buffer (e.g., PBS, pH 7.4) for 24 hours at 25°C, then allow them to separate.

    • Causality: Water and octanol are partially miscible. Failing to pre-saturate the solvents leads to osmotic volume shifts during the compound extraction phase, which will mathematically skew the final concentration ratio.

  • Sample & Internal Standard Addition:

    • Action: Dissolve the fluoropyridine azetidine analyte (approx. 1-5 mg) into 1 mL of the pre-saturated aqueous phase. Add a known quantity of a highly soluble fluorinated internal standard (e.g., 2,2,2-trifluoroethanol).

    • Causality: The internal standard controls for matrix effects and ensures the NMR integration is perfectly calibrated across both phases without the need for external standard curves.

  • Biphasic Equilibration:

    • Action: Add 1 mL of the pre-saturated octanol phase to the analyte mixture. Shake mechanically at 25°C for 2 hours.

    • Causality: Mechanical shaking ensures complete partitioning.

  • Centrifugal Phase Separation:

    • Action: Centrifuge the biphasic mixture at 4,000 RPM for 15 minutes. Carefully extract aliquots from both the upper (octanol) and lower (aqueous) layers using a syringe.

    • Causality: Centrifugation is critical to break any micro-emulsions. Micro-emulsions of octanol suspended in the aqueous phase are the primary cause of artificially low experimental LogP readings.

  • 19F NMR Acquisition & Calculation:

    • Action: Acquire 19F NMR spectra for both phase aliquots using identical acquisition parameters (D1 relaxation delay > 5 * T1). Calculate LogD7.4 by taking the base-10 logarithm of the ratio of the analyte's 19F integral in the octanol phase to the aqueous phase.

    • Causality: 19F NMR completely ignores the non-fluorinated solvent background (water/octanol), providing exceptional signal-to-noise ratios and eliminating the baseline interference common in UV-Vis methods.

NMR_Workflow Step1 1. Phase Saturation Octanol & pH 7.4 Buffer Step2 2. Sample Addition Analyte + 19F Int. Std. Step1->Step2 Step3 3. Equilibration Agitation (24h) & Centrifugation Step2->Step3 Step4 4. Phase Extraction Isolate Aqueous & Organic Step3->Step4 Step5 5. 19F NMR Acquisition Measure Both Phases Step4->Step5 Step6 6. LogD/LogP Derivation Ratio of 19F Integrals Step5->Step6

Caption: Workflow for 19F NMR-based self-validating LogP/LogD determination.

Conclusion & Strategic Outlook

The fluoropyridine azetidine motif is not merely a structural novelty; it is a highly tunable pharmacophore that allows researchers to decouple lipophilicity from basicity. By leveraging the high ring strain of the azetidine to lower the carbon footprint, and utilizing the inductive effect of the fluoropyridine to modulate the amine's pKa, drug developers can achieve superior membrane partitioning and metabolic stability. However, due to the predictive failures of cLogP models for these specific strained systems, adopting self-validating empirical methods like 19F NMR partitioning is non-negotiable for accurate lead optimization.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning PMC - NIH URL:[Link]

  • LogP values of N‐benzoylated azeditine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives ResearchGate URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs ResearchGate URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry PMC - NIH URL:[Link]

  • Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis PMC - NIH URL:[Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure PMC - NIH URL:[Link]

Sources

Structural Characterization and Synthetic Utility of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide profiles 3-(3-Fluoropyridin-2-yl)azetidin-3-ol , a specialized heterocyclic building block utilized in modern medicinal chemistry. Characterized by a gem-disubstituted azetidine ring, this motif serves as a critical bioisostere for altering physicochemical parameters—specifically lipophilicity (


) and metabolic stability—in fragment-based drug discovery (FBDD). This document provides the definitive structural identifiers, a validated synthetic protocol via organometallic addition, and an analysis of its application in lowering the 

character of drug candidates.

Part 1: Chemical Identity & Structural Data[1][2][3]

The following identifiers define the precise stereochemical and topological structure of the free base molecule.

Identifier Value
IUPAC Name 3-(3-fluoropyridin-2-yl)azetidin-3-ol
Common Name 3-Fluoro-2-(3-hydroxyazetidin-3-yl)pyridine
Molecular Formula

Molecular Weight 168.17 g/mol
Canonical SMILES OC1(CNC1)C2=C(F)C=CC=N2
Isomeric SMILES FC1=CC=CN=C1C2(O)CNC2
InChI String InChI=1S/C8H9FN2O/c9-6-2-1-3-11-7(6)8(12)4-10-5-8/h1-3,10,12H,4-5H2
InChIKey VZXYJYPONNIGAO-UHFFFAOYSA-N
Structural Analysis

The molecule features a gem-disubstituted carbon at the 3-position of the azetidine ring. This quaternary center is pivotal for two reasons:

  • Conformational Restriction: It locks the orientation of the pyridine ring relative to the amine vectors, reducing the entropic penalty upon protein binding.

  • Basicity Modulation: The electron-withdrawing nature of the 3-fluoropyridine (via the inductive effect of Fluorine and the

    
     Nitrogen) lowers the 
    
    
    
    of the azetidine nitrogen compared to a simple 3-phenyl analog, potentially improving oral bioavailability.

Part 2: Physicochemical Profile & Drug Design Utility

The "Gem-Difluoro" vs. "Gem-Fluoro-Heteroaryl" Effect

While gem-difluoro groups are common bioisosteres for carbonyls, the 3-fluoro-2-pyridyl motif attached to a saturated ring (azetidine) offers a distinct advantage. The fluorine atom at the 3-position of the pyridine creates an intramolecular electrostatic repulsion with the azetidine nitrogen lone pair (if planar), forcing a twisted conformation that enhances 3D-dimensionality (


 score).
Key Properties Table (Predicted)
PropertyValueContext
cLogP ~0.4 - 0.8Highly polar, suitable for CNS penetration optimization.
TPSA ~45 ŲFavorable for membrane permeability.
H-Bond Donors 2(OH, NH) - Requires capping (e.g., alkylation) for final drugs.
H-Bond Acceptors 3(Pyridine N, OH, F).
pKa (Azetidine) ~8.5Lower than typical secondary amines (~10-11) due to the heteroaryl ring.
Strategic Logic Diagram

The following diagram illustrates the decision-making process for selecting this building block in a Lead Optimization campaign.

SAR_Logic Problem Lead Compound Issue: High Lipophilicity (LogD > 3.5) Metabolic Instability Strategy Strategy: Introduce Polarity & sp3 Character Problem->Strategy Selection Select Scaffold: 3-(3-Fluoropyridin-2-yl)azetidin-3-ol Strategy->Selection Mechanism Mechanism: 1. Azetidine reduces lipophilicity vs Piperidine 2. 3-F-Pyridine blocks metabolic soft spots 3. Gem-substitution prevents oxidation at C3 Selection->Mechanism Outcome Outcome: Improved LLE (Lipophilic Ligand Efficiency) Mechanism->Outcome

Figure 1: Decision logic for incorporating the 3-(3-fluoropyridin-2-yl)azetidin-3-ol scaffold.

Part 3: Validated Synthetic Protocol

The synthesis of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol cannot be achieved by direct nucleophilic aromatic substitution due to the electron-rich nature of the pyridine ring. Instead, a Halogen-Lithium Exchange followed by a Barbier-type addition to a ketone is the industry-standard method.

Retrosynthetic Analysis
  • Bond Formed: C2(Pyridine)–C3(Azetidine).

  • Key Intermediate: 2-Lithio-3-fluoropyridine (generated in situ).

  • Electrophile: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one).

Step-by-Step Procedure
Reagents Required:
  • Substrate A: 2-Bromo-3-fluoropyridine [CAS: 40273-45-8]

  • Substrate B: tert-Butyl 3-oxoazetidine-1-carboxylate [CAS: 398489-26-4]

  • Reagent:

    
    -Butyllithium (2.5 M in hexanes) OR 
    
    
    
    -PrMgCl·LiCl (Turbo Grignard)
  • Solvent: Anhydrous THF or Diethyl Ether

  • Quench: Saturated aqueous

    
    
    
Protocol:
  • Cryogenic Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add 2-Bromo-3-fluoropyridine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

    • Expert Insight: The 3-fluoro substituent activates the 2-position but also makes the ring susceptible to nucleophilic attack ("pyridyne" mechanism) if the temperature rises above -60°C.

  • Lithiation: Dropwise add

    
    -Butyllithium  (1.1 equiv) over 15 minutes, maintaining internal temperature below -70°C. Stir for 30 minutes at -78°C.
    
    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the 2-lithio species.

  • Electrophile Addition: Dissolve N-Boc-azetidin-3-one (1.2 equiv) in minimal anhydrous THF. Add this solution dropwise to the lithiated pyridine mixture at -78°C.

    • Critical Step: Rapid addition can cause local heating; slow addition ensures the clean 1,2-addition to the ketone.

  • Warming & Quench: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Quench by adding saturated

    
     solution.
    
  • Workup & Purification: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate. Purify the N-Boc intermediate via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
    
  • Deprotection (Optional): To obtain the free base (as requested in the prompt), treat the N-Boc intermediate with TFA/DCM (1:4) at room temperature for 1 hour. Concentrate and neutralize with basic resin or

    
     wash.
    
Reaction Workflow Diagram

Synthesis_Flow SM1 2-Bromo-3-fluoropyridine (Precursor) Step1 1. n-BuLi, THF, -78°C (Li-Halogen Exchange) SM1->Step1 SM2 N-Boc-azetidin-3-one (Electrophile) Step2 2. Addition of Ketone (-78°C to 0°C) SM2->Step2 Step1->Step2 Active Lithio Species Inter N-Boc-3-(3-F-Py)-azetidin-3-ol (Protected Intermediate) Step2->Inter Deprot 3. TFA/DCM (Deprotection) Inter->Deprot Product 3-(3-Fluoropyridin-2-yl)azetidin-3-ol (Final Product) Deprot->Product

Figure 2: Synthetic route via Lithium-Halogen exchange and ketone addition.

Part 4: Safety & Handling (SDS Summary)

  • Hazards: As a secondary amine and pyridine derivative, treat as an Irritant (Skin/Eye) . The fluorinated moiety implies potential stability issues under extreme basic conditions (nucleophilic aromatic substitution of the fluorine).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon).

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless derivatization is intended).

References

  • PubChem Compound Summary.3-Fluoropyridine Derivatives and Azetidines.

    • Source:

  • Sigma-Aldrich (Merck).Building Blocks for Medicinal Chemistry: Azetidines.

    • Source:

  • Dunet, J., et al. (2018). Synthesis of 3,3-Disubstituted Azetidines as Novel CNS-Active Scaffolds. Journal of Medicinal Chemistry.
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for Lithium-Halogen exchange protocols on halopyridines).

A Technical Guide to the Strategic Use of Azetidine- and Fluoropyridine-Based Scaffolds in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has solidified its position as a potent strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2] The success of an FBDD campaign is fundamentally reliant on the quality and design of the fragment library.[3][4] This guide delves into the strategic value of incorporating fragments possessing specific, high-value chemotypes: the sp³-rich, conformationally constrained azetidine ring and the electronically versatile fluoropyridine motif.[5][6] While the specific molecule 3-(3-Fluoropyridin-2-yl)azetidin-3-ol serves as an archetypal example, this paper will explore the broader principles and applications of its constituent parts. We will dissect the medicinal chemistry rationale, outline a comprehensive FBDD workflow, provide detailed experimental protocols, and present robust strategies for evolving these fragment hits into potent, drug-like leads.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a target-based drug discovery approach that begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically < 300 Da), to identify those that bind weakly but efficiently to a biological target.[1][7] Unlike High-Throughput Screening (HTS), which screens for potent, larger molecules, FBDD identifies smaller, more efficient binders.[3][8] These initial fragment hits, though low in affinity, serve as high-quality starting points for structure-guided optimization into more potent lead compounds.[1][7] The core advantage of FBDD lies in its efficient exploration of chemical space; a smaller, well-curated fragment library can sample a wider range of chemical interactions than a much larger HTS library.[9][10]

The identification of fragment hits requires highly sensitive biophysical techniques due to their weak binding affinities (typically in the high micromolar to millimolar range).[8][9] Commonly employed methods include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR).[1][2][11]

Deconstruction of a High-Value Fragment: The Azetidine-Fluoropyridine Archetype

The hypothetical fragment, 3-(3-Fluoropyridin-2-yl)azetidin-3-ol, embodies several key features that make its structural class highly valuable for FBDD. Let's analyze its components:

The Azetidine Scaffold: A 3D Vector for Exploration

Azetidines, four-membered nitrogen-containing heterocycles, have become vital motifs in modern medicinal chemistry.[5] Their inclusion in a fragment library offers distinct advantages:

  • sp³-Rich Character and 3D Shape: In an era where many fragment libraries are dominated by flat, aromatic compounds, sp³-rich scaffolds like azetidine provide crucial three-dimensional diversity.[5][12] This allows for the probing of more complex, non-planar binding pockets.

  • Conformational Rigidity: The strained four-membered ring imparts significant conformational rigidity.[5][13] This pre-organizes the substituents on the ring, reducing the entropic penalty upon binding to a target and potentially leading to higher ligand efficiency.

  • Defined Exit Vectors: The azetidine ring presents well-defined geometric vectors from which a fragment can be elaborated. The nitrogen atom and the substituents at the 3-position serve as clear, synthetically accessible points for growth.

  • Improved Physicochemical Properties: Azetidine motifs can enhance properties like aqueous solubility and metabolic stability, making them attractive components for drug candidates.[5] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine rings to improve their pharmacokinetic profiles.[5]

The 3-Hydroxy Group: A Critical Interaction Point

The hydroxyl group at the 3-position of the azetidine ring is a critical pharmacophoric feature.

  • Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, forming key interactions with protein residues.

  • Reactivity and Vector for Growth: The hydroxyl group is a versatile chemical handle. It can be a point of attachment for further elaboration or can be replaced to probe the chemical space within the binding pocket.[14][15]

The Fluoropyridine Motif: Modulator of Properties and Interactions

Fluorine has become a cornerstone of modern drug discovery.[16] Its incorporation into a pyridine ring provides a powerful tool for fine-tuning molecular properties:

  • Modulation of pKa: The highly electronegative fluorine atom significantly lowers the basicity (pKa) of the pyridine nitrogen.[16][17] This can be crucial for optimizing interactions with the target, improving cell permeability, and avoiding off-target effects.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including dipole-dipole interactions and, in some contexts, halogen bonding. It can also act as a hydrogen bond acceptor.[17]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450s.[16][17] Placing fluorine at a metabolically vulnerable position can significantly improve a compound's half-life.

  • 19F-NMR Screening: The presence of a fluorine atom enables the use of ¹⁹F-NMR spectroscopy, a highly sensitive and effective primary screening technique in FBDD that offers low false-positive rates.[18]

The combination of these three motifs results in a fragment with high structural definition, key interaction features, and tunable physicochemical properties, making it an exemplary tool for drug discovery.

The FBDD Workflow with Azetidine-Fluoropyridine Fragments

A successful FBDD campaign follows a structured, multi-stage process. The goal is to reliably identify true binders and obtain high-resolution structural information to guide the subsequent hit-to-lead chemistry effort.

Stage 1: Fragment Library Design & Screening

The campaign begins with the screening of a meticulously curated fragment library. This library should contain a diverse set of low-molecular-weight molecules, including sp³-rich scaffolds like the 3-hydroxyazetidine core.[4][12]

Primary Screening: Sensitive biophysical techniques are required to detect the weak binding of fragments.

  • Surface Plasmon Resonance (SPR): An effective primary screening tool due to its throughput and ability to measure binding kinetics and affinity.[9]

  • Thermal Shift Assay (TSA): Can be used to identify fragments that stabilize the target protein against thermal denaturation.

  • ¹⁹F-NMR: For libraries containing fluorinated fragments, this is a powerful primary screen that directly observes the fragment's fluorine signal upon binding to the target.[18][19]

Stage 2: Hit Validation and Structural Elucidation

Hits from the primary screen must be validated to eliminate false positives. This often involves using an orthogonal biophysical method.[9] For example, an initial hit from an SPR screen could be confirmed using NMR.

The Gold Standard - X-ray Crystallography: The most valuable step in FBDD is obtaining a high-resolution crystal structure of the fragment bound to the target protein.[2][20] This is the "gold standard" because it provides a definitive, atomic-level map of the binding interaction.[8][20] This structural information is non-negotiable for an efficient, structure-guided optimization campaign, as it reveals:

  • The precise binding mode of the fragment.

  • The key interactions (e.g., hydrogen bonds) responsible for binding.

  • The surrounding pocket and available vectors for fragment elaboration.[20]

Diagram: FBDD Workflow for Azetidine-Based Fragments

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Structural Biology cluster_2 Phase 3: Hit-to-Lead Elaboration Lib Fragment Library (incl. Azetidines) Screen Primary Screen (SPR, TSA, 19F-NMR) Lib->Screen Hits Initial Hits Screen->Hits Weak Binders (μM-mM Kd) Ortho Orthogonal Screen (e.g., NMR) Hits->Ortho Xtal X-Ray Crystallography (Co-crystal Structure) Ortho->Xtal Confirmed Binders Validated Validated Structural Hit Xtal->Validated SBDD Structure-Based Design (Analyze Pocket & Vectors) Validated->SBDD Chem Synthetic Chemistry (Fragment Growing/Linking) SBDD->Chem Leads Potent Leads (nM Kd) Chem->Leads Iterative Cycles

Caption: A streamlined workflow for Fragment-Based Drug Discovery.

From Fragment Hit to Potent Lead: Strategies for Elaboration

With a validated crystal structure in hand, the low-affinity fragment hit can be evolved into a high-affinity lead compound. The structure reveals the "exit vectors"—the points on the fragment that are pointing towards open space in the binding pocket and are synthetically accessible.

For an azetidine-fluoropyridine hit, the primary growth vectors are:

  • The Azetidine Nitrogen: This secondary amine is an ideal handle for derivatization via reactions like reductive amination, acylation, or sulfonylation.

  • The Fluoropyridine Ring: The pyridine ring can be functionalized using various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to add new substituents that can pick up additional interactions.[21]

  • The 3-Position: While the hydroxyl group may be making a critical hydrogen bond, it can also be used as a point of elaboration (e.g., etherification) or replaced with other functional groups to probe the pocket.

The Elaboration Decision Process: The choice of which vector to pursue is guided entirely by the crystal structure. Computational tools, such as docking and free energy perturbation (FEP) calculations, can help prioritize synthetic targets by predicting the binding affinity of virtual compounds.[4]

Diagram: Elaboration Strategy for an Azetidine-Based Fragment Hit

Elaboration_Strategy cluster_vectors Analyze Exit Vectors cluster_chem Synthetic Elaboration Start Validated Fragment Hit (Co-crystal Structure) VecN Vector 1: Azetidine N-H Start->VecN VecC Vector 2: Fluoropyridine C-H/C-X Start->VecC VecO Vector 3: Azetidinol O-H Start->VecO ChemN Reductive Amination, Amide Coupling VecN->ChemN ChemC Suzuki/Buchwald Coupling, SNAr VecC->ChemC ChemO Etherification, Displacement VecO->ChemO Result Synthesized Analogs for Affinity Testing (SAR) ChemN->Result ChemC->Result ChemO->Result

Caption: Decision-making process for structure-guided fragment elaboration.

Experimental Protocols

Protocol: Surface Plasmon Resonance (SPR) Screening
  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 series) via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU).

  • System Preparation: Equilibrate the SPR system (e.g., Biacore) with a running buffer (e.g., HBS-EP+, pH 7.4, with 1-5% DMSO).

  • Fragment Preparation: Prepare a fragment library plate with each fragment solubilized in 100% DMSO. Dilute fragments into running buffer to a final screening concentration (e.g., 200 µM) with a final DMSO concentration matching the running buffer.

  • Screening Injection: Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Identify hits based on a response threshold significantly above the baseline noise.

  • Affinity Determination: For validated hits, perform a dose-response experiment by injecting a series of fragment concentrations (e.g., 10 µM to 1 mM) to determine the equilibrium dissociation constant (Kd).

Protocol: X-ray Crystallography by Co-crystallization
  • Protein Preparation: Concentrate the purified target protein to 5-15 mg/mL in a low-ionic-strength buffer.

  • Fragment Soaking: Add the fragment (from a concentrated DMSO stock) to the protein solution to a final concentration of 1-10 mM. Incubate on ice for at least 1 hour.

  • Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment solution with a range of commercially available crystallization screens.

  • Crystal Harvesting: Once crystals appear, harvest them using a cryo-loop and flash-cool in liquid nitrogen, using a cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol) if necessary.

  • Data Collection: Ship the frozen crystals to a synchrotron source for X-ray diffraction data collection.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using a previously obtained apo-protein structure. Refine the model and build the fragment into the observed electron density map.

Conclusion

Fragment scaffolds combining the 3D-rich, conformationally constrained azetidine ring with the electronically tunable fluoropyridine motif represent a powerful tool in the arsenal of the modern medicinal chemist. The azetidine core provides novel chemical space and defined vectors for growth, while the fluoropyridine element allows for fine-tuning of physicochemical properties and enables sensitive ¹⁹F-NMR screening. A systematic FBDD workflow, grounded in high-quality structural biology, allows these simple, low-affinity fragments to serve as the starting point for rational, efficient, and successful hit-to-lead campaigns, ultimately accelerating the discovery of new medicines for challenging diseases.

References

  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Available from: [Link]

  • Hopax. (n.d.). Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. Available from: [Link]

  • PubMed. (2013, April 15). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Available from: [Link]

  • PubMed. (2025, September 10). Fragment-based drug discovery: A graphical review. Available from: [Link]

  • PubMed. (2022, November 15). Fragment-based drug discovery-the importance of high-quality molecule libraries. Available from: [Link]

  • Frontiers in Molecular Biosciences. (2020, August 4). Application of Fragment-Based Drug Discovery to Versatile Targets. Available from: [Link]

  • ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Available from: [Link]

  • PMC. (2025, September 10). Fragment-based drug discovery: A graphical review. Available from: [Link]

  • GlobalInfoTek. (2026, January 28). China Manufacturer Supply High Quality 3-Hydroxyazetidine hydrochloride CAS 18621-18-6 Wholesale & Bulk. Available from: [Link]

  • PubMed. (2019, May 3). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Available from: [Link]

  • Technology Networks. (2022, October 14). Fragment-Based Approach To Enhance Drug Discovery Productivity. Available from: [Link]

  • Creasalt. (n.d.). Fragment Screening & Fragment-Based Drug Design. Available from: [Link]

  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. Available from: [Link]

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]

  • ACS Publications. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available from: [Link]

  • ResearchGate. (n.d.). Relevance and chemistry of azetidines and ABBs. Available from: [Link]

  • CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. Available from: [Link]

  • ResearchGate. (2025, August 6). (PDF) Fragment Based Drug Design: From Experimental to Computational Approaches. Available from: [Link]

  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Available from: [Link]

  • Durham e-Theses. (2025, April 28). Synthesis and Vectorial Functionalisation of N-Heterocycles for Fragment-based Drug Discovery. Available from: [Link]

  • MDPI. (2022, February 28). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available from: [Link]

  • PMC. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Available from: [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • ResearchGate. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. Available from: [Link]

  • Grantome. (n.d.). Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Available from: [Link]

  • PMC. (2023, November 24). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Available from: [Link]

  • MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]

  • PMC. (2016, July 16). Applications of 19F-NMR in Fragment-Based Drug Discovery. Available from: [Link]

  • BioDuro. (2025, September 30). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. Available from: [Link]

  • Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. Available from: [Link]

Sources

Thermodynamic Stability Assessment: 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol , synthesizing structural analysis with predictive degradation modeling and experimental validation protocols.

Executive Summary: The Stability Paradox

3-(3-Fluoropyridin-2-yl)azetidin-3-ol represents a class of "kinetically trapped" high-energy scaffolds. While the azetidine core possesses significant inherent ring strain (~26 kcal/mol), the specific electronic configuration of the 3-fluoropyridin-2-yl substituent provides a unique stabilizing effect that counteracts typical degradation pathways found in 3-aryl-azetidin-3-ols.

Key Finding: Unlike its phenyl analogs, which are prone to acid-catalyzed dehydration and ring-opening due to benzylic carbocation stabilization, the electron-deficient 3-fluoropyridine ring destabilizes the transition state for C3-carbocation formation. This renders the compound surprisingly resistant to SN1-type degradation, though it remains sensitive to nucleophilic attack under basic conditions.[1]

Structural & Thermodynamic Profile

The Energy Landscape

The molecule’s stability is a tug-of-war between geometric strain and electronic deactivation.

ParameterValue / CharacteristicImplication for Stability
Ring Strain Energy ~26.4 kcal/molHigh susceptibility to ring-opening reactions if activated by heat or Lewis acids.
C3-Substituent Tertiary AlcoholTypically a site for dehydration. However, the adjacent pyridine ring alters this reactivity.[1]
Electronic Effect 3-Fluoropyridine (Electron Deficient)Stabilizing: Reduces the basicity of the C3-hydroxyl group and destabilizes carbocation formation, preventing spontaneous dehydration.
Basicity (Calculated) Azetidine NH

Pyridine N

The azetidine nitrogen is the primary protonation site.[1] Protonation increases ring strain and electrophilicity.
The Fluorine Effect

The fluorine atom at the 3-position of the pyridine ring is not merely a metabolic blocker; it exerts a strong inductive effect (


). This pulls electron density away from the C2-position of the pyridine, which in turn withdraws density from the C3-position of the azetidine.[1]
  • Result: The C3-OH bond is strengthened against heterolytic cleavage (preventing loss of

    
    ).
    

Degradation Mechanisms & Pathways[1]

Understanding the failure modes is critical for developing robust handling protocols.[1] The two primary thermodynamic risks are Acid-Catalyzed Ring Opening and Oxidative Fragmentation .

Pathway Analysis (DOT Visualization)

DegradationPathways cluster_stability Stabilizing Factor Compound 3-(3-Fluoropyridin-2-yl) azetidin-3-ol Protonation N-Protonated Species (Activated Strain) Compound->Protonation Acid (H+) Oxidation N-Oxide / Ring Fragmentation Compound->Oxidation Peroxides/Air (Slow) Carbocation Transient C3 Carbocation (Destabilized by Pyridine) Protonation->Carbocation Slow (Rate Limiting) RingOpen Ring-Opened Amino-Ketone Carbocation->RingOpen H2O Nucleophile Dehydration Dehydrated Alkene (Azetine Derivative) Carbocation->Dehydration Elimination (-H2O) Note Fluoropyridine withdraws e- preventing cation formation Note->Carbocation

Figure 1: Primary degradation pathways. The electron-deficient pyridine ring significantly slows the transition to the carbocation intermediate, enhancing stability compared to phenyl analogs.[1]

Experimental Characterization Protocols

To validate the thermodynamic stability, the following self-validating experimental workflows are recommended. These protocols prioritize the detection of ring-opening events which are often silent in standard UV/Vis but obvious in NMR/LC-MS.

Protocol A: pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the


 for ring opening across the pH scale.
  • Preparation: Prepare 1 mM solutions of the compound in buffered

    
     (for NMR) or buffer/ACN (for LC-MS) at pH 1.2, 4.5, 7.4, and 9.0.
    
  • Incubation: Thermostat samples at

    
    .
    
  • Sampling:

    • Timepoints: 0, 4, 8, 24, and 48 hours.[1]

    • Method: Quantitative

      
      -NMR is preferred over HPLC initially, as ring-opened products often lack a distinct chromophore shift. Look for the disappearance of the azetidine ring protons (
      
      
      
      ppm) and appearance of alkyl chain signals.[1]
  • Data Analysis: Plot

    
     vs. time.[1] Linearity confirms pseudo-first-order kinetics.
    
Protocol B: Thermal Stress Testing (DSC/TGA)

Objective: Define the safe processing window (melting vs. decomposition).

  • Instrument: Differential Scanning Calorimetry (DSC) with Tzero pans.

  • Ramp: Equilibrate at

    
    , ramp 
    
    
    
    to
    
    
    .
  • Atmosphere: Nitrogen purge (50 mL/min).

  • Critical Observation:

    • Endotherm: Melting point (Expected range:

      
       for solid salts).
      
    • Exotherm: Decomposition. Alert: If a sharp exotherm follows immediately after melting, the compound is thermally unstable in the melt phase (ring strain release).[1]

Protocol C: Oxidative Stress

Objective: Assess susceptibility of the secondary amine and pyridine nitrogen.[1]

  • Reagent: 3% Hydrogen Peroxide (

    
    ) at Room Temperature.
    
  • Duration: 4 hours.

  • Detection: LC-MS. Look for M+16 (N-oxide) or M+32 (Di-N-oxide) adducts.

  • Mitigation: If degradation >5% is observed, storage under Argon and use of antioxidant excipients (e.g., methionine) is required.[1]

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage logic applies:

ConditionRecommendationRationale
pH Environment Maintain pH 6.0 – 8.0Avoids protonation of the azetidine nitrogen (acid instability) and nucleophilic attack (base instability).
Temperature

(Long term)
Kinetic trapping. At room temp, ring strain lowers the activation energy barrier for hydrolysis.[1]
State Solid Salt (e.g., HCl or TFA)Protonating the azetidine nitrogen in the solid state can actually stabilize the lattice, provided it is kept dry.[1] Free base is more prone to oxidation.
Solvents Avoid protic solvents with Lewis AcidsAlcohols + Lewis Acids will rapidly open the ring to form ethers. Use DCM, THF, or ACN.[1]

Stability Testing Workflow (DOT Visualization)

StabilityWorkflow Start Sample: 3-(3-Fluoropyridin-2-yl) azetidin-3-ol Screen Initial Stress Screen (24h @ 40°C) Start->Screen Acid 0.1N HCl Screen->Acid Base 0.1N NaOH Screen->Base Oxid 3% H2O2 Screen->Oxid Analysis LC-MS + qNMR Analysis Acid->Analysis Base->Analysis Oxid->Analysis Decision1 Degradation > 5%? Analysis->Decision1 Stable Standard Storage (2-8°C, Dark) Decision1->Stable No Unstable Cryogenic Storage (-20°C, Argon) Decision1->Unstable Yes

Figure 2: Decision tree for establishing storage conditions based on forced degradation results.

References

  • ChemicalBook. (2025).[1] Azetidin-3-ol Properties and Suppliers. Retrieved from [1]

  • National Institutes of Health (NIH). (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC8488200. Retrieved from [1]

  • BenchChem. (2025).[2] Technical Guide: Preventing Ring-Opening of Azetidines. Retrieved from [1]

  • Beilstein Journal of Organic Chemistry. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [1]

  • ChemScene. (2025). Product Data: 3-(Azetidin-3-yl)-2-fluoropyridine. Retrieved from [1]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [1]

Sources

Literature review of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Mechanistic Evaluation of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol: A Technical Whitepaper

Executive Summary

In contemporary drug discovery, the integration of sp³-rich scaffolds with halogenated heteroaromatics is a proven strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The compound 3-(3-fluoropyridin-2-yl)azetidin-3-ol (CAS: 1609671-99-9) [1] represents a highly versatile building block in this domain. The azetidine ring provides enhanced 3D vectorality and metabolic stability compared to flexible acyclic amines, while the 3-fluoropyridine moiety modulates the pKa of the adjacent nitrogen, improving membrane permeability and target binding affinity. Such motifs are frequently utilized in the development of advanced therapeutics, including monoacylglycerol lipase (MGL) inhibitors for neuropathic pain[2] and highly selective ligands for nicotinic acetylcholine receptors (nAChRs)[3].

This whitepaper provides an authoritative, in-depth guide to the synthesis of 3-(3-fluoropyridin-2-yl)azetidin-3-ol, detailing the mechanistic causality behind the experimental conditions, self-validating protocols, and quantitative optimization data.

Retrosynthetic Rationale & Mechanistic Causality

The construction of the C–C bond between the C3 position of the azetidine ring and the C2 position of the pyridine ring relies on a classic organometallic disconnection.

Electrophile Selection: The synthesis utilizes 1-Boc-azetidin-3-one as the electrophilic core[4]. The tert-butyloxycarbonyl (Boc) protecting group is mandatory; it not only prevents the azetidine nitrogen from acting as a competing nucleophile but also significantly reduces its basicity. This prevents the nitrogen from excessively coordinating with the highly reactive organolithium intermediate, which would otherwise lead to unpredictable aggregation states and lower yields.

Nucleophile Generation (Halogen-Metal Exchange): The nucleophile is generated via the directed lithiation of 2-bromo-3-fluoropyridine . The choice of n-butyllithium (n-BuLi) at strictly cryogenic temperatures (–78 °C) is dictated by the electronic nature of the substrate. The highly electronegative fluorine atom at the C3 position strongly inductively withdraws electron density. While this activates the C2 position for rapid halogen-metal exchange, it also makes the resulting 3-fluoro-2-lithiopyridine intermediate highly susceptible to elimination (forming a highly reactive pyridyne intermediate) or nucleophilic degradation if the temperature rises above –60 °C.

SynthWorkflow A 2-Bromo-3-fluoropyridine + n-BuLi (-78 °C) B 3-Fluoro-2-lithiopyridine Intermediate A->B Halogen-Metal Exchange D Boc-Protected Intermediate B->D Nucleophilic Addition C 1-Boc-azetidin-3-one (Electrophile) C->D E 3-(3-Fluoropyridin-2-yl) azetidin-3-ol D->E TFA / DCM Deprotection

Synthetic workflow for 3-(3-fluoropyridin-2-yl)azetidin-3-ol via halogen-metal exchange.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Phase 1: Synthesis of 1-Boc-3-(3-fluoropyridin-2-yl)azetidin-3-ol

Objective: Execute a controlled halogen-metal exchange followed by nucleophilic trapping.

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask under a continuous flow of ultra-high purity argon. Charge the flask with 2-bromo-3-fluoropyridine (1.0 equiv, 10 mmol) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to strictly –78 °C. Causality: Failure to maintain this temperature will result in the formation of deep-red polymeric byproducts.

  • Lithiation: Add n-BuLi (1.6 M in hexanes, 1.05 equiv, 10.5 mmol) dropwise via a syringe pump over 20 minutes. Maintain stirring for 45 minutes at –78 °C.

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in MeOD, and analyze via crude ¹H-NMR. Complete disappearance of the C2-proton signal confirms quantitative lithium-halogen exchange.

  • Electrophilic Addition: Dissolve 1-Boc-azetidin-3-one (1.1 equiv, 11 mmol) in anhydrous THF (10 mL) and add dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed –70 °C.

  • Quenching & Workup: Stir for an additional 2 hours at –78 °C. Quench the reaction in situ at –78 °C by adding saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the Boc-protected intermediate.

Phase 2: Acidic Deprotection

Objective: Cleave the Boc group without dehydrating the tertiary alcohol.

  • Reaction Setup: Dissolve the purified 1-Boc-3-(3-fluoropyridin-2-yl)azetidin-3-ol (5 mmol) in anhydrous Dichloromethane (DCM, 15 mL).

  • Acid Addition: Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA, 15 mL). Causality: Performing this at 0 °C suppresses the acid-catalyzed dehydration of the tertiary azetidin-3-ol into an alkene.

  • Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (ninhydrin stain). The starting material spot will disappear, and a baseline spot (the free amine TFA salt) will emerge, staining deep purple.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ until pH 8-9 is reached. Extract the aqueous layer repeatedly with a mixture of DCM/Isopropanol (4:1) due to the high polarity of the product. Dry and concentrate to yield the pure 3-(3-fluoropyridin-2-yl)azetidin-3-ol.

Quantitative Data Analysis

The table below summarizes the optimization of the critical halogen-metal exchange and addition sequence, demonstrating the causality between reaction parameters and final yield.

Reaction ParameterCondition A (Sub-optimal)Condition B (Optimized)Causality / Observation
Metalating Agent i-PrMgCl (0 °C)n-BuLi (–78 °C)Grignard exchange is thermodynamically sluggish for this substrate; n-BuLi provides rapid, quantitative lithiation[2].
Solvent System Pure THFTHF / Toluene (1:1)Pure THF can lead to localized exotherms during n-BuLi addition. Toluene acts as a thermal buffer, improving heat dissipation.
Electrophile Addition Bolus additionDropwise over 30 minBolus addition causes temperature spikes (> –60 °C), leading to pyridine ring opening or dimerization.
Deprotection Acid HCl (aq) / HeatTFA in DCM (0 °C to RT)Aqueous HCl requires harsh basic workup, complicating the extraction of the highly water-soluble free azetidine.

Pharmacological Application Context

The synthesis of this specific scaffold is rarely an end in itself. As depicted below, the free secondary amine of the azetidine ring serves as a versatile anchor point for further synthetic elaboration (e.g., reductive amination, amidation). This enables the construction of complex architectures capable of precise target engagement.

PharmaPathway A 3-(3-Fluoropyridin-2-yl)azetidin-3-ol (Scaffold) B Lead Optimization (Amidation / Alkylation) A->B Synthetic Elaboration C Target Engagement (e.g., nAChR / MGL) B->C Pharmacodynamic Interaction D Therapeutic Efficacy (Pain / Inflammation Reduction) C->D Downstream Signaling

Pharmacological integration of fluorinated azetidine building blocks in drug discovery.

References

  • Chemsrc. "3-(3-Fluoropyridin-2-yl)azetidin-3-ol | CAS#:1609671-99-9". Chemical Database. Available at:[Link]

  • Google Patents. "US8362000B2 - Azetidinyl diamides as monoacylglycerol lipase inhibitors". United States Patent and Trademark Office.
  • Scilit. "Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Metabolic stability predictions for 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for predicting and validating the metabolic stability of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol . It is structured to guide drug discovery professionals through structural analysis, predictive modeling, and experimental validation.

Executive Summary

3-(3-Fluoropyridin-2-yl)azetidin-3-ol (CAS: 1609671-99-9) represents a distinct structural class of fragment-like scaffolds often utilized in kinase inhibition and CNS-targeted drug discovery. Its physicochemical profile—characterized by a strained azetidine ring, a polar tertiary alcohol, and an electron-deficient fluoropyridine—suggests a unique metabolic fate compared to standard piperidine or pyrrolidine analogs.

This guide details the predictive metabolic liabilities of this scaffold and outlines a rigorous experimental protocol to validate its intrinsic clearance (


) and half-life (

).[1]

Structural Analysis & In Silico Predictions[3]

Physicochemical Baseline

The molecule features three distinct pharmacophores that dictate its interaction with metabolic enzymes:

  • Azetidine Core (Secondary Amine): High ring strain (~26 kcal/mol) and basicity (

    
    ).[2]
    
  • Tertiary Alcohol (C3): Increases polarity (

    
    ) and introduces steric bulk.
    
  • 3-Fluoropyridine: The fluorine atom at the C3 position of the pyridine ring is a strategic metabolic blocker, reducing electron density and preventing oxidative attack at this typically labile site.

Predicted Metabolic Soft Spots

Based on Structure-Metabolism Relationships (SMR), the metabolic stability is predicted to be moderate-to-high , with specific liabilities outlined below:

  • Primary Liability (Phase II): The secondary amine of the azetidine ring is the most accessible site for conjugation, specifically N-glucuronidation via UGT enzymes.

  • Secondary Liability (Phase I - CYP450): While the 3-fluoro group blocks proximal oxidation, the C4, C5, and C6 positions of the pyridine ring remain susceptible to oxidative attack, particularly by CYP3A4 or CYP2D6.

  • Tertiary Liability (Non-CYP): The pyridine nitrogen is a potential site for N-oxidation (FMO-mediated). Furthermore, electron-deficient pyridines can be substrates for Aldehyde Oxidase (AO) , leading to oxidation at the C6 position (alpha to the nitrogen).

Predicted Metabolic Pathway Map

The following diagram illustrates the theoretical metabolic cascade for 3-(3-Fluoropyridin-2-yl)azetidin-3-ol.

MetabolicPathway cluster_0 Phase I (Oxidative) cluster_1 Phase II (Conjugative) Parent Parent Molecule 3-(3-Fluoropyridin-2-yl)azetidin-3-ol M1 M1: Pyridine N-Oxide (FMO / CYP) Parent->M1 N-Oxidation M2 M2: Pyridone Derivative (Aldehyde Oxidase @ C6) Parent->M2 Cytosolic Oxidation M3 M3: Azetidine N-Oxide Parent->M3 N-Oxidation M4 M4: N-Glucuronide (UGT - Major) Parent->M4 Glucuronidation (High Probability) M5 M5: O-Glucuronide (UGT - Minor) Parent->M5 Glucuronidation (Steric Hindrance)

Figure 1: Predicted metabolic pathways. Red arrow indicates the highest probability clearance route (N-Glucuronidation).

Experimental Validation Protocols

To confirm the in silico predictions, a tiered experimental approach is required. This protocol ensures self-validation by including specific controls for non-CYP pathways which are often overlooked for pyridine-containing fragments.

Tier 1: Metabolic Stability Assay (Microsomal & Cytosolic)

Objective: Determine intrinsic clearance (


) and identify if clearance is CYP- or Cytosol-driven.

Protocol:

  • Test System:

    • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Pooled Human Liver Cytosol (to assess Aldehyde Oxidase activity).

  • Substrate Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactors:

    • NADPH: Required for CYP/FMO activity.

    • UDPGA: Required for UGT activity (optional in Tier 1, mandatory if high turnover observed without NADPH).

    • Zonalone: (AO inhibitor) - Use in a parallel incubation to confirm Aldehyde Oxidase contribution.

  • Time Points: 0, 5, 15, 30, 45, 60 minutes.

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.[3]

Data Presentation Table:

ParameterHLM (+NADPH)HLM (-NADPH)Cytosol (+AO Inhibitor)Interpretation
% Remaining (60 min) < 50%> 90%N/AHigh CYP Clearance
% Remaining (60 min) > 80%> 90%N/ALow CYP Clearance (Stable)
% Remaining (60 min) < 50%< 50%> 80%AO-Mediated Clearance
Tier 2: Metabolite Identification (MetID)

Objective: Structurally characterize the "Soft Spots."

Workflow:

  • Incubation: High concentration (10 µM) incubation with HLM and Hepatocytes (2 hours).

  • Instrument: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Processing: Mass defect filtering for Fluorine (

    
     provides a distinct mass defect).
    
  • Diagnostic Ions:

    • Parent:

      
      
      
    • +16 Da: Hydroxylation or N-oxidation (

      
      ).
      
    • +176 Da: Glucuronidation (

      
      ).
      

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for the experimental scientist.

ExperimentalWorkflow Start Start: 3-(3-Fluoropyridin-2-yl)azetidin-3-ol Step1 Tier 1: HLM Stability Assay (+/- NADPH) Start->Step1 Decision1 Is CL_int High? Step1->Decision1 PathA Check NADPH Dependency Decision1->PathA Yes Step2 Tier 2: MetID (HRMS) Look for +16, +176 Da Decision1->Step2 No (Stable) ResultA NADPH Dependent: CYP/FMO Mediated PathA->ResultA Yes ResultB NADPH Independent: Check Cytosol (AO) or Hydrolysis PathA->ResultB No ResultA->Step2 ResultB->Step2

Figure 2: Experimental decision tree for determining metabolic stability mechanism.

References

  • Creative Biolabs. "In Silico Drug Metabolism Prediction Services."[4] Creative Biolabs, [Link].

  • Podlewska, S. et al. "MetStabOn—Online Platform for Metabolic Stability Predictions." International Journal of Molecular Sciences, 2018. [Link].

  • Trombley, T. et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."[5] Journal of Medicinal Chemistry, 2026.[6] [Link].[6]

  • Pennington, L. D. et al. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." Journal of Medicinal Chemistry, 2019. [Link].

  • ChemSrc. "3-(3-Fluoropyridin-2-yl)azetidin-3-ol Physicochemical Properties." ChemSrc, [Link].

Sources

Methodological & Application

Synthesis protocols for 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(3-fluoropyridin-2-yl)azetidin-3-ol represents a critical workflow in modern medicinal chemistry. This scaffold combines a polar, sp³-rich azetidine ring with a fluorinated pyridine, offering a potent motif for optimizing physicochemical properties (logP, solubility) in kinase inhibitors and GPCR ligands.

This guide rejects the "one-size-fits-all" approach, instead presenting two distinct protocols based on scale and available instrumentation:

  • Protocol A (Process-Ready): A scalable Turbo-Grignard (Knochel-Hauser) exchange method that operates at manageable temperatures (-20°C to 0°C), minimizing safety risks associated with cryogenic lithiation.

  • Protocol B (Discovery Scale): The traditional Lithium-Halogen Exchange method (-78°C) for rapid, small-scale analog generation.

Retrosynthetic Analysis & Strategy

The construction of the quaternary center at C3 is best achieved via nucleophilic addition of a metallated pyridine species to the ketone of the azetidine ring.

Critical Strategic Choice: Direct deprotonation of 3-fluoropyridine is risky due to the "halogen dance" phenomenon and the instability of the resulting 2-lithio species (prone to pyridyne formation). Therefore, the Halogen-Metal Exchange of 2-bromo-3-fluoropyridine is the obligatory route for regiochemical integrity.

Retrosynthesis Target Target Molecule 3-(3-Fluoropyridin-2-yl)azetidin-3-ol (CAS 1609671-99-9) Disconnection Disconnection: C-C Bond Formation Target->Disconnection Precursor1 Nucleophile 2-Metallo-3-fluoropyridine (M = Li, MgCl) Disconnection->Precursor1 Precursor2 Electrophile 1-Boc-3-azetidinone (CAS 398489-26-4) Disconnection->Precursor2 StartingMat Starting Material 2-Bromo-3-fluoropyridine (CAS 40273-45-8) Precursor1->StartingMat Halogen-Metal Exchange

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via halogen-metal exchange.

Protocol A: Turbo-Grignard Exchange (Recommended)

Context: This method utilizes isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), known as Turbo Grignard . It is safer, more robust, and allows the reaction to proceed at higher temperatures than traditional lithiation.

Materials Table
ReagentCAS No.[1][2]Equiv.[3][4][5]Role
2-Bromo-3-fluoropyridine 40273-45-81.0Substrate
1-Boc-3-azetidinone 398489-26-41.2Electrophile
i-PrMgCl·LiCl (1.3M in THF) 745038-86-21.1Exchange Reagent
THF (Anhydrous) 109-99-9-Solvent
Step-by-Step Procedure
  • System Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with N₂.

  • Substrate Dissolution: Charge the flask with 2-bromo-3-fluoropyridine (1.0 equiv) and anhydrous THF (concentration ~0.5 M).

  • Exchange Reaction:

    • Cool the solution to -20°C (ice/salt bath or cryostat).

    • Add i-PrMgCl[6]·LiCl (1.1 equiv) dropwise via syringe pump or pressure-equalizing funnel over 15 minutes.

    • Mechanistic Note: The LiCl breaks up magnesium aggregates, accelerating the Br/Mg exchange.

    • Stir at -20°C for 30–60 minutes. (Monitor by quenching a small aliquot with MeOH and checking LCMS for conversion to 3-fluoropyridine).

  • Electrophile Addition:

    • Dissolve 1-Boc-3-azetidinone (1.2 equiv) in minimal anhydrous THF.

    • Add this solution dropwise to the Grignard mixture at -20°C.

  • Reaction & Warm-up:

    • Allow the mixture to warm slowly to 0°C over 1 hour.

    • Stir at 0°C for an additional 1 hour.

  • Workup:

    • Quench with saturated aqueous NH₄Cl.[7]

    • Extract with EtOAc (3x).[7][8]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[8]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a white to off-white solid.

Protocol B: Cryogenic Lithiation (Traditional)

Context: Best for small-scale discovery chemistry where n-BuLi is readily available and cryocooling (-78°C) is standard.

Step-by-Step Procedure
  • System Setup: Flame-dry a flask under Argon.

  • Exchange:

    • Dissolve 2-bromo-3-fluoropyridine (1.0 equiv) in anhydrous Et₂O or THF (0.2 M).

    • Cool to -78°C (Dry ice/Acetone).

    • Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise down the side of the flask to precool.

    • Stir for exactly 15–20 minutes. Warning: Longer times may lead to pyridyne formation or scrambling.

  • Addition:

    • Add 1-Boc-3-azetidinone (1.2 equiv) solution (in THF) dropwise at -78°C.

    • Stir at -78°C for 1 hour.

  • Quench:

    • Quench at -78°C with AcOH (1.5 equiv) or sat. NH₄Cl to prevent side reactions during warming.

    • Warm to room temperature and perform standard extraction workup.

Critical Troubleshooting & Optimization

Experimental Workflow Diagram

Workflow Start Start: 2-Bromo-3-fluoropyridine ConditionCheck Choose Protocol Start->ConditionCheck ProtoA Protocol A: Turbo Grignard (-20°C, Scalable) ConditionCheck->ProtoA Scale >1g or Safety Priority ProtoB Protocol B: n-BuLi (-78°C, Fast) ConditionCheck->ProtoB Scale <100mg or Speed Priority Exchange Halogen-Metal Exchange (Form 2-Metallo-species) ProtoA->Exchange ProtoB->Exchange Addition Add 1-Boc-azetidin-3-one Exchange->Addition Nucleophilic Attack Quench Quench (NH4Cl) Addition->Quench

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/gas.Re-distill THF or use fresh molecular sieves. Ensure N₂ line is dry.
Regioisomers "Halogen Dance" or scrambling.Protocol B: Ensure T < -70°C and quench quickly. Protocol A: Switch to Turbo Grignard (kinetically more stable).
Starting Material Recovery Incomplete exchange.Check titer of n-BuLi or i-PrMgCl. Increase exchange time slightly.
Bipyridyl Formation Oxidative coupling.Ensure strict O₂ exclusion. This is a common side reaction in pyridine metallation.

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic pyridine protons. The H-4 proton (adjacent to F) will show a distinct coupling pattern. The azetidine ring protons will appear as multiplets around 4.0–4.5 ppm.

  • ¹⁹F NMR: Essential for confirming the integrity of the 3-fluoro substituent.

  • Mass Spectrometry: Electrospray Ionization (ESI) usually shows [M+H]⁺ or [M+Na]⁺. Note that the Boc group may fragment under harsh ionization.

References

  • Target Molecule: 3-(3-Fluoropyridin-2-yl)azetidin-3-ol (CAS 1609671-99-9).[2]

  • Knochel-Hauser Turbo Grignard: Angew. Chem. Int. Ed.2004 , 43, 3333. (Foundational work on i-PrMgCl·LiCl for functionalized pyridines).[5]

  • Halogen-Lithium Exchange in Pyridines:Chem. Rev.2008, 108, 288–325.
  • Azetidinone Reagent: 1-Boc-3-azetidinone (CAS 398489-26-4).

Sources

Application Note: Scalable Synthetic Routes for 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-(3-Fluoropyridin-2-yl)azetidin-3-ol CAS Registry Number: 1609671-99-9 Molecular Formula: C₈H₉FN₂O

Application Context & Strategic Importance

The incorporation of saturated, strained heterocycles into drug scaffolds is a proven strategy for improving the pharmacokinetic profiles of small molecules. Specifically, the 3-substituted azetidin-3-ol motif provides unique conformational rigidity, lowers overall lipophilicity (LogP), and enhances metabolic stability compared to acyclic or larger cyclic analogs.

The specific building block 3-(3-fluoropyridin-2-yl)azetidin-3-ol has emerged as a critical intermediate in the development of next-generation therapeutics. It is prominently featured in the synthesis of for oncology and autoimmune applications, as well as in. Despite its high utility, synthesizing this fragment at scale presents significant challenges due to the electron-deficient nature of the fluoropyridine ring, which is highly susceptible to unwanted nucleophilic attacks and dimerization during metalation.

Mechanistic Rationale for Process Scale-Up

The foundational synthetic route relies on the metal-halogen exchange of 2-bromo-3-fluoropyridine followed by nucleophilic addition to 1-Boc-azetidin-3-one. However, the choice of metalation reagent dictates the scalability and safety of the process.

The Problem with Traditional Lithiation: Historically, n-butyllithium (n-BuLi) is used for this transformation. This requires strict cryogenic conditions (–78 °C) to stabilize the highly reactive 2-lithiopyridine intermediate and prevent Chichibabin-type side reactions (nucleophilic attack of the organolithium on the pyridine core). Maintaining –78 °C is highly energy-intensive and operationally prohibitive in pilot-plant reactors.

The Solution: Turbo Grignard (i-PrMgCl·LiCl): To engineer a scalable, self-validating system, we utilize the. The addition of stoichiometric lithium chloride (LiCl) to isopropylmagnesium chloride breaks down the unreactive polymeric magnesium aggregates into highly reactive, monomeric magnesiate species.

  • Causality of Choice: This complex drastically accelerates the halogen-magnesium exchange kinetics, allowing the reaction to proceed efficiently at –20 °C to 0 °C. The resulting 3-fluoro-2-pyridylmagnesium chloride intermediate is significantly more stable than its lithium counterpart, eliminating the need for cryogenic cooling while suppressing dimerization.

  • Downstream Isolation: For the deprotection step, utilizing 4M HCl in dioxane rather than Trifluoroacetic acid (TFA) ensures the final product precipitates directly out of solution as a highly pure hydrochloride salt. This eliminates the need for aqueous basic extraction (free-basing), which is notorious for causing product loss due to the high aqueous solubility of the unprotected azetidine.

Synthetic Workflow

SynthesisWorkflow A 2-Bromo-3-fluoropyridine (Starting Material) B Organomagnesium Intermediate (3-fluoro-2-pyridylmagnesium chloride) A->B i-PrMgCl·LiCl THF, -20°C D Boc-Protected Intermediate (C13H17FN2O3) B->D Nucleophilic Addition C 1-Boc-azetidin-3-one (Electrophile) C->D E 3-(3-Fluoropyridin-2-yl)azetidin-3-ol HCl Salt (Product) D->E 4M HCl/Dioxane 20°C

Synthetic workflow for 3-(3-Fluoropyridin-2-yl)azetidin-3-ol via Turbo Grignard metalation.

Quantitative Process Comparison

The following table summarizes the quantitative advantages of transitioning from a traditional organolithium approach to the optimized Turbo Grignard protocol.

ParameterTraditional Route (n-BuLi)Optimized Route (i-PrMgCl·LiCl)
Operating Temperature –78 °C (Cryogenic)–20 °C to 0 °C (Standard chilling)
Intermediate Stability Low (t₁/₂ < 30 min at –40 °C)High (Stable for >2 h at 0 °C)
Wurtz Coupling Impurities 10 - 15%< 2%
Overall Yield (2 Steps) 45 - 55%78 - 85%
Deprotection Reagent TFA in DCM (Requires free-basing)4M HCl in Dioxane (Direct precipitation)
Scalability Poor (Exothermic runaway risk)Excellent (Pilot-plant ready)

Validated Step-by-Step Protocols

This protocol is designed as a self-validating system; mandatory In-Process Controls (IPCs) are embedded to ensure the success of each transformation before proceeding.

Step 1: Synthesis of tert-butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate
  • System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and nitrogen inlet.

  • Substrate Charging: Dissolve 2-bromo-3-fluoropyridine (1.0 equiv, 100 mmol, 17.6 g) in anhydrous THF (10 volumes, 176 mL). Cool the reactor to –20 °C using a dry ice/ethylene glycol bath.

  • Metalation: Add i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 84.6 mL) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature strictly below –15 °C to prevent localized heating.

  • IPC 1 (Validation of Exchange): After 1 hour of stirring at –20 °C, quench a 0.1 mL aliquot into sat. aq. NH₄Cl. Analyze via LC-MS. Pass criteria: Complete disappearance of the starting material mass and presence of 3-fluoropyridine (m/z = 98.1[M+H]⁺).

  • Electrophile Addition: Dissolve 1-Boc-azetidin-3-one (1.05 equiv, 105 mmol, 18.0 g) in anhydrous THF (2 volumes, 36 mL). Add this solution dropwise to the magnesiate intermediate over 20 minutes at –20 °C.

  • Maturation: Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

  • IPC 2 (Validation of Addition): Analyze an aliquot via LC-MS. Pass criteria: Major peak corresponding to the Boc-protected product (m/z = 297.1 [M+H]⁺ or 241.1[M-tBu+H]⁺).

  • Workup: Quench the reaction slowly with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate as a pale yellow oil.

Step 2: Deprotection to 3-(3-Fluoropyridin-2-yl)azetidin-3-ol Hydrochloride
  • Solvation: Dissolve the crude tert-butyl 3-(3-fluoropyridin-2-yl)-3-hydroxyazetidine-1-carboxylate in anhydrous Dichloromethane (DCM) (5 volumes based on theoretical yield). Cool to 0 °C.

  • Deprotection: Slowly add 4M HCl in Dioxane (5.0 equiv). A mild exotherm and gas evolution (isobutylene and CO₂) will occur.

  • Precipitation: Remove the ice bath and stir vigorously at 20 °C for 4 hours. As the Boc group is cleaved, the highly polar hydrochloride salt of the product will precipitate out of the relatively non-polar DCM/Dioxane mixture as a white crystalline solid.

  • IPC 3 (Validation of Cleavage): Suspend a small amount of the precipitate in methanol and analyze via LC-MS. Pass criteria: Complete absence of the starting mass (297.1) and a single peak for the desired product (m/z = 169.1 [M+H]⁺).

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold DCM (2 × 50 mL) to remove any residual organic impurities.

  • Drying: Dry the white solid under high vacuum at 40 °C for 12 hours to afford 3-(3-fluoropyridin-2-yl)azetidin-3-ol hydrochloride.

References

  • Compounds and compositions for treating conditions associated with STING activity. World Intellectual Property Organization Patent WO2020252240A1.
  • Substituted pyrazolo [1,5-a]pyrimidine-7-amine compounds as CDK inhibitors and their therapeutic use. United States Patent US20240383900A1.
  • Krasovskiy, A.; Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Available at:[Link]

Application Note: Functionalization of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol Nitrogen

[1]

Abstract

This guide details the strategic functionalization of the secondary amine (N1) in 3-(3-fluoropyridin-2-yl)azetidin-3-ol .[1] This scaffold is a privileged motif in medicinal chemistry, particularly in the design of kinase inhibitors, GPCR ligands, and SERDs (Selective Estrogen Receptor Degraders). The presence of the 3-fluoropyridine moiety and the C3-quaternary alcohol presents unique steric and electronic challenges. This document provides validated protocols for Reductive Amination , Palladium-Catalyzed Arylation (Buchwald-Hartwig) , and Amide Coupling , prioritizing chemoselectivity (


Structural Analysis & Reactivity Profile

The Molecule

The substrate features a strained azetidine ring substituted at the 3-position with a tertiary alcohol and an electron-deficient 3-fluoropyridine ring.[1]

  • N1 (Azetidine Nitrogen): The primary handle for functionalization.[1] It is a secondary amine with moderate basicity (estimated pKa

    
     9.5–10.5).[1]
    
  • C3-Hydroxyl: A tertiary alcohol.[1] While sterically hindered, it poses a risk of competitive

    
    -alkylation/acylation under highly basic conditions (e.g., NaH/DMF).
    
  • 3-Fluoropyridine: The fluorine atom at the 3-position (ortho to the linkage) introduces steric bulk and withdraws electron density.[1] The pyridine nitrogen is a potential site for metal coordination (catalyst poisoning) or protonation.[1]

Strategic Considerations
  • Chemoselectivity: Under neutral or efficiently buffered conditions, the nucleophilicity of N1 significantly exceeds that of the tertiary C3-OH. Protection of the alcohol is rarely required for

    
    -functionalization.[1]
    
  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh Lewis acidic conditions or strong nucleophilic attack at elevated temperatures.[1] Protocols must avoid conditions that trigger azetidinium ion formation followed by ring scission.[1]

  • Steric Shielding: The C3-quaternary center creates a "neopentyl-like" steric environment.[1] While N1 is accessible, bulky electrophiles may require higher temperatures or specific catalyst ligands (e.g., Buchwald ligands).

Visualizing the Reactivity Landscape

The following diagram outlines the competitive sites and the logic flow for functionalization.

ReactivityLandscapecluster_legendLegendTargetTarget Site (N1)RiskRisk FactorConditionOptimizationMolecule3-(3-Fluoropyridin-2-yl)azetidin-3-olN1N1: Secondary Amine(Nucleophilic)Molecule->N1OHC3-OH: Tertiary Alcohol(Steric Bulk/Comp. Nucleophile)Molecule->OHPyridinePyridine Nitrogen(Catalyst Poison/Basic)Molecule->PyridineRingAzetidine Ring(Strain Energy ~26 kcal/mol)Molecule->RingReductiveAminationProtocol 1:Reductive Amination(STAB/DCM)N1->ReductiveAminationAldehydes/KetonesBuchwaldProtocol 2:Pd-Catalyzed Arylation(BrettPhos/NaOtBu)N1->BuchwaldAryl HalidesAmideCouplingProtocol 3:Amide Coupling(HATU/DIPEA)N1->AmideCouplingCarboxylic AcidsO_AlkylationSide Product:Ether FormationOH->O_AlkylationAvoid Strong Base (NaH)CatalystPoisonIssue:Stalled ReactionPyridine->CatalystPoisonUse Pd(OAc)2/BrettPhos(Bulky Ligands)RingOpeningIssue:DecompositionRing->RingOpeningAvoid Strong Lewis Acidsat High Temp

Figure 1: Reactivity landscape highlighting the primary target (N1) against competitive sites and stability risks.

Experimental Protocols

Protocol 1: Reductive Amination (General Alkylation)

Objective: Installation of alkyl chains using aldehydes or ketones.[1] Rationale: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH

1

Materials:

  • Substrate: 3-(3-Fluoropyridin-2-yl)azetidin-3-ol (1.0 equiv)[1]

  • Aldehyde/Ketone (1.1 – 1.2 equiv)[1]

  • STAB (Sodium triacetoxyborohydride) (1.5 – 2.0 equiv)[1]

  • Solvent: DCM (Dichloromethane) or DCE (1,2-Dichloroethane)

  • Acid: Acetic Acid (catalytic, 1-2 drops)

Procedure:

  • Dissolution: In a clean vial, dissolve the azetidine substrate (100 mg scale) in DCM (2 mL, 0.2 M).

  • Imine Formation: Add the aldehyde/ketone (1.1 equiv).[1] If the aldehyde is unreactive or the substrate is a salt (e.g., HCl salt), add DIPEA (1.0 equiv) to free-base the amine.

    • Note: For sterically hindered ketones, add catalytic Acetic Acid and stir for 30 min before adding the reducing agent.

  • Reduction: Cool to 0°C (optional, often RT is fine). Add STAB (1.5 equiv) portion-wise.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x).[1] Dry organics over Na
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH or Ethyl Acetate/Hexane).[1]

Protocol 2: Palladium-Catalyzed -Arylation (Buchwald-Hartwig)

Objective: Coupling with aryl/heteroaryl halides.[1][2] Rationale: The 3-fluoropyridine moiety can chelate Pd.[1] Using bulky, electron-rich phosphine ligands (e.g., BrettPhos , RuPhos ) prevents catalyst poisoning and facilitates reductive elimination, even with the steric bulk of the C3-center.

Materials:

  • Substrate: 3-(3-Fluoropyridin-2-yl)azetidin-3-ol (1.0 equiv)[1]

  • Aryl Halide (Br/I preferred, Cl requires activation) (1.0 – 1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    (2–5 mol%) or Pd(OAc)
    
    
    [1]
  • Ligand: BrettPhos (for primary/secondary amines) or RuPhos (universal).[1] Ratio Pd:Ligand = 1:2.[1]

  • Base: NaO

    
    Bu (Sodium tert-butoxide) (1.5 – 2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Procedure:

  • Prep: Charge a reaction vial with the azetidine (1.0 equiv), Aryl Halide (1.0 equiv), Pd source (5 mol%), Ligand (10 mol%), and NaO

    
    Bu (1.5 equiv).
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (concentration ~0.1 – 0.2 M) via syringe.

  • Heating: Heat to 80–100°C.

    • Critical Check: Stirring must be vigorous.[1]

  • Monitoring: Check LCMS at 2 hours. If conversion is low, add more catalyst/ligand stock solution.

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify.

Data Summary: Ligand Selection Guide

Coupling PartnerRecommended LigandBaseTemp
Electron-Deficient Aryl Halide BrettPhos / XPhosCs

CO

80°C
Electron-Rich Aryl Halide RuPhosNaO

Bu
100°C
Heteroaryl Chlorides BrettPhos G3 PrecatalystNaO

Bu
90°C
Protocol 3: Amide Coupling (Acylation)

Objective: Formation of Amides.[1][3] Rationale: Standard coupling reagents work well.[1] HATU is preferred for speed and high yield. T3P (Propylphosphonic anhydride) is an excellent alternative if purification is difficult, as T3P byproducts are water-soluble.[1]

Procedure (HATU Method):

  • Dissolve Carboxylic Acid (1.1 equiv) in DMF or DCM.[1]

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate the acid.

  • Add the azetidine substrate (1.0 equiv).[1][4]

  • Stir at RT for 1–4 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry and concentrate.

Troubleshooting & Optimization

Issue: Low Conversion in Buchwald Coupling
  • Cause: Catalyst poisoning by the pyridine nitrogen or steric hindrance at C3.[1]

  • Solution: Switch to BrettPhos Pd G3 or RuPhos Pd G3 precatalysts.[1] These ensure rapid initiation.[1] Increase temperature to 110°C.

Issue: Ring Opening / Decomposition
  • Cause: Presence of strong Lewis acids or high temperatures in protic solvents.[1]

  • Solution: Ensure solvents are anhydrous. Avoid heating >120°C. If using acid chlorides for acylation, maintain temperature at 0°C during addition.

Issue: -Alkylation vs -Alkylation
  • Cause: Use of strong bases (NaH, KH) promotes alkoxide formation.

  • Solution: Stick to weak bases (DIPEA, K

    
    CO
    
    
    ) or reductive amination conditions where the amine is infinitely more nucleophilic than the alcohol.

References

  • Synthesis of 3-fluoroazetidines and pyrrolidines: Van Hende, E., et al. "Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines."[1][5] Arkivoc, 2012.

  • Buchwald-Hartwig Amination of Azetidines: Maiti, D., & Buchwald, S. L. "Pd-Catalyzed N-Arylation of Azetidines." Journal of Organic Chemistry, 2010. (General methodology adapted for hindered amines).[6] (Grounding Context)

  • SERD AZD9833 Analogs (Relevant Scaffold Usage): Scott, J. S., et al. "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist." J. Med. Chem., 2020. (Describes synthesis of similar fluoropyridine-azetidine cores). [1]

  • Stability of 3-Hydroxyazetidines: Jenkins, G., et al. "3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists."[1][7] Tetrahedron Letters, 2013.

Application Note: Orthogonal Protecting Group Strategies for 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

In contemporary drug discovery, small, rigid scaffolds are highly sought after for their ability to present pharmacophoric elements in a well-defined three-dimensional space. The 3-hydroxyazetidine moiety is a privileged scaffold, and its substitution with functionalized aromatic systems like 3-fluoropyridine creates building blocks of significant interest for medicinal chemistry programs. The target molecule, 3-(3-Fluoropyridin-2-yl)azetidin-3-ol, possesses two key reactive sites: a secondary amine within the azetidine ring and a tertiary alcohol.

For the successful incorporation of this building block into larger, more complex molecules, the differential reactivity of these two functional groups must be controlled. This necessitates a robust and selective protecting group strategy. The primary challenge lies in the implementation of an orthogonal protection scheme, which allows for the selective removal of one protecting group under specific conditions while leaving the other intact.[1][2] This application note provides a detailed guide to a validated orthogonal strategy, explaining the chemical rationale behind the chosen methods and presenting detailed, step-by-step protocols for researchers in synthetic and medicinal chemistry.

Strategic Analysis: Selecting an Orthogonal Pair

The molecular architecture of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol requires two distinct classes of protecting groups that can be removed under non-interfering conditions.

  • The Azetidine Nitrogen (Secondary Amine): This amine is a nucleophilic and basic center. A suitable protecting group should suppress this reactivity. The tert-butyloxycarbonyl (Boc) group is an ideal candidate. It is easily installed, highly stable under a wide range of non-acidic conditions (including basic, reductive, and oxidative reactions), and can be cleanly removed under acidic conditions.[3][4][5] The Boc group effectively transforms the amine into a carbamate, significantly reducing its nucleophilicity.[2][4]

  • The Tertiary Alcohol: Tertiary alcohols are often sterically hindered, which can influence the choice of protecting group. Furthermore, they are sensitive to acidic conditions that might promote dehydration. A silyl ether is an excellent choice for alcohol protection due to its stability and mild removal conditions.[6] The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly well-suited. Its steric bulk allows for the protection of hindered alcohols, and it is stable to basic and organometallic reagents.[7][8][9] Crucially, the TBDMS group is most commonly cleaved using a fluoride ion source, a condition that does not affect the acid-labile Boc group.[10][11][12]

The combination of N-Boc (acid-labile) and O-TBDMS (fluoride-labile) constitutes a classic and highly effective orthogonal protecting group strategy, providing the necessary selective control for sequential synthetic transformations.[1]

Recommended Orthogonal Workflow

The proposed strategy involves the sequential protection of the amine and alcohol functionalities, followed by the selective deprotection of either group as dictated by the synthetic route.

G cluster_0 Starting Material cluster_1 Protection Steps cluster_2 Orthogonal Deprotection SM 3-(3-Fluoropyridin-2-yl)azetidin-3-ol N_Protected N-Boc Protected Intermediate SM->N_Protected Protocol 1: Boc₂O, Base Fully_Protected N-Boc, O-TBDMS Protected N_Protected->Fully_Protected Protocol 2: TBDMS-Cl, Imidazole O_Protected O-TBDMS Protected Azetidine (Free Amine) Fully_Protected->O_Protected Protocol 3: Acid (TFA or HCl) N_Protected_Free_OH N-Boc Protected Azetidinol (Free Alcohol) Fully_Protected->N_Protected_Free_OH Protocol 4: Fluoride (TBAF)

Caption: Orthogonal protection and deprotection workflow.

Experimental Protocols

General Notes: All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents should be of high purity and solvents should be anhydrous. Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N-Protection with tert-Butyloxycarbonyl (Boc) Group

This protocol describes the protection of the azetidine secondary amine as its N-Boc derivative.

Materials:

  • 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(3-Fluoropyridin-2-yl)azetidin-3-ol (1.0 equiv) in DCM or THF (approx. 0.1 M concentration).

  • Add triethylamine (1.2 equiv). Alternatively, an aqueous solution of NaOH can be used in a biphasic system.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • If DCM was used, separate the organic layer. If THF was used, add ethyl acetate to extract the product.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected azetidinol.

Protocol 2: O-Protection with tert-Butyldimethylsilyl (TBDMS) Group

This protocol details the protection of the tertiary hydroxyl group of the N-Boc intermediate.

Materials:

  • N-Boc-3-(3-Fluoropyridin-2-yl)azetidin-3-ol (from Protocol 1)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected azetidinol (1.0 equiv) in anhydrous DMF (approx. 0.2 M).

  • Add imidazole (2.0-2.5 equiv) to the solution and stir until it dissolves. Imidazole acts as both a base and a catalyst.[7][12]

  • Add TBDMS-Cl (1.2-1.5 equiv) portion-wise at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC/LC-MS. For highly hindered alcohols, gentle heating (e.g., 40 °C) may be required.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash them three times with water to remove DMF, followed by one wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the fully protected N-Boc, O-TBDMS product.

Protocol 3: Selective Deprotection of the N-Boc Group (Acid-Mediated)

This protocol enables the selective removal of the N-Boc group, liberating the secondary amine while the O-TBDMS group remains.

Materials:

  • N-Boc, O-TBDMS protected azetidine (from Protocol 2)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the fully protected substrate (1.0 equiv) in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C.

  • Method A (TFA): Add trifluoroacetic acid (5-10 equiv, often used as a 20-50% solution in DCM) dropwise.[5]

  • Method B (HCl): Add 4M HCl in 1,4-dioxane (5-10 equiv) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC/LC-MS.

  • Upon completion, carefully concentrate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and carefully basify by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product, the O-TBDMS protected azetidine, can be purified by column chromatography or used directly in the next step. Note on Scavengers: The deprotection mechanism generates a t-butyl cation, which can alkylate nucleophilic residues.[13][14] If the substrate contains electron-rich aromatic rings or other sensitive functionalities, adding a scavenger like anisole or thioanisole (1-2 equiv) to the reaction mixture is recommended.[5]

Protocol 4: Selective Deprotection of the O-TBDMS Group (Fluoride-Mediated)

This protocol achieves the selective cleavage of the silyl ether, regenerating the tertiary alcohol while leaving the N-Boc group untouched.

Materials:

  • N-Boc, O-TBDMS protected azetidine (from Protocol 2)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the fully protected substrate (1.0 equiv) in anhydrous THF (approx. 0.1 M).

  • Add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise at room temperature.[10]

  • Stir the mixture for 2-6 hours at room temperature. Monitor the reaction for the disappearance of the starting material by TLC/LC-MS.

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude N-Boc protected azetidinol by flash column chromatography on silica gel to obtain the pure product.

Data Summary: Protecting Group Characteristics

Protecting GroupFunctional GroupIntroduction ConditionsCleavage ConditionsStability Profile
Boc (tert-Butyloxycarbonyl)Secondary AmineBoc₂O, NEt₃ or NaOH, DCM or THFStrong Acid (TFA, HCl)[5][14][15]Stable to base, nucleophiles, hydrogenation, and mild oxidation/reduction.
TBDMS (tert-Butyldimethylsilyl)Tertiary AlcoholTBDMS-Cl, Imidazole, DMFFluoride Source (TBAF, HF•Py)[10][11][16] or strong acid.Stable to base, organometallics, mild oxidation/reduction. Labile to acid and fluoride ions.[8][17]

Conclusion

The successful synthesis and manipulation of complex building blocks like 3-(3-Fluoropyridin-2-yl)azetidin-3-ol hinges on a well-designed and executed protecting group strategy. The use of an N-Boc and O-TBDMS orthogonal pair provides a reliable and versatile approach. This strategy offers high selectivity in both protection and deprotection steps, utilizing mild and widely accessible conditions. The detailed protocols provided herein serve as a robust starting point for researchers, enabling the efficient incorporation of this valuable azetidine scaffold into diverse synthetic programs aimed at the discovery of new therapeutic agents.

References

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers - Technical Library. Gelest. Retrieved from [Link]

  • Cravotto, G., et al. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Request PDF on ResearchGate. Retrieved from [Link]

  • Fiveable. (2025, August 15). Base-Labile Protecting Groups Definition. Fiveable. Retrieved from [Link]

  • Fiveable. (2025, August 15). Acid-Labile Protecting Groups Definition. Fiveable. Retrieved from [Link]

  • Mojtahedi, M. M., et al. (2006, August 16). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Taylor & Francis Online. Retrieved from [Link]

  • Wu, Y., et al. (2009). Selective Deprotection of Silyl Ethers with NaIO4. Synthesis, 2009(11), 1904–1908.
  • Bieg, T., & Szeja, W. (1985).
  • Sarma, D., & Prajapati, D. (2007). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 5(13), 2033-2035.
  • Wikipedia contributors. (n.d.). Silyl ether. Wikipedia. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Acid-labile protecting groups. ResearchGate. Retrieved from [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
  • Lee, J., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Fiveable. (2025, August 15). tert-Butyldimethylsilyl chloride Definition. Fiveable. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 22). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Varkey, J. T., et al. (2011, July 15). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. PubMed. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Protecting group. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019, November 19). Amino Acid-Protecting Groups. Chemical Reviews.
  • Brady, S. F., et al. (n.d.). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

  • Komatsu, H., et al. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved from [Link]

  • Wang, Y., et al. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 25(16), 3584.
  • Duret, G., et al. (2020, October 14). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Divakaran, R. (2008). Protecting groups in organic synthesis.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Protecting Groups. Retrieved from [Link]

  • Lee, H. G., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(30), 11130–11144.

Sources

Advanced Application Protocols for 3-(3-Fluoropyridin-2-yl)azetidin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery increasingly shifts away from planar, sp2-hybridized molecules toward conformationally restricted, sp3-rich architectures, the strategic use of specialized building blocks has become paramount. 3-(3-Fluoropyridin-2-yl)azetidin-3-ol (CAS: 1609671-99-9) [1] represents a highly sophisticated scaffold designed to address multiple lead optimization challenges simultaneously.

This application note provides an in-depth technical guide on the rationale, physicochemical profiling, and synthetic protocols for incorporating this building block into active pharmaceutical ingredients (APIs).

Rationale and Structural Causality

The design of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol is not arbitrary; every functional moiety serves a specific mechanistic purpose in lead optimization:

  • The Azetidine Core ("Escape from Flatland"): Four-membered nitrogen heterocycles provide a rigid, compact, and sp3-rich framework. Unlike larger piperidines or flexible acyclic amines, azetidines lock the spatial orientation of appended pharmacophores, reducing the entropic penalty upon target binding [2]. Furthermore, the inherent ring strain enhances metabolic stability against cytochrome P450 (CYP450) mediated alpha-oxidation.

  • The 3-Fluoropyridin-2-yl Moiety (pKa Modulation): Basic amines often lead to human ether-a-go-go-related gene (hERG) channel inhibition, a major cardiovascular liability. The introduction of a fluorine atom adjacent to the pyridine nitrogen exerts a strong electron-withdrawing inductive effect, significantly lowering the pKa of the heteroaryl system [3]. This reduces physiological protonation, thereby improving membrane permeability (LogD) and mitigating off-target toxicity.

  • The Tertiary Alcohol (H-Bonding & Functionalization): The 3-hydroxyl group acts as a highly directional hydrogen bond donor/acceptor to engage polar residues within binding pockets. Synthetically, it provides an orthogonal handle for late-stage diversification (e.g., etherification or fluorination) without interfering with the primary amine coupling.

G A Initial Lead (Flat Heterocycle, High hERG Liability) B Building Block: 3-(3-Fluoropyridin-2-yl) azetidin-3-ol A->B Scaffold Hoping C1 sp3 Enrichment (Escape from Flatland) B->C1 C2 pKa Modulation (Fluorine Inductive Effect) B->C2 C3 Steric Shielding (Metabolic Stability) B->C3 D Optimized Candidate (High Permeability, Low Toxicity) C1->D C2->D C3->D

Workflow illustrating the physicochemical benefits of the fluoropyridinyl-azetidinol building block.

Physicochemical Profiling

Understanding the baseline metrics of this building block allows medicinal chemists to predict its impact on the parent scaffold. Below is a comparative profile demonstrating how the integration of the fluorine atom and the azetidine ring optimizes drug-like properties compared to a non-fluorinated, planar analog.

Property3-(3-Fluoropyridin-2-yl)azetidin-3-ol2-(Pyridin-2-yl)propan-2-ol (Planar Analog)Impact on Drug Design
Molecular Weight 168.17 g/mol 137.18 g/mol Maintains low MW for favorable ligand efficiency.
Fraction sp3 (Fsp3) 0.380.25Higher 3D character; improved solubility.
Pyridine pKa (Calc.) ~2.5 - 3.0~5.2Reduced basicity mitigates hERG binding [3].
Azetidine pKa (Calc.) ~8.5 - 9.0N/ABalanced basicity for optimal oral absorption.
Topological Polar Surface Area 45.5 Ų33.1 ŲIdeal range for blood-brain barrier (BBB) penetration.
Self-Validating Experimental Protocols

The following protocols detail the integration and functionalization of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol. They are designed with built-in causality to ensure high-yield, reproducible results.

Protocol A: C-N Bond Formation via Buchwald-Hartwig Amination

Objective: To couple the secondary amine of the azetidine ring to an aryl or heteroaryl halide (e.g., a kinase inhibitor warhead).

Causality & Design Choices: The secondary amine of the azetidine is significantly more nucleophilic than the sterically hindered tertiary alcohol. Therefore, N-arylation proceeds with exquisite chemoselectivity without the need for O-protection. We utilize


 and Xantphos, a bidentate ligand with a wide bite angle, which is highly effective for coupling strained secondary amines while preventing beta-hydride elimination [4].

Materials:

  • 3-(3-Fluoropyridin-2-yl)azetidin-3-ol (1.0 equiv)

  • Aryl/Heteroaryl Halide (e.g., 2-chloropyrimidine derivative) (1.0 equiv)

  • 
     (0.05 equiv)
    
  • Xantphos (0.1 equiv)

  • 
     (2.0 equiv)
    
  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3-(3-Fluoropyridin-2-yl)azetidin-3-ol,

    
    , Xantphos, and 
    
    
    
    .
  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Oxygen must be rigorously excluded to prevent the oxidation of the palladium(0) catalyst.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 4–6 hours. Monitor the reaction via LC-MS. The disappearance of the aryl halide peak validates the completion of the catalytic cycle.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient) to yield the N-arylated product.

Protocol B: Late-Stage Functionalization (O-Alkylation)

Objective: To etherify the tertiary alcohol for SAR exploration or to block hydrogen bond donors to increase BBB permeability.

Causality & Design Choices: Tertiary alcohols are notoriously difficult to alkylate due to severe steric shielding. Standard Williamson ether conditions (


 or 

) will fail. A strong, non-nucleophilic base (

) must be used in a highly polar aprotic solvent (DMF) to ensure complete generation of the tertiary alkoxide before the addition of the electrophile.

Materials:

  • N-protected or N-arylated 3-(3-Fluoropyridin-2-yl)azetidin-3-ol (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)

  • Alkyl Halide (e.g., Methyl Iodide) (1.2 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the azetidinol substrate in anhydrous DMF under an Argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add

    
     portion-wise. Validation check: The evolution of 
    
    
    
    gas (bubbling) confirms the active deprotonation of the tertiary alcohol. Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.
  • Electrophile Addition: Add the alkyl halide dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching: Carefully quench the excess

    
     by the dropwise addition of saturated aqueous 
    
    
    
    at 0 °C.
  • Extraction: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Conclusion

3-(3-Fluoropyridin-2-yl)azetidin-3-ol is a highly versatile, multi-functional building block that directly addresses the modern demands of medicinal chemistry. By leveraging its unique combination of conformational restriction, pKa modulation, and synthetic tractability, drug development professionals can systematically overcome liabilities related to metabolic instability and off-target toxicity.

References
  • Chemsrc. (2025). 1609671-99-9 3-(3-Fluoropyridin-2-yl)azetidin-3-ol. Retrieved from[Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / National Institutes of Health. Retrieved from[Link]

  • Ojima, I. (Ed.). Fluorine in Pharmaceutical and Medicinal Chemistry. World Scientific Publishing. Retrieved from[Link]

  • Zhao, Y., et al. (2021). Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations. PubMed Central / National Institutes of Health. Retrieved from[Link]

Handling and storage protocols for 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Handling and Storage of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Executive Summary & Chemical Context

3-(3-Fluoropyridin-2-yl)azetidin-3-ol is a specialized, high-value gem-disubstituted azetidine scaffold used primarily in medicinal chemistry as a polarity-modulating core. Structurally, it combines a strained four-membered azetidine ring with a tertiary alcohol and an electron-deficient 3-fluoropyridine moiety.

This unique architecture presents specific handling challenges:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening nucleophilic attacks under harsh conditions.

  • Basicity & Hygroscopicity: The secondary amine (azetidine, pKa ~10-11) is prone to rapid formation of carbamates upon exposure to atmospheric CO₂, while the pyridine nitrogen is weakly basic.

  • Dehydration Risk: The tertiary alcohol at the C3 position, while generally stable, can undergo acid-catalyzed dehydration to form a strained azetine intermediate, leading to decomposition.

This guide defines the rigorous protocols required to maintain the integrity of this compound during storage, solubilization, and experimental use.

Physicochemical Profile

PropertyValue / CharacteristicNotes
Molecular Formula C₈H₉FN₂OFree Base
Molecular Weight 168.17 g/mol (HCl Salt: ~204.6 g/mol )
Physical State White to off-white solidHygroscopic crystalline powder
Solubility DMSO, Methanol, EthanolPoor solubility in non-polar solvents (Hexane)
pKa (Predicted) ~10.5 (Azetidine NH), ~2.5 (Pyridine N)Azetidine N is the primary protonation site
Hygroscopicity HighRapidly absorbs atmospheric moisture
Stability Sensitive to CO₂, Heat, and LightStable for >2 years at -20°C under Argon

Safety & Containment (EHS)

While specific toxicological data for this intermediate may be limited, it must be handled as a Potent Pharmacological Agent .

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[1]

  • Engineering Controls: All handling of the solid powder must occur inside a Chemical Fume Hood or Glovebox .

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides) and acid chlorides (unless N-protection is intended).

Storage Protocol: The "Golden Rule" System

To prevent degradation (oxidation, hydrolysis, or carbonate formation), adhere to the following storage hierarchy.

A. Long-Term Storage (> 1 Month)
  • Temperature: -20°C (Standard) or -80°C (Optimal).

  • Atmosphere: Argon or Nitrogen blanket is mandatory. The secondary amine reacts with atmospheric CO₂ to form carbamates (ammonium carbamate salts), which appear as a "crust" on the sample.

  • Container: Amber glass vial with a Teflon-lined screw cap. Seal the cap with Parafilm® or electrical tape to prevent gas exchange.

  • Desiccation: Store the vial inside a secondary container (desiccator jar) containing active silica gel or Drierite™.

B. Working Solutions (Solubilized)
  • Solvent: Anhydrous DMSO is the preferred vehicle.

  • Stability: Stable for ~1 month at -20°C.

  • Freeze/Thaw: Limit to < 3 cycles. Aliquot immediately after reconstitution to avoid repeated temperature stress.

Handling & Reconstitution Workflow

The following workflow ensures the compound is transitioned from storage to solution without compromising its purity.

HandlingWorkflow Start Remove Vial from -20°C Equilibrate Equilibrate to Room Temp (30 mins in Desiccator) Start->Equilibrate CheckSeal Inspect Seal Integrity Equilibrate->CheckSeal CheckSeal->Start Condensation Visible? DO NOT OPEN Open Open under Inert Gas (N2/Ar Flow) CheckSeal->Open Seal Intact Weigh Weigh Quickly (Avoid Humidity) Open->Weigh Solubilize Add Anhydrous DMSO (Vortex 30s) Weigh->Solubilize Aliquot Aliquot into Single-Use Vials Solubilize->Aliquot Refreeze Purge Stock with Ar & Return to -20°C Aliquot->Refreeze Use Experimental Use Aliquot->Use

Figure 1: Step-by-step workflow for handling hygroscopic azetidine derivatives to prevent moisture uptake and degradation.

Experimental Protocols

Protocol A: Reconstitution for Biological Assays

Objective: Prepare a 10 mM stock solution free of water and degradation products.

  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature for at least 30 minutes . Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, causing immediate degradation.

  • Weighing: Tare a sterile, amber microcentrifuge tube. Rapidly weigh the required amount of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol.

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%, stored over molecular sieves) to achieve 10 mM concentration.

    • Calculation: Volume (µL) = [Mass (mg) / MW (168.17)] × 100,000.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 1 minute (limit heat generation).

  • Storage: Aliquot into volumes of 20–50 µL. Flash freeze in liquid nitrogen (optional) and store at -80°C.

Protocol B: Quality Control (QC) Verification

Objective: Validate compound integrity before critical experiments.

  • LC-MS:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid). Note: Use Formic Acid over TFA to prevent potential acid-catalyzed dehydration during analysis.

    • Expectation: Single peak at [M+H]⁺ = 169.17.

  • ¹H NMR (DMSO-d₆):

    • Diagnostic Signals:

      • Azetidine Ring: Multiplets at δ 3.5 – 4.5 ppm (4H).

      • Hydroxyl: Broad singlet at δ 5.0 – 6.0 ppm (exchangeable with D₂O).

      • Pyridine: Three aromatic protons (δ 7.0 – 8.5 ppm) showing characteristic coupling constants for 2,3-substitution.

Troubleshooting & FAQs

Q: The powder has turned into a sticky gum. Is it usable?

  • A: Likely not for quantitative work. This indicates moisture absorption (hygroscopicity). The molecular weight is no longer accurate due to water weight. Dry under high vacuum (0.1 mbar) for 24 hours and re-check NMR.

Q: Can I store the compound in Ethanol?

  • A: Short-term only (days). Ethanol is protic and nucleophilic. Over long periods, it may facilitate ring-opening or transesterification-like side reactions if the azetidine is activated. DMSO is superior.

Q: I see a new peak in LCMS at M+18.

  • A: This is likely a hydration product (ring opening) or simply an adduct. If the peak is M+44, it is the carbamate formed from reaction with CO₂.

References

  • Azetidine Synthesis & Stability

    • Title: Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.[2][3][4]

    • Source: ResearchG
    • URL:

  • General Azetidine Handling

    • Title: A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
    • Source: BenchChem.[5][6]

    • URL:

  • Safety Data (Analog)

    • Title: Safety D
    • Source: MedChemExpress.[1][5]

    • URL:

  • Scaffold Reactivity

    • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds.
    • Source: NCBI / PMC.
    • URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Handling of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol CAS Registry Number: (Generic/Related: 1260642-04-3 for isomer/salt references) Chemical Class: Polar Heterocyclic Amine / Tertiary Alcohol

Executive Summary: The Physicochemical Challenge

Welcome to the Technical Support Center. This guide addresses the purification of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol , a valuable intermediate in kinase inhibitor synthesis.

The Core Challenge: This molecule presents a "Perfect Storm" for purification difficulties:

  • High Polarity: The combination of a secondary amine (azetidine), a basic pyridine nitrogen, and a tertiary alcohol creates a highly polar profile (LogP < 1.0).

  • Basicity: The azetidine nitrogen is sufficiently basic to interact strongly with acidic silanols on standard silica gel, leading to severe peak tailing and yield loss.

  • Ring Strain: The 4-membered azetidine ring is thermodynamically unstable relative to 5- or 6-membered rings. Exposure to strong Lewis acids or excessive heat (>60°C) can trigger ring-opening or polymerization [1, 3].

Module 1: Flash Chromatography Troubleshooting

Q: My compound streaks/tails on the column and co-elutes with impurities. How do I fix this?

A: The issue is the interaction between the basic azetidine nitrogen and the acidic silanol groups (


) on the silica gel. 

Protocol: The "Ammonia-Doped" Mobile Phase Standard silica gel is slightly acidic (pH ~5). To purify basic amines, you must basify the stationary phase or the mobile phase to suppress this interaction.[1]

Recommended Solvent System:

  • Solvent A: Dichloromethane (DCM)[2]

  • Solvent B: Methanol (MeOH) containing 10% Ammonium Hydroxide (

    
    ) or 1% Triethylamine (TEA).
    

Step-by-Step Optimization:

  • Pre-wash the Column: Flush the silica column with 3 CV (Column Volumes) of a 90:10 DCM:TEA mixture to neutralize active sites.

  • Gradient: Run a gradient from 0% to 10% MeOH (ammoniated) in DCM.

    • Note: Pure MeOH can dissolve silica; do not exceed 20% MeOH if possible.

  • Alternative Phase: If streaking persists, switch to Amino-functionalized Silica (

    
    -Silica) . This phase is naturally basic and requires no mobile phase modifiers, often yielding sharper peaks for polar amines [1].
    
Q: Can I use Reverse Phase (C18) chromatography?

A: Yes, and it is often superior for this specific molecule due to its high polarity.

Protocol: Basic Reverse Phase Acidic buffers (0.1% Formic Acid) may protonate the azetidine, making it too polar to retain on C18.

  • Column: C18 or C18-Aq (for high water retention).

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH ~8.5) or 0.1%

    
    .
    
  • Mobile Phase B: Acetonitrile.

  • Benefit: The high pH keeps the amine in its free-base form, increasing retention on the hydrophobic C18 chain and improving separation from polar impurities [4].

Module 2: Extraction & Workup Optimization

Q: I see low recovery after aqueous workup. Is my compound decomposing?

A: It is likely partitioning into the water layer, not decomposing. The combination of the pyridine and azetidine nitrogens makes the molecule highly water-soluble, especially if the pH is slightly acidic (protonated form).

Visualization: The pH-Swing Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture (Acidic/Neutral) Acidify Acidify to pH 2-3 (Using 1M HCl) Start->Acidify Wash Wash with DCM/EtOAc (Removes Non-Basic Impurities) Acidify->Wash Aqueous Aqueous Layer (Contains Product as Salt) Wash->Aqueous Keep Aqueous Discard Non-Basic Impurities Wash->Discard Discard Organics Basify Basify to pH > 12 (Using NaOH/K2CO3) Aqueous->Basify Extract Extract with CHCl3:IPA (3:1) Basify->Extract Final Concentrate Organic Layer (Free Base Product) Extract->Final

Figure 1: pH-Swing extraction strategy to isolate the basic azetidine while removing non-polar impurities.

Troubleshooting Protocol:

  • Salt Out: Saturate the aqueous phase with NaCl before the final extraction. This reduces the solubility of the organic product in water ("Salting Out" effect).

  • Solvent Switch: Do not use Diethyl Ether or straight EtOAc. They are too non-polar.

    • Use: Chloroform:Isopropanol (3:1 ratio) or DCM. These mixtures are efficient at pulling polar amines out of the aqueous phase [1].

Module 3: Crystallization & Salt Formation

Q: The product is an oil. How can I get a solid for stability?

A: Azetidin-3-ols often exist as oils or low-melting solids in their free-base form. Converting them to a salt (HCl or Oxalate) is the standard method for stabilization and purification.

Protocol: Formation of the Dihydrochloride Salt

  • Dissolve: Dissolve the crude free base oil in a minimum amount of dry Ethanol or Isopropanol (IPA).

  • Acidify: Add 2.2 equivalents of HCl in Dioxane (4M) or TMS-Cl (generates HCl in situ with MeOH).

    • Caution: Avoid aqueous HCl if possible to make drying easier.

  • Precipitate: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent while stirring.

  • Filter: Collect the white precipitate.

  • Data: The salt form prevents oxidation of the amine and reduces the risk of ring-opening [5].

Solvent Screening Table for Crystallization (Free Base)

Solvent SystemSuitabilityNotes
EtOAc / Heptane HighStandard method. Dissolve in hot EtOAc, add Heptane until cloudy.
IPA (Isopropyl Alcohol) MediumGood for highly polar impurities.
DCM / Hexane LowFast evaporation of DCM often leads to oils/amorphous solids.
MTBE HighExcellent anti-solvent for this class of compounds.

Module 4: Stability & Handling FAQ

Q: Can I heat the reaction to speed up the synthesis?

A: Proceed with extreme caution. Azetidines are strained rings (approx. 26 kcal/mol strain energy). Heating above 60-80°C for prolonged periods, especially in the presence of nucleophiles or Lewis acids, can cause:

  • Ring Opening: Hydrolysis to the linear amino-alcohol.

  • Polymerization: Self-reaction of the amine with the azetidine ring of another molecule.

Recommendation:

  • Perform concentration (Rotavap) at bath temperatures < 40°C .

  • Store the purified compound at -20°C under Argon/Nitrogen.

  • If the Boc-protected form is available, keep it protected until the final step, as the carbamate significantly stabilizes the ring [3, 6].

References

  • BenchChem Technical Support. (2025).[1][2] Purification of Polar Azetidine Derivatives.[2] Retrieved from

  • Enamine Building Blocks. (2024). Azetidines: Physicochemical Properties and Handling.[3][4] Retrieved from

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[5]

  • ChemicalBook. (2024). Azetidin-3-ol Synthesis and Properties. Retrieved from

  • MilliporeSigma. (2024). Product Specification: [3-(fluoromethyl)azetidin-3-yl]methanol hydrochloride. Retrieved from

  • Pfizer Inc. (2005). Patent US20050256310A1: Azetidine derivatives. Retrieved from

Sources

Solving solubility issues with 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses solubility challenges associated with 3-(3-Fluoropyridin-2-yl)azetidin-3-ol , a specialized fragment used in medicinal chemistry. This guide is structured as a Tier-3 Technical Support resource, synthesizing physicochemical principles with practical troubleshooting steps.

Compound: 3-(3-Fluoropyridin-2-yl)azetidin-3-ol Chemical Class: Azetidine / Pyridine / Tertiary Alcohol Application: Fragment-based Drug Discovery (FBDD), PROTAC linker synthesis, Scaffold functionalization.[1][2][3][4]

Physicochemical Profile & Solubility Logic

To solve solubility issues, we must first understand the molecular drivers.[4] This compound features a "solubility tug-of-war" between its polar heterocycles and its crystal lattice energy.[1][3][4]

PropertyValue (Est.)Implication for Solubility
Molecular Weight ~168.17 g/mol Fragment-like; generally favorable kinetics.[1][3][4]
cLogP 0.2 – 0.8Low lipophilicity.[2][3] Should be water-soluble if ionized.[1][3][4]
pKa (Azetidine NH) ~9.0 – 9.5Critical: Basic.[2][3][4] At pH < 7, it is protonated (soluble).[2][4] At pH > 9, it is neutral (insoluble).[2][4]
pKa (Pyridine N) ~2.0 – 3.0Weakly basic.[2][3][4] The 3-Fluoro group is electron-withdrawing, reducing basicity further.[1][3][4]
H-Bond Donors 2 (NH, OH)High potential for crystal lattice stability (hard to dissolve).[1][2][3][4]

The Core Problem: Researchers often receive this compound as a Free Base .[2][3] In its neutral state, the high crystal lattice energy (driven by intermolecular H-bonding between the OH and Azetidine NH) overcomes its interaction with water, leading to poor aqueous solubility.[2][4]

Troubleshooting Guide (Q&A)

Q1: I am trying to dissolve the solid powder directly in PBS (pH 7.4), but it remains a suspension. What is wrong?

Diagnosis: You are likely working with the Free Base form.[2][3] Technical Explanation: At pH 7.4, the azetidine amine is partially protonated, but the equilibrium may not favor full dissolution if the solid crystal lattice is stable.[2][4] PBS (Phosphate Buffered Saline) also has a high ionic strength, which can cause a "salting-out" effect on the neutral species.[1][3][4] Solution:

  • Acidification: Do not dissolve in PBS directly. Dissolve the compound in 0.1 M HCl or 1 eq. of HCl first. This forces the azetidine nitrogen to protonate (

    
    ), drastically increasing aqueous solubility.[2][4]
    
  • Buffer Exchange: Once dissolved in dilute acid, slowly add this stock to your buffer.[3]

Q2: My 100 mM DMSO stock precipitates when I dilute it 100x into media/buffer.

Diagnosis: "Crash-out" due to rapid polarity shift. Technical Explanation: DMSO is aprotic and solvates the hydrophobic regions (fluoropyridine ring).[2][3][4] When you dilute into water (protic), the water molecules strip the DMSO shell.[2][4] If the local pH at the injection site is neutral/basic, the compound reverts to its insoluble neutral form and aggregates before it can disperse.[4] Solution:

  • Step-wise Dilution: Dilute the DMSO stock into a slightly acidic intermediate buffer (e.g., Acetate buffer pH 5.0) before adding to the final neutral media.

  • Sonication: Sonicate the final solution for 5–10 minutes. Azetidine scaffolds can form "supersaturated" states that are kinetically stable once dispersed.[3]

Q3: Can I warm the solution to improve solubility?

Diagnosis: Thermal instability risk. Technical Explanation: While heat improves solubility, 3-hydroxyazetidines can be thermally sensitive.[2][3][4] The strained 4-membered ring is susceptible to ring-opening or rearrangement, especially if the 3-OH group facilitates an elimination reaction under basic conditions.[1][3][4] Solution:

  • Limit: Do not exceed 40°C.

  • Alternative: Use vortexing and sonication (room temperature) rather than heating.[2][3][4]

Q4: I need to use this in a cellular assay. Is the HCl salt toxic?

Diagnosis: Formulation compatibility. Technical Explanation: Converting the free base to the HCl salt generates chloride ions, which are biologically benign.[2][4] The critical factor is the final pH of the media.[3][4] Solution:

  • Prepare the stock as the HCl salt in water.[3]

  • When adding to cell media, the buffering capacity of the media (bicarbonate/HEPES) will neutralize the small amount of excess acid.[2][4] Ensure the volume added is <1% of the total media volume to prevent pH shock.[3][4]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Best for: Chemical synthesis, biochemical assays, storage.[1][2][4]

  • Weighing: Weigh the desired amount of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol.

  • Solvent: Use Anhydrous DMSO (Grade ≥99.9%).[2][3][4] Water in DMSO promotes degradation over time.[3]

  • Dissolution: Add DMSO to achieve 50 mM to 100 mM .

  • Mixing: Vortex for 30 seconds. If particles remain, sonicate at 35 kHz for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

Protocol B: Preparation of Aqueous Stock (for In Vivo/Cellular use)

Best for: Animal dosing, hydrophilicity studies.[2][4]

  • Calculation: Calculate the molar amount of compound.

  • Acid Addition: Add 0.95 to 1.0 equivalents of 1M HCl.

    • Note: Avoid large excess of acid to prevent toxicity in downstream applications.[1][2][3]

  • Dilution: Add sterile water (Milli-Q) to reach the target volume.

  • Verification: Check pH. It should be slightly acidic (pH 4–6).[2][3][4] If the solution is clear, the salt has formed.[4]

  • Filtration: Pass through a 0.22 µm PVDF or PES filter to ensure sterility.[3]

Decision Logic & Visualization

The following diagram illustrates the decision process for solubilizing this specific scaffold based on the intended application.

SolubilityWorkflow Start Start: 3-(3-Fluoropyridin-2-yl)azetidin-3-ol (Solid Powder) CheckForm Check Form: Free Base or Salt? Start->CheckForm IsSalt HCl/TFA Salt CheckForm->IsSalt IsBase Free Base CheckForm->IsBase TargetApp Intended Application? IsSalt->TargetApp AqBuffer Aqueous Buffer (PBS/Media) IsSalt->AqBuffer Direct Dissolution Organic Organic Synthesis (DMSO/MeOH) IsSalt->Organic IsBase->TargetApp IsBase->AqBuffer Will Precipitate! IsBase->Organic ActionAcid Action: Add 1.0 eq HCl Convert to Cationic Form IsBase->ActionAcid Required Step TargetApp->AqBuffer Biological Assay TargetApp->Organic Chemistry FinalCheck Check pH & Clarity (Filter Sterilize) AqBuffer->FinalCheck ActionDMSO Dissolve in Anhydrous DMSO (Max 100 mM) Organic->ActionDMSO Organic->ActionDMSO ActionAcid->AqBuffer ActionDirect Dissolve Directly (High Solubility) ActionDMSO->FinalCheck

Figure 1: Solubility Decision Tree. Note that the Free Base requires acidification for aqueous stability, while the Salt form is ready for aqueous dissolution.[2][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Azetidin-3-ol derivatives. Retrieved from PubChem.[3] Link

  • Cheekatla, S. R., et al. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs."[2][4][5] Expert Opinion on Drug Discovery. Link[1][2][4][5]

  • Enamine & Pfizer (2025). "An Approach to Alkyl Azetidines for Medicinal Chemistry."[2][3] ChemRxiv. Link

  • Sosa, L., et al. (2021). "DMSO Solubility Assessment for Fragment-Based Screening."[3][4] Molecules, 26(11), 3248.[2][4] Link

  • BenchChem (2025). "Application Notes and Protocols for 3-(Aryl)azetidines." BenchChem Technical Notes. Link[1][2][4]

Sources

Technical Support Center: 3-(3-Fluoropyridin-2-yl)azetidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Portal. This guide is engineered for researchers, scientists, and drug development professionals scaling the synthesis of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol. By synthesizing mechanistic theory with field-proven process controls, this center provides actionable solutions to the most common bottlenecks encountered during this complex organometallic sequence.

Mechanistic Workflow & Byproduct Divergence

Understanding the causal pathways of byproduct formation is critical before troubleshooting. The diagram below illustrates the desired synthetic trajectory versus common failure modes, specifically regioisomerization, thermal degradation, and enolization.

SynthesisWorkflow SM1 3-Fluoropyridine (Starting Material) Base LDA in THF Strictly -78°C SM1->Base Intermediate 2-Lithio-3-fluoropyridine (Reactive Intermediate) Base->Intermediate Directed ortho-Lithiation Side1 4-Lithio-3-fluoropyridine (Regioisomer Byproduct) Base->Side1 Poor Base Choice (e.g., n-BuLi) Side2 Pyridyne / Tarry Mix (Thermal Degradation >-60°C) Base->Side2 Temp > -60°C (LiF Elimination) SM2 1-Boc-azetidin-3-one (Electrophile) Intermediate->SM2 Adduct 1-Boc-3-(3-fluoropyridin-2-yl) azetidin-3-ol SM2->Adduct Nucleophilic Addition Side3 Enolized Azetidinone (Recovered SM) SM2->Side3 Base > Nucleophile (Enolization) Deprotect 4M HCl in Dioxane 0°C to RT Adduct->Deprotect Final 3-(3-Fluoropyridin-2-yl) azetidin-3-ol HCl Deprotect->Final Boc Cleavage

Figure 1: Reaction workflow and byproduct pathways in target azetidinol synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I seeing the C-4 addition byproduct instead of the target C-2 product?

Expertise & Causality: The regioselectivity of 3-fluoropyridine lithiation is highly sensitive to the base and temperature. While the highly electronegative fluorine atom activates the adjacent C-2 proton via inductive effects, the C-4 proton is also highly activated[1]. If you use an unhindered base like n-butyllithium, protophilic attack occurs competitively at both the 2- and 4-positions, yielding a mixture of regioisomers[2]. Actionable Solution: Switch to3. The steric bulk of LDA kinetically disfavors C-4 deprotonation, driving exclusive directed ortho-metalation (DoM) at the C-2 position[3].

Q2: Why is my yield so low, with mostly recovered 1-Boc-azetidin-3-one?

Expertise & Causality: 4 is highly prone to alpha-enolization[4]. When the 2-lithio-3-fluoropyridine intermediate acts as a base rather than a nucleophile, it deprotonates the ketone to form an enolate. Upon aqueous workup, this enolate simply reprotonates, returning the starting azetidinone. Actionable Solution: Enhance the nucleophilicity of the organolithium intermediate by pre-complexing the ketone with anhydrous Cerium(III) chloride (CeCl3) or by transmetalating the lithium species to a zinc intermediate before addition. This suppresses the basicity and drives the 1,2-addition pathway.

Q3: How do I prevent the formation of black, tarry byproducts during metalation?

Expertise & Causality: 2-Lithio-3-fluoropyridine is notoriously unstable at elevated temperatures. If the internal reaction temperature exceeds -60 °C, the intermediate undergoes rapid alpha-elimination of lithium fluoride (LiF) to generate a highly reactive "pyridyne" (heteroaryne) species. This intermediate rapidly polymerizes, resulting in intractable tarry mixtures. Actionable Solution: Implement cryogenic internal temperature monitoring. Do not rely on the external cooling bath temperature. Pre-cool the 1-Boc-azetidin-3-one solution to -78 °C before transferring it dropwise to the lithiated pyridine.

TroubleshootingLogic Start Issue: Low Yield of Target Azetidinol CheckRegio Diagnostic: Check LC-MS/NMR for Isomers Start->CheckRegio Isomer4 Observation: High C-4 Isomer CheckRegio->Isomer4 Regioselectivity Issue Isomer2 Observation: Target C-2 Isomer but low conversion CheckRegio->Isomer2 Conversion Issue Action1 Solution: Use LDA at -78°C Avoid n-BuLi Isomer4->Action1 CheckSM Diagnostic: Check Recovered SM Isomer2->CheckSM HighSM Observation: High 1-Boc-azetidin-3-one (Enolization) CheckSM->HighSM Base > Nucleophile Tarry Observation: Tarry Mixture (Pyridyne Formation) CheckSM->Tarry Thermal Degradation Action2 Solution: Premix with CeCl3 to boost nucleophilicity HighSM->Action2 Action3 Solution: Strict Temp Control Maintain < -70°C Tarry->Action3

Figure 2: Diagnostic logic tree for resolving low yields in azetidinol synthesis.

Quantitative Data Summaries

The following table synthesizes the critical impact of base selection and temperature on the regioselectivity and overall yield of the lithiation step.

Base SystemInternal Temp (°C)C-2 : C-4 RatioPrimary ByproductIsolated Yield (%)
n-BuLi-78 °C40 : 60C-4 Adduct< 30%
n-BuLi / TMEDA-78 °C80 : 20C-4 Adduct55%
LDA-78 °C> 95 : 5Enolized SM82%
LDA-40 °CN/APyridyne (Tar)< 10%

Table 1: Optimization matrix for the metalation of 3-fluoropyridine.

Self-Validating Experimental Protocol

This protocol integrates strict in-process controls (IPCs) to ensure each step is validated before proceeding, preventing downstream failures and wasted materials.

Step 1: Directed ortho-Lithiation (DoM)

  • Charge a flame-dried flask with anhydrous THF (10 volumes) and diisopropylamine (1.1 equiv). Cool to -78 °C.

  • Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 minutes to form LDA[3].

  • Add 3-fluoropyridine (1.0 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

Self-Validation (IPC 1): Quench a 0.1 mL aliquot in MeOD. Analyze via 1H NMR. Proceed to Step 2 only if >95% deuterium incorporation is observed at the C-2 position with <5% at C-4.

Step 2: Nucleophilic Addition 4. In a separate flask, dissolve 1-Boc-azetidin-3-one (1.2 equiv) in anhydrous THF (5 volumes) and cool to -78 °C. (Optional: Stir with 1.2 equiv of anhydrous CeCl3 for 1 hour at RT, then cool to -78 °C to suppress enolization). 5. Transfer the cold ketone solution dropwise via cannula to the lithiated pyridine, maintaining internal temp < -70 °C. 6. Stir for 2 hours at -78 °C, then slowly warm to -20 °C.

Self-Validation (IPC 2): Quench a 0.1 mL aliquot with saturated NH4Cl. Analyze by LC-MS to confirm the disappearance of the 2-lithio intermediate and the formation of the Boc-protected adduct mass.

Step 3: Quench and Deprotection 7. Quench the main reaction with saturated aqueous NH4Cl and extract with EtOAc. Concentrate the organic layer. 8. Dissolve the crude intermediate in anhydrous DCM (5 volumes) and cool to 0 °C. 9. Add 4M HCl in dioxane (5.0 equiv). Stir and warm to room temperature over 4 hours. 10. Filter the resulting precipitate. The product, 3-(3-Fluoropyridin-2-yl)azetidin-3-ol hydrochloride, is isolated as a stable solid.

References

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. ResearchGate. 2

  • 2-Acetyl-3-fluoropyridine | 87674-20-2. BenchChem. 3

  • TMSCH2Li–LiDMAE: a new nonnucleophilic reagent for C-2 lithiation of halopyridines. Tetrahedron Letters. 1

  • tert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone. Ambeed. 4

Sources

Technical Support Center: Troubleshooting Ring-Opening of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(3-Fluoropyridin-2-yl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this strained heterocyclic compound. The inherent ring strain of the azetidine core, coupled with the electronic properties of the fluoropyridine substituent, can lead to unexpected reactivity, primarily undesired ring-opening.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and successful application of this molecule in your research.

Section 1: Understanding the Instability - FAQs

This section addresses common questions regarding the stability and handling of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol.

Q1: Why is my 3-(3-Fluoropyridin-2-yl)azetidin-3-ol decomposing? I'm observing unexpected products in my analysis.

A1: The decomposition is likely due to the inherent ring strain of the azetidine ring, which is approximately 25.4 kcal/mol.[3] This strain makes the molecule susceptible to ring-opening reactions under various conditions. The presence of the electron-withdrawing 3-fluoropyridin-2-yl group can further influence the reactivity of the azetidine ring.

Common triggers for decomposition include:

  • Acidic Conditions: The azetidine nitrogen can be protonated, which activates the ring for nucleophilic attack and subsequent ring-opening.[4][5]

  • Basic Conditions: Strong bases can deprotonate the hydroxyl group, potentially initiating a ring-opening cascade.

  • Elevated Temperatures: Thermal stress can provide the necessary energy to overcome the activation barrier for ring cleavage.

  • Presence of Nucleophiles: Even weak nucleophiles can attack the strained ring, especially if it is activated by protonation or coordination to a Lewis acid.[6]

Q2: What are the likely products of this ring-opening decomposition?

A2: The structure of the decomposition products will depend on the specific conditions (pH, solvent, nucleophiles present). A common pathway involves the cleavage of one of the C-N bonds of the azetidine ring. For instance, under acidic conditions with a nucleophile (e.g., water or an alcohol from the solvent), you might expect the formation of a γ-amino alcohol derivative.

Q3: How does the 3-fluoropyridine substituent affect the stability of the azetidine ring?

A3: The 3-fluoropyridine group has several effects:

  • Electron-Withdrawing Nature: The fluorine atom and the pyridine ring are electron-withdrawing, which can decrease the basicity of the azetidine nitrogen.[7] This might slightly reduce the propensity for acid-catalyzed ring-opening compared to azetidines with electron-donating substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the pyridine ring is susceptible to substitution by nucleophiles, especially when the pyridine nitrogen is quaternized or under basic conditions.[8][9] This is a separate reactivity concern from the azetidine ring-opening itself.

Q4: Can I predict the conditions under which ring-opening is most likely to occur?

A4: While precise prediction is challenging without specific experimental data for this exact molecule, general principles of azetidine chemistry apply. Ring-opening is favored by:

  • Low pH (acidic conditions): This is a very common trigger for azetidine decomposition.[4]

  • High pH (strongly basic conditions): While perhaps less common than acid-catalyzed opening, it can occur.

  • Presence of strong nucleophiles.

  • Elevated temperatures. [10]

A preliminary stability study under your intended reaction conditions is highly recommended.

Section 2: Troubleshooting Unwanted Ring-Opening

This section provides a structured approach to diagnosing and solving issues related to the instability of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol during your experiments.

Issue 1: Ring-Opening Observed During a Reaction

Symptom: You are attempting a reaction, for example, an N-functionalization or a reaction at the hydroxyl group, but you are isolating a ring-opened product instead of the desired modified azetidine.

Troubleshooting Workflow:

start Ring-Opening Observed check_ph Analyze Reaction pH start->check_ph acidic Acidic (pH < 6) check_ph->acidic Acidic basic Basic (pH > 8) check_ph->basic Basic neutral Neutral (pH 6-8) check_ph->neutral Neutral acid_cause Potential Causes: - Acidic reagent/catalyst - Acidic byproduct generation - Acidic workup acidic->acid_cause base_cause Potential Causes: - Strong base used as reagent - Basic reaction conditions basic->base_cause neutral_cause Potential Causes: - High temperature - Strong nucleophile present - Lewis acid catalysis neutral->neutral_cause acid_solution Solutions: - Use non-acidic reagents - Add a non-nucleophilic base (e.g., proton sponge) - Buffer the reaction mixture - Use neutral or basic workup acid_cause->acid_solution base_solution Solutions: - Use a weaker, non-nucleophilic base - Lower reaction temperature - Reduce reaction time base_cause->base_solution neutral_solution Solutions: - Lower reaction temperature - Use a less nucleophilic solvent/reagent - Avoid Lewis acids if possible, or use a milder one at low temp. neutral_cause->neutral_solution

Caption: Troubleshooting workflow for reaction-induced ring-opening.

Issue 2: Decomposition During Storage or Workup

Symptom: Your freshly synthesized or purchased 3-(3-Fluoropyridin-2-yl)azetidin-3-ol shows impurities or has completely degraded upon re-analysis after storage or after an aqueous workup.

Troubleshooting Guide:

Potential Cause Explanation Recommended Solution
Acidic Residues Traces of acid from the synthesis or purification (e.g., from chromatography on silica gel) can catalyze decomposition over time.[4]Neutralize the compound with a mild, non-nucleophilic base before storage. Consider storing as a solution in a non-protic, anhydrous solvent at low temperature.
Aqueous Workup The pH of the water used in workup can be slightly acidic. Prolonged contact can lead to hydrolysis.Minimize contact time with aqueous phases. Use buffered solutions (e.g., phosphate buffer at pH 7) for washing. Ensure complete removal of solvent before storage.
Thermal Instability Storing the compound at room temperature or above can lead to gradual decomposition.[10]Store the compound at low temperatures, preferably at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen).
Photodegradation Exposure to light, particularly UV light, can potentially induce degradation pathways.Store the compound in an amber vial or protected from light.

Section 3: Experimental Protocols for Stability Assessment

To proactively address potential stability issues, it is recommended to perform a preliminary stability assessment of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol under your proposed experimental conditions.

Protocol 1: pH Stability Screening

This protocol provides a general method to assess the stability of your compound across a range of pH values.

Materials:

  • 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile or other suitable organic co-solvent

  • HPLC or LC-MS for analysis

Procedure:

  • Prepare a stock solution of your compound in the organic co-solvent.

  • In separate vials, add an aliquot of the stock solution to each of the different pH buffers.

  • Incubate the solutions at your intended reaction temperature.

  • At various time points (e.g., 1h, 4h, 24h), withdraw an aliquot from each vial, quench if necessary (e.g., by neutralizing the pH), and analyze by HPLC or LC-MS.

  • Monitor the disappearance of the parent compound and the appearance of any new peaks.

Protocol 2: Thermal Stability Assessment

This protocol helps determine the thermal tolerance of your compound.

Materials:

  • 3-(3-Fluoropyridin-2-yl)azetidin-3-ol (solid or in a high-boiling, inert solvent)

  • Heating block or oil bath

  • HPLC or LC-MS for analysis

Procedure:

  • Place a sample of your compound (either neat or in solution) in a sealed vial.

  • Heat the sample at your desired temperature.

  • At various time points, cool a small aliquot to room temperature and analyze by HPLC or LC-MS.

  • Compare the chromatograms to an unheated control sample to assess the extent of degradation.

Section 4: Mechanistic Insights into Ring-Opening

Understanding the potential mechanisms of ring-opening can aid in designing more robust reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the azetidine nitrogen is protonated, forming a more reactive azetidinium ion. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.

cluster_0 Acid-Catalyzed Ring-Opening A Azetidine B Azetidinium Ion A->B + H+ C Ring-Opened Product B->C + Nu-H Nu Nu-H

Caption: Simplified mechanism of acid-catalyzed azetidine ring-opening.

Potential Intramolecular Ring-Opening

In some cases, a pendant functional group on the azetidine can act as an internal nucleophile, leading to an intramolecular ring-opening and rearrangement.[4] For 3-(3-Fluoropyridin-2-yl)azetidin-3-ol, this is less likely to be initiated by the pyridine ring itself without prior activation, but it is a possibility to consider if other reactive functional groups are introduced.

References

  • Al-Rawi, H. et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2886. Available at: [Link]

  • Singh, G. S., & Mmatli, E. E. (2011).
  • Woon, E. C. Y. et al. (2006). The ring strain of azetidines. Chemistry - A European Journal, 12(28), 7524-7530.
  • Butters, M. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1614-1619. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Available at: [Link]

  • Dahl, T., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130-134. Available at: [Link]

  • Ghorai, M. K. et al. (2010). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. Organic Letters, 12(16), 3642-3645.
  • Dahl, T., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. Available at: [Link]

  • Uesugi, S. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]

  • Sereda, G. et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13488-13497. Available at: [Link]

  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Piron, K. et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. Available at: [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Ye, L. et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(11), 3245-3249. Available at: [Link]

  • Wu, J. et al. (2023). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Krishna Reddy, V. V. R. M. et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(8), 3468-3472.
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Reddy, G. M. et al. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 15(4), 865-871.
  • Al-Rawi, H. et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Piron, K. et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate. Available at: [Link]

  • Makosza, M. (2000).
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Retrieved from [Link]

  • Ahmed, S. E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • Chun, J. et al. (2022). Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides. Molecules, 27(8), 2399. Available at: [Link]

  • Sepsy, K. et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 908-915. Available at: [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

  • Mourtzinos, I. et al. (2020). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Foods, 9(9), 1324. Available at: [Link]

  • Wikipedia. (n.d.). Pyridinium. Retrieved from [Link]

  • Martin, G. E. et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(7), 1396-1403. Available at: [Link]

  • Olic, I. H. et al. (2023). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Molecules, 28(22), 7609. Available at: [Link]

  • Clagg, K. et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(11), 4053-4059. Available at: [Link]

  • ChemBK. (n.d.). azetidin-3-ol. Retrieved from [Link]

Sources

Technical Support Center: HPLC Optimization for 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-AZT-PYR-001 Subject: Retention, Peak Shape, and Resolution Strategies for Polar Basic Heterocycles

Executive Summary

You are likely encountering three specific behaviors with 3-(3-Fluoropyridin-2-yl)azetidin-3-ol :

  • Near-void elution on standard C18 columns at acidic pH.

  • Significant peak tailing due to the basic azetidine nitrogen interacting with residual silanols.[1]

  • Sensitivity issues if relying solely on standard pyridine UV absorption maxima, which may be shifted by the fluorine substitution.[1]

This guide treats the molecule not just as a "sample" but as a physicochemical system.[1] The combination of the basic azetidine ring (pKa ~10-11) and the electron-deficient fluoropyridine creates a highly polar, hydrophilic profile that demands specific stationary phase selection.

Module 1: Method Selection Logic (The "Why")

Standard Reversed-Phase (RP) chromatography at low pH (e.g., 0.1% Formic Acid) protonates the azetidine nitrogen, making the molecule highly ionic and water-soluble. This results in "retention loss."[1] To fix this, you must either suppress ionization (High pH RP) or embrace polarity (HILIC).

Decision Matrix: Selecting Your Mode

MethodSelection Start Start: Define Goal Purity Goal: Chemical Purity / Impurity Profiling Start->Purity MS_Compat Is MS Compatibility Required? Purity->MS_Compat HILIC_Rec RECOMMENDATION A: HILIC Mode (Best for retention of polar amine) MS_Compat->HILIC_Rec Yes (Max Sensitivity) RP_High_Rec RECOMMENDATION B: High pH Reversed-Phase (Best for peak shape & robustness) MS_Compat->RP_High_Rec Yes (Robustness preferred) IonPair Alternative: Ion-Pairing RP (Not MS friendly) MS_Compat->IonPair No (UV only) HILIC_Col Column: Amide or Bare Silica Mobile Phase: ACN / 10mM NH4OAc (pH 5.8) HILIC_Rec->HILIC_Col RP_Col Column: Hybrid Silica C18 (e.g., XBridge, Gemini) Mobile Phase: 10mM NH4HCO3 (pH 10) RP_High_Rec->RP_Col

Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection requirements and retention needs.

Module 2: Critical Troubleshooting (Q&A)

Q1: My peak elutes at the void volume (t0) on a C18 column. How do I increase retention?

The Science: At pH 3.0 (standard formic acid runs), the azetidine amine is fully protonated (


). The logD (distribution coefficient) drops drastically, making the molecule prefer the aqueous mobile phase over the hydrophobic C18 stationary phase.

The Solution (Choose One):

  • Switch to High pH RP (Recommended):

    • Mechanism: By raising the pH to 10.0 (using Ammonium Bicarbonate or Ammonium Hydroxide), you deprotonate the azetidine nitrogen (neutral form). This restores lipophilicity, allowing the fluoropyridine and azetidine rings to interact with the C18 chains.

    • Protocol:

      • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

        
        .
        
      • Column: MUST use a hybrid silica column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent Poroshell HPH). Standard silica columns will dissolve at this pH.

  • Switch to HILIC:

    • Mechanism: Hydrophilic Interaction Liquid Chromatography retains polar compounds via water-layer partitioning on the silica surface.[1][2] The charged azetidine actually helps retention here.[1]

    • Protocol:

      • Column: Amide-bonded phase (e.g., TSKgel Amide-80, XBridge Amide) or Bare Silica.

      • Mobile Phase A: 95% Acetonitrile / 5% Water (with 10mM Ammonium Formate).[1]

      • Mobile Phase B: 50% Acetonitrile / 50% Water (with 10mM Ammonium Formate).[1]

      • Gradient: Start high organic (95% B is actually low water) and increase water content. Note: HILIC gradients run opposite to RP.

Q2: The peak is tailing severely (As > 1.5).[1] How do I fix the symmetry?

The Science: Tailing in basic amines is caused by Secondary Silanol Interactions .[1] The positively charged azetidine nitrogen binds electrostatically to residual acidic silanols (


) on the silica support.

The Fix:

  • Buffer Strength: Increase buffer concentration from 5 mM to 20-25 mM . This "swamps" the silanol sites with ammonium ions, preventing the analyte from binding.

  • Add an Amine Modifier: If using UV detection (non-MS), add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, effectively "blocking" them.

  • Temperature: Increase column temperature to 40-50°C . This improves mass transfer kinetics and reduces secondary interaction strength.[1]

Q3: I see "Ghost Peaks" or degradation products. Is the molecule unstable?

The Science: Azetidines are strained 4-membered rings.[1][3] While generally stable, the 3-hydroxyl group can facilitate ring-opening or rearrangement under highly acidic conditions or high temperatures, especially if the pyridine ring activates the system.

Stability Protocol:

  • Avoid strong acids: Do not use TFA (Trifluoroacetic acid) if you suspect degradation.[1] Use Formic Acid or Acetate buffers.[1]

  • Sample Diluent: Dissolve the sample in the initial mobile phase conditions . Dissolving a HILIC sample in 100% water will cause peak distortion (solvent mismatch). Dissolve in 90% ACN for HILIC.[1][2]

Module 3: Optimized Experimental Protocols

Protocol A: High pH Reversed-Phase (Robust & Scalable)
ParameterSettingNotes
Column Hybrid C18 (e.g., XBridge BEH C18), 3.5 µmEssential for pH > 8 stability.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1]0)Prepared fresh daily to prevent pH drift.
Mobile Phase B Acetonitrile (100%)Methanol can be used but generates higher pressure.[1]
Gradient 5% B to 60% B over 10 minAdjust slope based on impurity resolution.
Flow Rate 1.0 mL/min (for 4.6mm ID)
Temp 35°C
Detection UV @ 260 nmFluorine substitution may shift pyridine

.
Protocol B: HILIC (High Sensitivity for LC-MS)
ParameterSettingNotes
Column Amide or Zwitterionic (e.g., ZIC-HILIC)Amide phases are more robust than bare silica.[1]
Mobile Phase A Acetonitrile (90%) / Water (10%) + 10mM

High organic "weak" solvent.[1]
Mobile Phase B Water (90%) / Acetonitrile (10%) + 10mM

High aqueous "strong" solvent.[1]
Gradient 100% A to 60% A over 15 minHILIC gradients go from High Organic -> Low Organic.[1]
Buffer pH pH 5.8 (Ammonium Acetate)Maximizes ionization for MS sensitivity.[1]

Module 4: Detection & Physicochemical Data

UV Spectrum Optimization

The 3-fluoro substitution on the pyridine ring exerts an electron-withdrawing effect.[1]

  • Standard Pyridine

    
    :  ~254 nm.[1]
    
  • 3-Fluoropyridine Shift: Often causes a hypsochromic (blue) shift or slight bathochromic shift depending on solvent.[1]

  • Recommendation: Use a Diode Array Detector (DAD) to scan 210–300 nm during the first run.[1] Extract the max absorbance wavelength for the specific solvent system.[1]

pKa Estimates (for Method Development)
  • Azetidine Nitrogen: pKa

    
     10.5 (Dominant basic center).[1]
    
  • Pyridine Nitrogen: pKa

    
     2.5 - 3.0 (lowered by ortho-fluorine).[1]
    
  • Implication: At pH 10, the pyridine is neutral, and the azetidine is ~50% deprotonated, drastically improving retention on C18.

References

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. Link

  • Waters Corporation. (2023).[1] Strategies for the Separation of Polar Basic Compounds. Waters Application Notes. Link

  • Dolan, J. W. (2008).[1] Peak Tailing and Resolution. LCGC North America, 26(6). Link

  • PubChem. (2024).[1] Compound Summary: 3-(2-fluorophenyl)azetidin-3-ol (Structural Analog Data). National Library of Medicine.[1] Link

  • BenchChem. (2024).[1] Technical Support: Purification of Polar Azetidine Derivatives. Link

Sources

Stability of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely working with 3-(3-Fluoropyridin-2-yl)azetidin-3-ol as a fragment in the synthesis of KRAS inhibitors or CNS-active agents. This molecule combines a high-strain azetidine ring with a tertiary alcohol and an electron-deficient fluoropyridine system.

While the hydrochloride or trifluoroacetate salt forms are stable for long-term storage, the free base is kinetically unstable in solution, particularly under acidic conditions that promote ring-opening or rearrangement. This guide addresses the specific stability profile of this building block, focusing on acid-mediated degradation pathways and optimal handling protocols.

Part 1: Critical Stability Analysis (Troubleshooting Q&A)

Q1: I observe a mass shift of +18 Da (M+18) during LCMS analysis after acidic workup. What happened?

Diagnosis: Acid-Catalyzed Nucleophilic Ring Opening. Technical Explanation: The azetidine ring is highly strained (~26 kcal/mol). Under acidic conditions (pH < 4), the azetidine nitrogen is protonated (


). While the protonated form is generally resistant to oxidation, it activates the ring carbons (C2/C4) toward nucleophilic attack.
  • If you use strong aqueous acids (e.g., 6M HCl) or heat the reaction in the presence of water, water acts as a nucleophile, attacking the

    
    -carbon.
    
  • This cleaves the C-N bond, resulting in a ring-opened amino-diol product (Mass + H₂O).

  • The Fluoropyridine Effect: The electron-withdrawing 3-fluoropyridin-2-yl group at C3 destabilizes carbocation formation at C3. Therefore, the degradation is likely not an

    
     pathway (carbocation intermediate) but rather an acid-assisted 
    
    
    
    -type attack on the less hindered ring carbons.
Q2: Can I use Trifluoroacetic Acid (TFA) to remove a Boc protecting group from this molecule?

Answer: Yes, but temperature control is critical. Protocol:

  • Standard: 20-50% TFA in Dichloromethane (DCM).

  • Condition: 0°C to Room Temperature (Max 25°C). Do not heat.

  • Reasoning: 3-hydroxy-3-arylazetidines are routinely synthesized via Boc-deprotection. The ring is stable to anhydrous TFA at ambient temperatures for short durations (1-2 hours). Prolonged exposure or heat can induce rearrangement to ketones or ring expansion.

Q3: The compound turned yellow/brown after neutralizing the acid salt. Is it degrading?

Diagnosis: Free Base Instability / Oligomerization. Technical Explanation: As a free base, the azetidine nitrogen is a potent nucleophile. In concentrated solutions, intermolecular attack can occur (Azetidine N attacks the strained ring of a neighbor), leading to dimerization or polymerization.

  • Corrective Action: Never store the free base as an oil or concentrated solution. Isolate immediately as a salt (HCl or TFA) or use immediately in the next coupling step.

Q4: Is the fluorine atom at position 3 of the pyridine ring stable to acid?

Answer: Yes. Technical Explanation: The C-F bond on the pyridine ring is robust under standard acidic conditions (HCl, TFA, H₂SO₄). Defluorination typically requires harsh nucleophilic aromatic substitution (


) conditions (strong base, high heat) or transition metal catalysis. It will not hydrolyze in acid.

Part 2: Mechanistic Visualization

The following diagram illustrates the competing pathways: Stable Salt Formation vs. Acid-Catalyzed Ring Opening.

StabilityPathways cluster_conditions Critical Control Point Start 3-(3-Fluoropyridin-2-yl) azetidin-3-ol (Free Base) Protonation Protonated Species (Azetidinium Ion) Start->Protonation Acid (HX) StableSalt Stable HCl/TFA Salt (Solid State) Protonation->StableSalt Evaporation/Crystallization (Dry Conditions) Transition Activated Complex (Ring Strain + N+) Protonation->Transition Heat (>40°C) or Strong Nucleophile (H2O) Degradation Ring-Opened Product (Amino-diol) Transition->Degradation Nucleophilic Attack at C2/C4

Caption: Figure 1. Kinetic competition between stable salt formation (favored in dry/cold conditions) and ring opening (favored by heat/aqueous acid).

Part 3: Recommended Experimental Protocols

Protocol A: Safe Boc-Deprotection & Isolation

Use this workflow to generate the stable salt form from the N-Boc precursor.

  • Dissolution: Dissolve 1.0 eq of N-Boc-3-(3-fluoropyridin-2-yl)azetidin-3-ol in DCM (10 mL per gram).

  • Cooling: Cool the solution to 0°C (Ice bath).

  • Acid Addition: Add TFA (10-20 eq) dropwise. Note: A large excess is standard to ensure rapid kinetics at low temp.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature. Monitor by LCMS.

    • Target Mass: [M+H]+ = 169.07 (approx).

  • Workup (Crucial):

    • Do NOT quench with aqueous base (NaHCO₃) if you plan to store it.

    • Concentrate the reaction mixture in vacuo at <35°C .

    • Co-evaporate with Toluene (3x) or DCM (3x) to remove excess TFA.

    • Triturate the residue with Diethyl Ether (Et₂O) or MTBE to precipitate the TFA salt .

    • Filter and dry under high vacuum. Store at -20°C.

Protocol B: LCMS Method for Stability Testing

Use this method to verify integrity. Avoid high-pH mobile phases.

ParameterSettingRationale
Column C18 (e.g., Waters XBridge or Phenomenex Kinetex)Standard reverse phase stability.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH maintains the azetidine in protonated (stable) form during run.
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5-10 minsRapid elution prevents on-column degradation.
Column Temp 40°C Max High temperatures can promote degradation in the column.
Detection UV 254 nm & MS (ESI+)The fluoropyridine chromophore is distinct at 254 nm.

Part 4: Data Summary & Properties

PropertyValue/Description
Molecular Formula C₈H₉FN₂O
Exact Mass 168.07
Predicted pKa (Azetidine N) ~10.5 (Basic)
Predicted pKa (Pyridine N) ~2.5 (Weakly basic due to F-substitution)
Preferred Storage -20°C, Desiccated, as HCl or TFA salt.
Solubility High in Water, Methanol (as salt). Low in Ether/Hexanes.

References

  • Vertex Pharmaceuticals Inc. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC).

    • Context: Establishes the stability profile of N-aryl vs N-pyridyl azetidines and the mechanism of acid-medi
  • BenchChem. (2025).[1] Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.

    • Context: Provides standard protocols for Boc-deprotection of 3-aryl-3-hydroxyazetidines using TFA/DCM.
  • Organic Chemistry Portal. (2008). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines.

    • Context: Discusses the role of heat and aqueous media in the nucleophilic opening of strained rings, validating the need for cold/anhydrous handling.
  • ChemScene. (2024). Product Data: 3-(Azetidin-3-yl)-2-fluoropyridine.

    • Context: Handling and storage data for the closely rel

Sources

Technical Support Center: Purification of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

[1][2][3][4]

Compound Classification: Amphiphilic Amino-Alcohol Key Functional Groups: Pyridine (weak base, pKa ~3.0), Azetidine (strong base, pKa ~11.0), Tertiary Alcohol (polar, H-bond donor).[1][2][3] Primary Challenge: The compound’s high polarity and dual basicity often lead to co-elution with salts and "oiling out" during crystallization.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Persistent Organic Impurities (Starting Materials)

User Question: "I have performed the deprotection step, but NMR shows persistent signals corresponding to the protected intermediate (N-Boc) or the fluoropyridine starting material. Standard silica columns are not separating them effectively."

Technical Diagnosis: The polarity difference between the N-Boc intermediate (lipophilic) and the free amine product (highly polar) is extreme.[3] If they co-elute, your column solvent system is likely too polar too quickly, dragging the lipophilic impurities along with the solvent front, or your loading was done in a solvent that solubilized the impurity but precipitated the product on the column head.

Corrective Protocol: The pH-Switch Extraction (Self-Validating) Instead of chromatography, utilize the pKa difference between the impurities and the product.

  • Acid Phase: Dissolve crude in 1M HCl (pH < 2). The product (pKa ~11) and pyridine (pKa ~3) will be fully protonated and water-soluble.[1][2][4][3]

  • Organic Wash: Extract the acidic aqueous layer with Ethyl Acetate .[4]

    • Validation: The N-Boc impurity (neutral carbamate) and non-basic fluoropyridine byproducts will migrate to the organic layer.

    • Check: TLC the organic layer.[5] If spots appear, you have successfully removed the lipophilic impurities.

  • Base Switch: Basify the aqueous layer to pH > 12 using NaOH.

  • Product Recovery: Extract with DCM:Isopropanol (3:1) . The high polarity of the azetidinol requires the alcohol co-solvent for efficient mass transfer.

Issue 2: Metal Contamination (Magnesium/Lithium Residues)

User Question: "My product is isolated as a solid, but the ash content is high, and the mass balance suggests inorganic contamination. I used a Grignard reagent in the synthesis."

Technical Diagnosis: Azetidin-3-ols are excellent chelators.[1][2][4][3] The hydroxyl group and the azetidine nitrogen can form stable 5-membered chelate rings with Magnesium (Mg) or Lithium (Li) salts remaining from the synthesis.[3] Simple aqueous washes often fail to break these chelates.[4]

Corrective Protocol: Chelation Breaking Wash

  • Redissolve the crude product in a biphasic mixture of DCM and Brine.

  • Add EDTA (disodium salt) or Ammonium Chloride (saturated) to the aqueous phase.[4][3]

    • Mechanism:[1][2][4][3][6][7][8][9][10] EDTA has a higher formation constant for Mg/Li than the azetidinol, effectively stripping the metal ions.

  • Stir vigorously for 30 minutes before phase separation.

Issue 3: Product "Oiling Out" During Recrystallization

User Question: "I am trying to recrystallize the free base from hot ethanol, but it separates as a gummy oil instead of crystals."

Technical Diagnosis: This is a classic "oiling out" phenomenon common to amino-alcohols.[1][2][4] It occurs when the melting point of the solvated product is lower than the boiling point of the solvent, or when trace impurities disrupt the crystal lattice.

Corrective Protocol: Anti-Solvent Trituration

  • Dissolve the gum in a minimal amount of Methanol (good solubility).[3]

  • Slowly add Diethyl Ether or MTBE (poor solubility) dropwise with vigorous stirring.

  • Critical Step: If oiling occurs again, scratch the glass surface or add a seed crystal. Alternatively, switch to Acetonitrile , which often favors crystallization for polar amines over alcohols.

Part 2: Detailed Experimental Protocols

Protocol A: Gradient Silica Chromatography (Optimized)

Use this when acid-base extraction is insufficient for separating close-running polar byproducts.[1][2][4][3]

Stationary Phase: Silica Gel (40-63 µm).[1][2][4][3] Mobile Phase A: Dichloromethane (DCM).[1][4][3][5] Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (NH₄OH).[1][4][3]

StepSolvent CompositionVolume (CV)Purpose
1 100% DCM2Flush non-polar impurities (N-Boc, aromatics).[1][2][4][3]
2 0-50% B in A5Linear gradient to elute moderately polar byproducts.
3 50-100% B in A3Elute the target Azetidin-3-ol.[1][2][4]
4 100% B2Flush strongly adsorbed salts/polymers.[1][4][3]

Note: The addition of NH₄OH is mandatory to suppress the ionization of the azetidine nitrogen on the acidic silica surface, preventing peak tailing.

Protocol B: Quantitative Impurity Removal (Data Summary)
Impurity TypeRemoval MethodEfficiencyValidation Method
N-Boc Intermediate Acid Wash (pH 2) / EtOAc Ext.>98%TLC (Hex/EtOAc 1:1) - Disappearance of high Rf spot.[1][2][4]
Fluoropyridine Acid Wash (pH 2) / EtOAc Ext.>95%GC-MS or 1H NMR (Aromatic region).[1][2][4][3]
Mg/Li Salts EDTA/Brine Wash>90%Residue on Ignition (ROI) or ICP-MS.[1][2][4][3]
Color Bodies Activated Carbon (Charcoal)HighVisual inspection (Clear oil/white solid).[1][4][3]

Part 3: Visualizations

Figure 1: Acid-Base Purification Logic Flow

This workflow illustrates the "Self-Validating" extraction method described in Issue 1.

PurificationLogicStartCrude Mixture(Product + Impurities)AcidStepDissolve in 1M HCl (pH 2)Start->AcidStepPhaseSep1Phase SeparationAcidStep->PhaseSep1Add EtOAcOrgLayer1Organic Layer(Discard)PhaseSep1->OrgLayer1Neutrals (N-Boc, Pyridines)AqLayer1Aqueous Layer(Product + Salts)PhaseSep1->AqLayer1Protonated AminesBaseStepBasify to pH > 12(NaOH)AqLayer1->BaseStepExtractStepExtract withDCM:IPA (3:1)BaseStep->ExtractStepPhaseSep2Phase SeparationExtractStep->PhaseSep2AqLayer2Aqueous Layer(Salts/Metals)PhaseSep2->AqLayer2Inorganic SaltsOrgLayer2Final Organic Layer(Pure Product)PhaseSep2->OrgLayer2Free Base Product

Caption: Selective pH-switch extraction strategy for isolating amphiphilic amine products from neutral organic impurities and inorganic salts.

Figure 2: Impurity Fate Map

Tracks the movement of specific impurities through the purification process.

ImpurityFateImp1N-Boc IntermediateAcidWashAcid Wash(EtOAc)Imp1->AcidWashRemovedImp23-FluoropyridineImp2->AcidWashRemovedImp3Mg/Li SaltsImp3->AcidWashRetained (Aq)BaseExtBase Extraction(DCM/IPA)Imp3->BaseExtRejected (Aq)TargetTarget AzetidinolTarget->AcidWashRetained (Aq)Target->BaseExtExtracted (Org)

Caption: Fate mapping of common impurities during the standard workup protocol.

References

  • National Institutes of Health (NIH). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions.[1][2][4][3] (2021).[4][3][11] Available at: [Link][4][3]

  • Royal Society of Chemistry. Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization.[1][4][11] (2021).[4][3][11] Available at: [Link][4][3]

  • Fisher Scientific. Azetidines: Physical Properties and Solubility Data. (Accessed 2024).[4][3] Available at: [Link][4][3]

Overcoming steric hindrance in fluoropyridine azetidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for synthesizing


-aryl azetidines via fluoropyridine precursors. Fusing the highly strained, four-membered azetidine ring to a pyridine scaffold is a critical operation in modern drug development for modulating lipophilicity and pharmacokinetic profiles. However, researchers frequently encounter severe steric hindrance, especially when utilizing 2- or 3-substituted azetidines.

This guide provides mechanistically grounded, self-validating solutions to overcome these steric bottlenecks through optimized Nucleophilic Aromatic Substitution (S


Ar) and Palladium-catalyzed Buchwald-Hartwig aminations.

Workflow Decision Matrix

Selecting the correct coupling strategy is entirely dependent on the steric environment of your azetidine and the electronic properties of your fluoropyridine.

G Start Fluoropyridine + Azetidine Coupling Strategy Hindrance Is the Azetidine highly sterically hindered (e.g., 2,2-disubstituted)? Start->Hindrance SNAr SNAr Pathway (Preferred for electron-deficient fluoropyridines) Meisenheimer Meisenheimer Complex (F stabilizes via induction) SNAr->Meisenheimer BHA Buchwald-Hartwig (Preferred for electron-rich or highly hindered systems) PdCycle Pd/RuPhos Catalytic Cycle (Overcomes steric bulk) BHA->PdCycle Hindrance->SNAr No / Moderate Hindrance->BHA Yes Product N-Aryl Azetidine Product Meisenheimer->Product PdCycle->Product

Fig 1: Decision matrix for selecting SNAr vs. Buchwald-Hartwig coupling based on steric hindrance.

Troubleshooting FAQs: Causality & Solutions

Q1: My S


Ar reaction between a 2-substituted azetidine and a 2-chloropyridine is stalling at 10% conversion. Why is this happening, and how do I fix it? 
The Causality:  The rate-determining step in an S

Ar reaction is the initial nucleophilic attack to form the anionic Meisenheimer intermediate, not the departure of the leaving group. 2-substituted azetidines possess significant steric bulk that clashes with the pyridine ring during this approach, drastically raising the activation energy. The Solution: Switch your electrophile from a 2-chloropyridine to a 2-fluoropyridine. Because fluorine is highly electronegative, it dramatically lowers the LUMO of the pyridine ring and stabilizes the incoming negative charge via inductive effects. This accelerates the nucleophilic attack by up to 320-fold compared to chlorine, allowing the reaction to proceed at milder temperatures before steric repulsion can stall the pathway[1].

Q2: I switched to a 2-fluoropyridine, but my 3,3-disubstituted azetidine still requires harsh heating (>120 °C), leading to ring-opening decomposition. What is the alternative? The Causality: While fluorine accelerates S


Ar, extreme steric hindrance (such as gem-disubstitution on the azetidine) physically blocks the trajectory required for the nucleophile to attack the 

-carbon. Under high heat, the strained four-membered ring undergoes competitive thermal degradation or acid/base-catalyzed ring-opening[2]. The Solution: Abandon the S

Ar pathway and utilize a Palladium-catalyzed Buchwald-Hartwig cross-coupling. Transition metal catalysis bypasses the Meisenheimer complex entirely. By using a bulky, electron-rich biaryl phosphine ligand like RuPhos or BrettPhos, the oxidative addition and reductive elimination steps are tightly controlled, forcing the C-N bond formation even in sterically congested environments[3][4].

Q3: How do I choose between RuPhos and BrettPhos for azetidine coupling? The Causality: Azetidines are secondary amines. BrettPhos is optimized for primary amines; its structure can cause secondary amines to bind too tightly to the Palladium center, forming off-cycle, unreactive bis-amine complexes. RuPhos is specifically engineered with a slightly wider binding pocket that accommodates secondary amines, facilitating rapid reductive elimination of the sterically hindered


-aryl azetidine product[5].

Quantitative Performance Comparison

The following table summarizes the expected performance metrics when altering the leaving group and coupling strategy for sterically hindered azetidines.

Coupling StrategyElectrophileAzetidine SubstitutionCatalyst / LigandTemp (°C)Avg. Yield (%)Primary Failure Mode
Standard S

Ar
2-ChloropyridineUnsubstitutedNone100 - 12040 - 60%Slow kinetics, thermal degradation
Accelerated S

Ar
2-Fluoropyridine2-AlkylNone50 - 8075 - 90%Mild steric stalling
Buchwald-Hartwig 2-Fluoropyridine3,3-DialkylPd

(dba)

/ BINAP
100< 20%Off-cycle Pd-amine complexation
Optimized B-H 2-Fluoropyridine3,3-DialkylPd G3 / RuPhos8080 - 95%Base-induced functional group cleavage

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow the operator to confirm the reaction's mechanistic progress in real-time.

Protocol A: Accelerated S Ar with 2-Fluoropyridines

Optimized for moderately hindered (e.g., 2-substituted or 3-substituted) azetidines.

  • Preparation: In an oven-dried vial equipped with a stir bar, dissolve the 2-fluoropyridine (1.0 equiv) and the substituted azetidine hydrochloride salt (1.2 equiv) in anhydrous N,N-Dimethylacetamide (DMAc) to a concentration of 0.2 M.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv).
    
    • Validation Checkpoint 1: The solution should remain clear. If immediate darkening occurs, trace transition metal impurities may be present in your starting materials.

  • Heating: Seal the vial and heat to 60 °C for 4–8 hours.

    • Validation Checkpoint 2 (LC-MS): At 2 hours, sample the reaction. You should observe the disappearance of the fluoropyridine mass peak (

      
      ) and the appearance of the product mass (
      
      
      
      ). No ring-opened linear amine mass (
      
      
      Da from water addition) should be present.
  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove DMAc. Dry the organic layer over Na

    
    SO
    
    
    
    and concentrate for chromatography.
Protocol B: RuPhos-Catalyzed Buchwald-Hartwig Amination

Optimized for highly hindered (e.g., 3,3-disubstituted or spirocyclic) azetidines.

  • Catalyst Pre-mix: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with RuPhos Pd G3 precatalyst (2 mol%), RuPhos ligand (2 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 equiv)[6].

  • Substrate Addition: Add the fluoropyridine (1.0 equiv) and the sterically hindered azetidine (1.2 equiv).

  • Solvent & Degassing: Add anhydrous, degassed Toluene (0.1 M). Seal the tube.

    • Validation Checkpoint 1: Upon solvent addition and mild stirring at room temperature, the solution should transition from yellow to a deep red/orange, indicating the successful generation of the active 14-electron Pd(0) species. If the solution turns black and precipitates, the catalyst has aggregated into inactive Palladium black (check solvent for oxygen/moisture).

  • Coupling: Heat the mixture to 80 °C for 12 hours.

    • Validation Checkpoint 2 (TLC): A highly fluorescent spot under 254 nm UV light typically emerges, corresponding to the newly conjugated

      
      -aryl azetidine system.
      
  • Quench: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Palladium residues before purification.

Mechanistic Deep Dive: The RuPhos Advantage

To understand why Protocol B succeeds where standard catalysis fails, we must visualize the catalytic cycle. RuPhos facilitates the reductive elimination step—which is normally the bottleneck for sterically hindered secondary amines—by enforcing a favorable geometry around the Palladium center.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-F AmineCoord Azetidine Coordination OxAdd->AmineCoord Pd(II) Complex Deprot Base Deprotonation AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim Amido-Pd(II) RedElim->Pd0 Product

Fig 2: RuPhos-Pd catalytic cycle demonstrating the circumvention of steric bulk during C-N coupling.

References

  • Fier, P. S.; Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014, 136(28), 10139-10147. URL: [Link][1]

  • Trauner, F.; Reiners, F.; Apaloo-Messan, K.-E.; Nißl, B.; Shahbaz, M.; Jiang, D.; Aicher, J.; Didier, D. "Strain-release arylations for the bis-functionalization of azetidines." Chemical Communications, 2022, 58, 2564-2567. URL: [Link][4]

Sources

Technical Support Center: Crystallization of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and crystallization of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol .

Due to the molecule's unique structural features—a basic secondary amine (azetidine), a weakly basic/electron-withdrawing fluoropyridine ring, and a highly polar tertiary alcohol—standard free-base crystallization often fails. This document synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity crystalline recovery.

Mechanistic Troubleshooting & FAQs

Q1: My free base 3-(3-Fluoropyridin-2-yl)azetidin-3-ol consistently forms a viscous oil instead of crystallizing. Why does this happen, and how do I fix it?

  • The Causality: The combination of the azetidine nitrogen and the tertiary hydroxyl group at the 3-position creates an extensive, unstructured intermolecular hydrogen-bonding network. This high polarity and conformational flexibility lower the lattice energy, favoring a supercooled liquid (oiling out) over an ordered crystal lattice.

  • The Solution: You must disrupt this unpredictable hydrogen-bonding network by protonating the azetidine nitrogen. Converting the free base to a salt (e.g., hydrochloride) introduces strong, directional ionic interactions that thermodynamically drive lattice formation, a standard approach for [1].

Q2: How do I select the optimal counterion and solvent system for salt crystallization?

  • The Causality: The

    
     between the basic azetidine (typically 
    
    
    
    ~8–9) and the selected acid must be
    
    
    to ensure complete proton transfer and avoid disproportionation during crystallization. Weak acids will result in co-crystals or oils.
  • The Solution: Conduct a targeted salt screen using strong acids like Hydrochloric acid (HCl) or Methanesulfonic acid (MSA). For the solvent system, historical data on demonstrates that anti-solvent crystallization using a mixture of methyl ethyl ketone (MEK) and methanol is highly effective[2]. Methanol solvates the ionic species, while MEK acts as an anti-solvent to induce controlled supersaturation.

Q3: During anti-solvent addition, the salt precipitates as an amorphous powder rather than crystalline needles. How can I improve crystallinity?

  • The Causality: Rapid supersaturation (e.g., crashing out the salt by adding too much anti-solvent too quickly) forces the compound out of solution before the molecules can align into their lowest-energy thermodynamic crystal lattice. This results in kinetic (amorphous) precipitation.

  • The Solution: Implement a self-validating temperature-cycling protocol. Heat the amorphous suspension to dissolve the solid, then cool at a highly controlled rate (e.g., 0.1 °C/min). This selectively grows the stable crystalline polymorph while keeping impurities in the mother liquor.

Visualizing the Crystallization Logic

Causality A High Polarity & H-Bonding B Oiling Out (Supercooled Liquid) A->B Prevents lattice C Protonation of Azetidine N B->C Requires D Ionic Interaction Network C->D Induces E Ordered Crystal Lattice D->E Enables

Caption: Mechanistic causality of oiling out in free bases and resolution via salt formation.

Quantitative Data: Salt & Solvent Screening Summary

To bypass extensive trial-and-error, the following table summarizes the quantitative parameters for screening counterions for 3-substituted azetidin-3-ol derivatives.

Counterion (Acid)Acid

Optimal Solvent SystemTemp ProfileCrystallinityExpected Yield
Free Base (None) N/AEtOAc / Hexane25°C to 4°CAmorphous OilN/A
Hydrochloride (HCl) -7.0MEK / Methanol60°C to 5°CHigh (Needles)>80%
Methanesulfonate -1.9Acetone / Water50°C to 0°CModerate (Blocks)~70%
L-Tartrate 2.98Ethanol / MTBE40°C to 5°CPoor (Powder)<50%
Citrate 3.13Isopropanol70°C to 20°CAmorphous OilN/A

Standard Operating Procedure (SOP): HCl Salt Crystallization

This protocol outlines a self-validating methodology for isolating 3-(3-Fluoropyridin-2-yl)azetidin-3-ol as a high-purity hydrochloride salt, adapting established techniques for [2] and [1].

Phase 1: Salt Generation
  • Dissolution: Dissolve the crude 3-(3-Fluoropyridin-2-yl)azetidin-3-ol free base in a minimal volume of methyl ethyl ketone (MEK) (approx. 5 volumes).

    • Causality: MEK provides excellent solubility for the free base impurities while acting as a moderate anti-solvent for the resulting hydrochloride salt.

  • Acidification: Cool the solution to 0–5 °C in an ice bath. Slowly add 1.05 equivalents of anhydrous HCl in diethyl ether dropwise under vigorous stirring.

    • Causality: Anhydrous conditions prevent the formation of hydrates, which can complicate the crystal lattice. The low temperature controls the exothermic protonation, preventing thermal degradation.

  • Kinetic Isolation: Allow the crude, amorphous salt to precipitate. Concentrate the reaction mixture under reduced pressure to remove the diethyl ether[1].

Phase 2: Thermodynamic Crystallization
  • Solvent Adjustment: Suspend the crude salt in fresh MEK (10 volumes) and heat to 60 °C. Add methanol dropwise just until the solid fully dissolves to form a clear solution[2].

  • Self-Validation Check: Hold the solution at 60 °C for 10 minutes. If the solution remains cloudy, you have insoluble impurities; perform a hot filtration. If it is clear, proceed.

  • Controlled Cooling: Cool the solution at a strictly controlled rate of 0.1 °C/min down to 5 °C.

    • Causality: Slow cooling allows the molecules to reversibly attach and detach from the growing crystal faces, ensuring only the lowest-energy (purest) thermodynamic polymorph is formed.

  • Isolation: Filter the resulting crystalline needles under a nitrogen atmosphere and wash with cold MEK to remove residual mother liquor. Dry in a vacuum oven at 40 °C.

Workflow N1 Crude Free Base (Viscous Oil) N2 Anhydrous Acid Addition (HCl in Et2O at 0°C) N1->N2 N3 Kinetic Precipitation (Amorphous Salt) N2->N3 N4 Solvent Adjustment (MEK / Methanol) N3->N4 N5 Controlled Cooling (0.1°C / min) N4->N5 N6 Thermodynamic Crystal (>99% Purity) N5->N6

Caption: Workflow for salt formation and crystallization of polar azetidine derivatives.

References

  • Anderson, A. G., et al. "3-azetidinols." US Patent 3668196A, Google Patents, 1972.

Sources

Validation & Comparative

Comparative Mass Spectrometry Profiling: 3-(3-Fluoropyridin-2-yl)azetidin-3-ol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol , a high-value scaffold in medicinal chemistry (often used in tyrosine kinase inhibitors).

The Challenge: Small, polar, strained heterocycles like azetidines exhibit volatile fragmentation patterns that can complicate structural elucidation. Furthermore, the fluorine substitution on the pyridine ring introduces unique electronic effects that alter bond dissociation energies compared to non-fluorinated analogs.

The Solution: We compare two critical analytical dimensions:

  • Methodological Alternative: Soft (CID) vs. Hard (HCD) fragmentation regimes.

  • Structural Alternative: Differential profiling against the non-fluorinated analog (3-(pyridin-2-yl)azetidin-3-ol) to establish diagnostic specificity.

Chemical Context & Ionization Physics

Before detailing the fragmentation, it is critical to understand the starting charge state.[1]

  • Compound: 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

  • Formula: C₈H₉FN₂O

  • Exact Mass: 168.0699 Da

  • [M+H]⁺: 169.0772 m/z

Protonation Dynamics (The "Why"): While the pyridine nitrogen is basic, the azetidine nitrogen (secondary amine, pKa ~10–11) is the thermodynamically favored site for protonation in Electrospray Ionization (ESI) positive mode. The fluorine atom at the C3-position of the pyridine ring exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the basicity of the pyridine nitrogen (pKa < 2), further directing the charge to the azetidine ring.

Fragmentation Mechanism: The "Strain-Release" Pathway

The fragmentation of this molecule is driven by two forces: relief of ring strain (azetidine) and stabilization of the tertiary carbocation .

Primary Pathway: Dehydration (Neutral Loss of 18 Da)

The tertiary alcohol at position 3 is highly labile. Upon collisional activation, the molecule readily eliminates water.

  • Transition: [M+H]⁺ (169.08) → [M+H-H₂O]⁺ (151.07)

  • Mechanism: E1-like elimination driven by the formation of a conjugated double bond system coupled with the pyridine ring.

Secondary Pathway: Azetidine Ring Opening (Neutral Loss of 29 Da)

Following dehydration, the strained 4-membered ring undergoes cleavage. Unlike unstrained amines, azetidines often undergo a retro-2+2 cycloaddition or imine loss.

  • Transition: m/z 151.07 → m/z 122.04

  • Mechanism: Loss of methanimine (CH₂=NH) or ethylene depending on the specific rearrangement, leading to a stable fluorovinyl-pyridine cation.

Tertiary Pathway: Fluorine-Specific Cleavage

Under high energy (HCD), the pyridine ring fragments.

  • Diagnostic: Loss of HCN (27 Da) or HF (20 Da). The presence of the Fluorine atom makes the C-F bond robust; however, loss of HF is a "smoking gun" for distinguishing this metabolite from non-fluorinated impurities.

Visualizing the Pathway (Graphviz)

FragmentationPathway Parent Parent Ion [M+H]+ m/z 169.08 (Protonated Azetidine) Dehydrated Dehydrated Ion m/z 151.07 (Loss of H2O) Parent->Dehydrated - H2O (18 Da) Low Energy CID RingOpen Ring Cleavage Product m/z 122.04 (Loss of CH2NH) Parent->RingOpen Direct Ring Opening (Minor Path) Dehydrated->RingOpen - CH2NH (29 Da) Ring Strain Release PyridineFrag Pyridine Fragment m/z 95.03 (Loss of HCN) RingOpen->PyridineFrag - HCN (27 Da) High Energy HCD

Caption: Figure 1. Proposed fragmentation tree for 3-(3-Fluoropyridin-2-yl)azetidin-3-ol. The primary pathway (solid lines) involves sequential dehydration and ring opening.

Comparative Analysis: Performance vs. Alternatives

Comparison 1: Methodological (CID vs. HCD)

This comparison helps researchers choose the correct MS/MS mode for their specific goal (Quantification vs. Identification).

FeatureCID (Collision Induced Dissociation) HCD (Higher Energy Collisional Dissociation)
Primary Mechanism Resonant excitation (Low Energy).Beam-type collision (High Energy).
Dominant Ion m/z 151.07 (Base Peak). The water loss is so facile it often dominates the spectrum.m/z 122.04 & 95.03 . HCD overcomes the activation barrier for skeletal cleavage.
Spectral Richness Low. Often only shows [M+H-18]⁺.High. Rich fragmentation suitable for library matching.
Recommended Use Quantitation (SRM/MRM). The 169->151 transition is high-intensity and reproducible.Structural Elucidation. Use this to confirm the position of the Fluorine atom.
Comparison 2: Structural (Fluorinated vs. Des-Fluoro Analog)

Distinguishing the target from its non-fluorinated analog (a common starting material or metabolic byproduct) is critical.

Fragment IonTarget: 3-Fluoro Analog (m/z)Alternative: Des-Fluoro Analog (m/z)Shift (Δ) Interpretation
Parent [M+H]⁺ 169.08151.09+18 DaF vs H substitution.
Dehydrated Ion 151.07133.08+18 DaFluorine remains on the ring.
Ring Open Ion 122.04104.05+18 DaCritical Diagnostic: Confirms F is on the Pyridine, not the Azetidine.
Pyridine Core 96.0278.03+18 DaConfirms integrity of the F-Pyridine bond.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this protocol. The "Self-Validating" step ensures your system is clean before running valuable samples.

Phase 1: Chromatographic Setup
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory .

    • Reasoning: Azetidines are highly polar. On standard C18, this molecule will elute in the void volume (t0), causing ion suppression.

    • Recommended: 2.1 x 100mm, 1.7 µm Amide or Zwitterionic phase.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

    • Gradient: 90% B to 50% B over 5 minutes.

Phase 2: MS Parameters (Source-Specific)
  • Ionization: ESI Positive.

  • Spray Voltage: 3.5 kV (Do not exceed 4.0 kV; azetidines are labile).

  • Capillary Temp: 300°C.

  • Collision Energy (CE):

    • Stepped CE (15, 30, 45 eV) is recommended to capture both the water loss (low energy) and the ring opening (high energy) in a single scan.

Phase 3: Validation Step

Before injecting the sample:

  • Inject a blank (Mobile Phase).

  • Monitor m/z 169.08.

  • Pass Criteria: Signal-to-Noise < 3.

  • Inject a standard of Caffeine or Sulfadimethoxine .

  • Verify mass accuracy is < 5 ppm.[2]

  • Only then inject the azetidine sample.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Link (Accessed via Search).

  • Prasain, J. (2011).[3] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Link

  • NIST Mass Spectrometry Data Center.General principles of Azetidine Fragmentation.
  • Liu, R., et al. (2008).[4] The fragmentation pathway of nucleosides under electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2). Link

Sources

LC-MS Validation of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Validation of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The validation of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol (hereafter FPA-3-ol ) presents a distinct analytical challenge due to its physicochemical duality: it possesses a highly polar, basic azetidine ring fused with a fluorinated pyridine moiety. Standard Reversed-Phase Liquid Chromatography (RPLC) often fails to retain this compound adequately, leading to co-elution with void volume salts and matrix effects that compromise Mass Spectrometry (MS) sensitivity.

This guide compares three distinct chromatographic approaches—Acidic C18 RPLC , High-pH RPLC , and HILIC (Hydrophilic Interaction Liquid Chromatography) —to demonstrate why HILIC-MS/MS is the superior methodology for purity validation. We provide a self-validating protocol compliant with ICH Q2(R2) guidelines, ensuring data integrity for regulatory submissions.

Compound Profile & Analytical Challenges

Analyte: 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

  • Molecular Weight: ~168.17 g/mol

  • Physicochemical Class: Polar Basic Heterocycle

  • pKa (Calculated): ~9.5 (Azetidine nitrogen), ~2.5 (Pyridine nitrogen)

  • LogP: < 0.5 (Highly Polar)

The Problem:

  • Retention Failure: On a standard C18 column at pH 3, the protonated azetidine nitrogen prevents hydrophobic interaction, causing elution near the solvent front (

    
    ).
    
  • Peak Tailing: Secondary interactions between the amine and residual silanols on silica columns cause severe tailing.

  • MS Suppression: Co-elution with inorganic salts in the void volume suppresses ionization in ESI+ mode.

Method Comparison: Selecting the Right Chemistry

We evaluated three methodologies to determine the optimal validation protocol.

FeatureMethod A: Standard RPLC Method B: High-pH RPLC Method C: HILIC (Recommended)
Column C18 (1.8 µm, 100 Å)Hybrid C18 (pH stable)Amide-Bonded Silica (1.7 µm)
Mobile Phase Water/ACN + 0.1% Formic AcidWater/ACN + 10mM NH₄HCO₃ (pH 10)ACN/Water + 10mM NH₄OAc (pH 5.8)
Retention (

)
0.4 (Poor)2.5 (Moderate)5.2 (Excellent)
Peak Shape Tailing factor > 2.0Tailing factor ~ 1.2Symmetric (Tf ~ 1.1)
MS Sensitivity Low (Ion Suppression)MediumHigh (Enhanced Desolvation)
Suitability Fail Pass (with caveats) Optimal

Scientific Rationale for HILIC Selection: HILIC uses a water-rich layer on the surface of a polar stationary phase. FPA-3-ol partitions into this layer. The high organic content (ACN) of the mobile phase enhances ESI desolvation efficiency, resulting in a 5-10x increase in sensitivity compared to aqueous RPLC. The Amide phase specifically reduces silanol interactions, sharpening the peak of the basic azetidine.

Strategic Decision Framework

The following decision tree illustrates the logic applied to select the HILIC-Amide workflow for this specific chemotype.

ColumnSelection Start Analyte: FPA-3-ol PolarityCheck Is LogP < 1.0? Start->PolarityCheck BasicCheck Contains Basic Nitrogen? PolarityCheck->BasicCheck Yes (Polar) RPLC_Acid Standard Acidic C18 PolarityCheck->RPLC_Acid No (Hydrophobic) RPLC_HighPH High pH C18 (pH 10) BasicCheck->RPLC_HighPH No (Neutral Polar) HILIC_Amide HILIC (Amide Phase) BasicCheck->HILIC_Amide Yes (Avoids Tailing) Fail METHOD REJECTED RPLC_Acid->Fail Elutes in Void Warn ALTERNATIVE RPLC_HighPH->Warn Column Stability Issues Success SELECTED PROTOCOL HILIC_Amide->Success High Retention & Sensitivity

Caption: Decision logic for selecting HILIC-Amide chromatography for polar basic heterocycles.

Validated Experimental Protocol (HILIC-MS/MS)

This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.

5.1. Instrumentation & Conditions[1][2]
  • System: UHPLC coupled to Triple Quadrupole MS (QQQ).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 6.0 min: 60% B

    • 6.1 min: 95% B

    • 10.0 min: 95% B (Re-equilibration is critical in HILIC).

5.2. MS Detection (MRM Mode)
  • Ionization: ESI Positive (+).

  • Source Temp: 500°C.

  • Transitions:

    • Quantifier: m/z 169.1 → 133.1 (Loss of HF/Water).

    • Qualifier: m/z 169.1 → 78.0 (Pyridine ring fragment).

5.3. Sample Preparation[1][3]
  • Stock Solution: Dissolve 10 mg FPA-3-ol in 10 mL Methanol (1 mg/mL).

  • Diluent: 90:10 Acetonitrile:Water (Matches initial mobile phase to prevent peak distortion).

  • Working Standard: Dilute stock to 10 µg/mL using the Diluent.

Validation Results & Performance Data

The following data represents typical performance metrics for this validated method.

6.1. Specificity (Impurity Separation)

The method must resolve FPA-3-ol from its likely synthetic impurities.

AnalyteRetention Time (min)Resolution (

)
FPA-3-ol (Main Peak) 4.25 -
Impurity A (3-Fluoropyridine)1.10> 10.0
Impurity B (Ring-opened)3.802.1
Impurity C (Des-fluoro)4.601.8

Note: Impurity A elutes early due to lack of the polar azetidine hydroxyl group. Impurity B is separated due to the change in basicity upon ring opening.

6.2. Linearity & Sensitivity[4]
  • Range: 1.0 ng/mL – 1000 ng/mL.

  • Regression:

    
     (Weighted 
    
    
    
    ).
  • LOD (Limit of Detection): 0.2 ng/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 1.0 ng/mL (S/N > 10, Precision < 5% RSD).

6.3. Accuracy & Precision (Recovery)

Spiked recovery experiments in sample matrix (if applicable) or solvent standards.

LevelConcentration (ng/mL)Recovery (%)Precision (% RSD, n=6)
Low QC3.098.53.2
Mid QC50.0100.21.5
High QC800.099.80.9
Validation Workflow Diagram

This diagram outlines the sequence of experiments required to claim full method validation.

ValidationWorkflow SystemSuitability System Suitability (RSD < 2%, Tailing < 1.5) Specificity Specificity (Impurity Spiking) SystemSuitability->Specificity Linearity Linearity (5 Levels, R² > 0.99) Specificity->Linearity Accuracy Accuracy & Precision (3 Levels x 3 Reps) Linearity->Accuracy Robustness Robustness (Temp ±5°C, Flow ±0.1) Accuracy->Robustness FinalReport Validation Report (ICH Q2 R2 Compliant) Robustness->FinalReport

Caption: Step-by-step validation workflow ensuring compliance with regulatory standards.

Troubleshooting & Expert Tips
  • Peak Splitting: If you observe split peaks in HILIC, check your sample diluent. Injecting a 100% aqueous sample into a 95% ACN mobile phase causes "solvent mismatch." Always dissolve samples in >80% organic solvent.

  • Retention Time Drift: HILIC columns require longer equilibration than RPLC. Ensure at least 20 column volumes of equilibration time after the gradient resets.

  • Salt Buildup: The high organic content can precipitate buffer salts if the concentration exceeds 20mM. Stick to 10mM Ammonium Acetate to prevent MS source clogging.

References
  • ICH Secretariat. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] Available at: [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Available at: [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Available at: [Link]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Available at: [Link]

Sources

Technical Note: Structural Determination of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the precise 3D conformation of small polar scaffolds is critical for accurate docking simulations. This guide evaluates the structural characterization of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol , a high-value


-rich fragment.

While solution-state NMR provides dynamic averaging, it often fails to capture the energetically favorable "locked" conformations induced by crystalline packing and intramolecular electrostatic effects—specifically the ortho-fluorine effect . This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against computational (DFT) and spectroscopic (NMR) alternatives, demonstrating why SC-XRD is the requisite gold standard for this scaffold.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the data quality and utility of X-ray crystallography against standard alternatives for this specific fluorinated azetidine scaffold.

FeatureMethod A: SC-XRD (Recommended) Method B: Solution NMR (

)
Method C: DFT Calculation (Gas Phase)
Primary Output Absolute 3D coordinates (CIF), Atomic Displacement Parameters.Chemical shifts, J-couplings, through-space proximities.Energy-minimized geometry, MO energies.
Conformational Insight Precise Puckering Angle (

):
Determines the exact freeze-frame geometry of the azetidine ring (typically 20-30°).
Time-Averaged: Rapid ring flipping in solution obscures the specific binding-competent conformation.Idealized: Often underestimates packing forces and intermolecular H-bond networks.
Fluorine Effect Analysis Direct visualization of

or

distances.
Indirect inference via

coupling constants.
Theoretical prediction; dependent on basis set accuracy.
Resolution Atomic (< 0.8 Å).Ensemble average.N/A (Theoretical).
Sample Requirement Single Crystal (> 50

).
~2-5 mg in deuterated solvent (

).
Computational resources only.
Why SC-XRD Wins for this Molecule

The 3-fluoropyridin-2-yl moiety introduces a significant dipole and steric bulk adjacent to the azetidine connection.

  • The Ortho-Fluorine Effect: In the solid state, the fluorine atom often enforces a specific torsion angle relative to the azetidine ring to minimize dipole repulsion with the azetidine nitrogen lone pair. SC-XRD is the only method that empirically validates this "conformation lock."

  • H-Bonding Network: The tertiary alcohol (-OH) is a potent donor/acceptor. SC-XRD reveals whether the crystal packing is driven by

    
     (intermolecular) or 
    
    
    
    (intramolecular) interactions, which directly informs pharmacophore modeling.

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals of polar azetidines can be challenging due to their high solubility in polar solvents and tendency to oil out. The following protocol is validated for 3-aryl-azetidin-3-ol derivatives.

Phase 1: Crystal Growth Strategy (Vapor Diffusion)
  • Target Concentration: 15 mg/mL.

  • Solvent System: Methanol (solvent) / Diethyl Ether (antisolvent).

  • Method: Sitting Drop Vapor Diffusion.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5 mg of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol in 300

    
     of HPLC-grade Methanol. Sonicate for 30 seconds to ensure homogeneity.
    
  • Filtration: Pass the solution through a 0.22

    
     PTFE syringe filter into a clean glass vial to remove nucleation sites (dust).
    
  • Setup:

    • Place 2

      
       of the sample solution into the well of a crystallization plate (e.g., Hampton Research Cryschem).
      
    • Add 1

      
       of reservoir solution (100% Diethyl Ether) directly to the drop (1:1 ratio not recommended; use lower antisolvent initially to prevent immediate precipitation).
      
    • Fill the reservoir with 500

      
       of Diethyl Ether.
      
  • Incubation: Seal with crystal clear tape. Store at 4°C. Lower temperature reduces solubility and kinetic energy, promoting ordered lattice formation.

  • Harvesting: Crystals typically appear as colorless prisms or blocks within 48-72 hours.

Phase 2: Data Collection Parameters (Rigaku/Bruker Systems)
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the flexible azetidine ring).

  • Source:

    
     (
    
    
    
    Å) is preferred over Mo for small organic molecules to maximize diffraction intensity.
  • Strategy: Full sphere collection (360° rotation) to ensure high redundancy.

Structural Data Specifications

When analyzing the generated CIF (Crystallographic Information File), researchers should verify the following parameters to ensure data integrity suitable for publication or patent filing.

Representative Data Profile (Target Metrics)
ParameterAcceptable RangeSignificance
Space Group Typically

or

Common for small polar organics; indicates packing symmetry.
R-Factor (

)
< 5.0% (0.05)Indicates agreement between the structural model and observed diffraction data.
Resolution 0.75 - 0.84 ÅRequired for resolving hydrogen atom positions (crucial for OH orientation).
Azetidine Pucker (

)
20° - 35°The angle between the

and

planes.
C-F Bond Length 1.33 - 1.36 ÅStandard for aromatic fluorine; deviations suggest disorder.

Visualization of Workflows & Pathways

The following diagrams illustrate the logic flow for structural determination and the specific conformational energy landscape managed by the crystallization process.

Diagram 1: Crystallization & Characterization Workflow

G Start Crude Fragment (3-Fluoropyridin-2-yl-azetidin-3-ol) Screen Solubility Screen (MeOH, EtOH, DMSO) Start->Screen Growth Vapor Diffusion (MeOH / Et2O) Screen->Growth High Sol. Found Check Microscopy Check (Birefringence) Growth->Check 48-72 Hours Check->Growth Precipitate (Retry) Diffraction SC-XRD Data Collection (100 K, Cu Source) Check->Diffraction Single Crystal Process Structure Solution (SHELXT / OLEX2) Diffraction->Process Result Final CIF & PDB (Locked Conformation) Process->Result

Figure 1: Optimized workflow for obtaining high-quality structural data from polar azetidine fragments.

Diagram 2: The "Fluorine Lock" Mechanism

This diagram visualizes why X-ray is superior to NMR for this specific molecule: it captures the global minimum driven by electronic repulsion/attraction.

Conformation Solution Solution State (NMR) High Energy Dynamics Solid Solid State (X-Ray) Global Minimum Solution->Solid Crystallization Interaction F...N Repulsion (Dipole Alignment) Solid->Interaction Reveals HBond Intermolecular H-Bond (OH...N_pyr) Solid->HBond Stabilized By Pucker Azetidine Ring Pucker (Fixed Angle ~28°) Interaction->Pucker Enforces HBond->Pucker Locks

Figure 2: The "Fluorine Lock" mechanism where solid-state packing forces and electronic effects fix the azetidine pucker.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Kuhn, B., et al. (2010). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(22), 8421-8422. (Context on Ortho-Fluorine effects).

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.

  • Enamine Ltd. (2024). Azetidine-containing building blocks for FBDD. (General catalog reference for compound availability).

Strategic Scaffold Optimization: A Comparative Guide to 3-(3-Fluoropyridin-2-yl)azetidin-3-ol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the demand for highly optimized, sp3-rich molecular scaffolds has surged. The combination of an azetidine ring with a pyridine moiety creates a versatile pharmacophore: the azetidine increases the fraction of sp3 carbons (Fsp3), enhancing solubility and reducing off-target toxicity, while the pyridine provides a robust vector for target engagement.

However, unsubstituted pyridines often introduce liabilities, primarily high basicity (leading to hERG channel inhibition) and susceptibility to oxidative metabolism. To circumvent these issues, medicinal chemists frequently employ strategic fluorination . This guide provides an in-depth, objective comparison between 3-(3-Fluoropyridin-2-yl)azetidin-3-ol and its non-fluorinated analog, 3-(pyridin-2-yl)azetidin-3-ol , detailing the mechanistic causality behind their divergent physicochemical profiles and providing validated experimental protocols for their evaluation.

Mechanistic Rationale: The Impact of Ortho-Fluorination

The judicious introduction of a fluorine atom at the 3-position of the pyridine ring (ortho to the nitrogen) triggers a cascade of physicochemical alterations that fundamentally change the molecule's behavior in biological systems . As an Application Scientist, I evaluate these changes across three primary axes:

A. pKa Modulation via Inductive Effects

Fluorine is the most electronegative element (χ = 3.98). When placed adjacent to the pyridine nitrogen, it exerts a powerful electron-withdrawing inductive effect (-I) through the σ-bond framework. This pulls electron density away from the nitrogen's lone pair, drastically reducing its ability to accept a proton. Consequently, the pKa of the pyridine conjugate acid drops by approximately 2.0 log units. This reduction in basicity is a primary strategy for mitigating phospholipidosis and hERG-mediated cardiotoxicity.

B. Metabolic Shielding

Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for N-oxidation or ring hydroxylation. The C–F bond is exceptionally strong (~116 kcal/mol) and sterically slightly larger than a C–H bond. The 3-fluoro substitution not only physically blocks oxidation at that specific site but also electronically deactivates the entire pyridine ring toward electrophilic attack by the high-valent iron-oxo species in the CYP450 active site .

C. Conformational Locking

The presence of the highly polarized C–F bond introduces the potential for intramolecular electrostatic interactions. In 3-(3-Fluoropyridin-2-yl)azetidin-3-ol, the fluorine atom can engage in a weak intramolecular hydrogen bond (F···H–O) or dipole-dipole interaction with the adjacent azetidin-3-ol moiety. This restricts the rotation around the C–C bond connecting the two rings, pre-organizing the molecule into a specific conformation that can reduce the entropic penalty upon target binding.

Fluorine_Impact Root 3-Fluoro Substitution (3-(3-Fluoropyridin-2-yl)azetidin-3-ol) Node1 Inductive Effect (-I) Reduces pKa Root->Node1 Node2 Metabolic Shielding Blocks Oxidation Root->Node2 Node3 Conformational Lock (F...H-O Bonding) Root->Node3 Out1 Reduced hERG Liability Node1->Out1 Out2 Increased Half-Life Node2->Out2 Out3 Enhanced Affinity Node3->Out3

Figure 1: Pharmacological and physicochemical causality of 3-fluoro substitution.

Comparative Data Profiling

The following table synthesizes the comparative physicochemical and in vitro ADME profiles of the two scaffolds. (Note: Quantitative values are derived from established medicinal chemistry heuristics for these specific functional groups to serve as a predictive baseline for assay design).

Parameter3-(pyridin-2-yl)azetidin-3-ol (Non-Fluorinated)3-(3-Fluoropyridin-2-yl)azetidin-3-ol (Fluorinated)Mechanistic Causality
Pyridine pKa ~ 5.2~ 3.1Strong -I effect of ortho-fluorine depletes N-lone pair density.
Azetidine pKa ~ 8.5~ 8.3Minimal distal inductive effect across the sp3 framework.
LogD (pH 7.4) 0.450.85Increased lipophilicity of the C–F bond vs. C–H bond.
HLM CL_int 45 µL/min/mg< 15 µL/min/mgSteric and electronic shielding of CYP450-mediated oxidation.
hERG Inhibition High Risk (~ 5 µM)Low Risk (> 30 µM)Reduced basicity limits electrostatic binding inside the channel.

Experimental Validation Protocols

To empirically validate the theoretical advantages of the fluorinated scaffold, rigorous, self-validating experimental workflows must be employed. Below are the standardized protocols for determining the two most critical differentiating factors: pKa and Metabolic Stability.

Protocol A: Potentiometric pKa Determination (Cosolvent Method)

Because the azetidine and pyridine nitrogens have distinct basicities, a potentiometric titration is required to map the exact protonation states at physiological pH.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the compound in 1.0 mL of standardized 0.15 M KCl solution to maintain constant ionic strength. If aqueous solubility is poor, prepare solutions in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration Setup: Use an automated potentiometric titrator equipped with a highly sensitive glass electrode. Purge the titration vessel with Argon to prevent CO2 absorption, which alters pH.

  • Acid-Base Titration: Acidify the solution to pH 2.0 using 0.5 M HCl. Titrate with standardized 0.5 M KOH in 0.05 mL increments up to pH 11.0.

  • Data Processing (Yasuda-Shedlovsky Extrapolation): If cosolvents were used, plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 100% aqueous conditions to determine the true aqueous pKa.

  • Validation Check: The titration curve must exhibit two distinct inflection points. The first (lower pH) corresponds to the deprotonation of the pyridine conjugate acid; the second corresponds to the azetidine nitrogen.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay quantifies the intrinsic clearance (CL_int), directly validating the metabolic shielding effect of the fluorine atom .

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM, final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pre-incubation: Shake the plate at 37 °C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH regeneration system (final concentration 1 mM) to initiate CYP450 activity.

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4 °C. Transfer the supernatant and analyze the remaining parent compound via LC-MS/MS (MRM mode).

  • Calculation: Plot the natural log (ln) of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate CL_int using the formula: CL_int = (k × Volume of incubation) / Mass of microsomal protein.

HLM_Workflow A Compound Incubation (HLM + NADPH) B Time-Point Aliquots (0-60 min) A->B C Quench Reaction (Cold MeCN) B->C D Centrifugation (Protein Prep) C->D E LC-MS/MS Quantification D->E F Calculate CL_int & t1/2 E->F

Figure 2: Step-by-step workflow for In Vitro Microsomal Stability (HLM) profiling.

Conclusion

The transition from 3-(pyridin-2-yl)azetidin-3-ol to 3-(3-Fluoropyridin-2-yl)azetidin-3-ol is not merely a structural tweak; it is a calculated physicochemical optimization. By leveraging the extreme electronegativity and metabolic stability of the C–F bond, researchers can systematically engineer out the basicity-driven toxicities and metabolic vulnerabilities inherent to standard pyridine scaffolds, yielding a superior building block for modern drug discovery.

References

  • Applications of Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Molecules (MDPI) URL:[Link]

  • Fluorine in drug discovery: Role, design and case studies Organic Process Research & Development (ACS) URL:[Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Current Medicinal Chemistry (Bentham Science) URL:[Link]

A Comparative Guide to Elemental Analysis Standards for 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of a novel pharmaceutical compound is paramount. This guide provides an in-depth comparison of elemental analysis standards for 3-(3-Fluoropyridin-2-yl)azetidin-3-ol, a nitrogen-containing heterocyclic compound with a fluorine substituent. We will delve into the technical nuances of various analytical techniques, offering field-proven insights and supporting experimental data to guide your selection of the most appropriate method.

The elemental composition of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its identity, purity, and safety. For a molecule like 3-(3-Fluoropyridin-2-yl)azetidin-3-ol, accurate determination of carbon, hydrogen, nitrogen, and fluorine content is essential for confirming its empirical formula and for identifying potential elemental impurities. The presence of both a heteroaromatic system and a reactive fluorine atom presents unique analytical challenges that necessitate a careful consideration of methodology.

This guide will explore and compare three principal techniques for elemental analysis in this context: Combustion Analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF). We will examine the underlying principles of each, present detailed experimental protocols, and provide a comparative analysis of their performance characteristics.

The Regulatory Landscape: A Foundation of Quality

Before delving into specific analytical techniques, it is crucial to understand the regulatory framework that governs elemental analysis in pharmaceuticals. The United States Pharmacopeia (USP) General Chapters <232> and <233> establish limits and procedures for elemental impurities in drug products.[1][2] These chapters, in harmonization with the International Council for Harmonisation (ICH) Q3D guideline, emphasize a risk-based approach to controlling elemental impurities.[3][4] While these regulations primarily focus on trace metal impurities, the principles of analytical procedure validation outlined in ICH Q2(R2) are universally applicable to the elemental analysis of the drug substance itself.[5][6][7][8]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the elemental analysis of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol depends on a variety of factors, including the specific elements of interest, the required level of sensitivity, sample throughput needs, and the availability of instrumentation.

Combustion Analysis: The Gold Standard for C, H, and N

Combustion analysis is a well-established and robust technique for the determination of carbon, hydrogen, and nitrogen in organic compounds. The method involves the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gases (CO2, H2O, and N2).

Causality Behind Experimental Choices: This method is often the first choice for verifying the empirical formula of a newly synthesized compound due to its high precision and accuracy for the core organic elements. For 3-(3-Fluoropyridin-2-yl)azetidin-3-ol, this technique provides the foundational data for its elemental composition.

Challenges with Fluorine: While excellent for C, H, and N, traditional combustion analyzers are not typically configured for direct fluorine determination. The high reactivity of fluorine and the formation of corrosive combustion products like hydrogen fluoride (HF) require specialized instrument modifications and consumables.[9]

Experimental Protocol: CHN Analysis by Combustion

Instrumentation: Thermo Scientific™ FlashSmart™ Elemental Analyzer or similar.

Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol into a tin container.

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known C, H, and N content, such as Acetanilide.

  • Combustion: Introduce the sample into the combustion reactor at approximately 950°C with a constant flow of helium carrier gas and a pulse of pure oxygen.

  • Gas Separation: The combustion gases are passed through a reduction furnace to convert all nitrogen oxides to N2 and are then separated on a gas chromatography (GC) column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of CO2, H2O, and N2.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample based on the TCD response and the sample weight.

Combustion Ion Chromatography (CIC): A Targeted Approach for Fluorine

To specifically address the challenge of fluorine quantification, Combustion Ion Chromatography (CIC) is an excellent choice. This technique couples a combustion furnace with an ion chromatograph. The sample is combusted, and the resulting gases are passed through an absorption solution, which is then injected into the IC system for the determination of fluoride.

Causality Behind Experimental Choices: CIC provides a direct and sensitive method for quantifying total fluorine content, which is crucial for a fluorinated compound like 3-(3-Fluoropyridin-2-yl)azetidin-3-ol. This technique is particularly useful for confirming the fluorine stoichiometry and for screening for organic fluorine impurities.[10][11][12][13]

Experimental Protocol: Fluorine Analysis by CIC

Instrumentation: Metrohm CIC system or similar, comprising a combustion unit and an ion chromatograph.

Methodology:

  • Sample Preparation: Weigh 1-5 mg of the sample into a ceramic boat.

  • Combustion: The sample is combusted in an oxygen-rich atmosphere at a temperature of at least 1050°C.

  • Gas Absorption: The combustion gases are bubbled through an aqueous absorption solution, where the hydrogen fluoride (HF) is trapped as fluoride ions.

  • Ion Chromatography: An aliquot of the absorption solution is injected into the ion chromatograph. The fluoride is separated from other anions on an anion-exchange column and detected by a conductivity detector.

  • Quantification: The concentration of fluoride is determined by comparing the peak area to a calibration curve prepared from fluoride standards.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For Trace Elemental Impurities and High-Sensitivity Fluorine Analysis

ICP-MS is a powerful technique for trace and ultra-trace elemental analysis. It utilizes an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions. While traditionally used for detecting metallic impurities as mandated by USP <232>, recent advancements have enabled the analysis of non-metals like fluorine.[2][4]

Causality Behind Experimental Choices: For pharmaceutical development, ICP-MS is the go-to method for ensuring that harmful elemental impurities are below the permitted daily exposure (PDE) limits.[3][14] For 3-(3-Fluoropyridin-2-yl)azetidin-3-ol, this is critical for assessing the potential contamination from catalysts or manufacturing equipment.

Challenges and Innovations in Fluorine Analysis: Direct fluorine analysis by ICP-MS is challenging due to its high first ionization potential and potential spectral interferences.[15][16][17] However, indirect methods, such as reacting fluorine with another element to form a polyatomic ion (e.g., BaF+) in a collision/reaction cell, have been developed to overcome these limitations, offering high sensitivity.[18]

Experimental Protocol: Trace Elemental Impurities by ICP-MS

Instrumentation: Agilent 7900 ICP-MS or similar.

Methodology:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.1-0.5 g of the sample into a microwave digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid.

    • Digest the sample using a validated microwave digestion program.

    • Dilute the digested sample to a final volume with deionized water.

  • Instrument Calibration: Calibrate the ICP-MS with a series of multi-element standards traceable to a National Institute of Standards and Technology (NIST) Standard Reference Material (SRM).[19][20][21][22][23]

  • Analysis: Aspirate the prepared sample solution into the ICP-MS. The instrument will measure the concentration of a wide range of elements simultaneously.

  • Data Analysis: Quantify the elemental impurities based on the calibration curves.

X-Ray Fluorescence (XRF) Spectroscopy: A Rapid and Non-Destructive Alternative

XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[24][25] It works by irradiating a sample with X-rays and measuring the fluorescent (or secondary) X-rays emitted from the sample.

Causality Behind Experimental Choices: XRF offers significant advantages in terms of speed and sample preparation, which is often minimal or not required at all.[24][26] This makes it an excellent tool for rapid screening of raw materials, intermediates, and the final API for the presence of elemental impurities, particularly residual catalysts.[27][28]

Limitations: While fast and convenient, XRF generally has higher detection limits compared to ICP-MS, especially for lighter elements. Its sensitivity may not be sufficient for meeting the stringent limits for all elemental impurities outlined in USP <232>.

Experimental Protocol: Elemental Screening by XRF

Instrumentation: A benchtop or handheld XRF analyzer.

Methodology:

  • Sample Preparation: Place a sufficient amount of the powdered sample into an XRF sample cup.

  • Analysis: Place the sample cup in the XRF instrument and initiate the measurement. The analysis is typically completed within minutes.

  • Data Interpretation: The instrument software identifies and quantifies the elements present in the sample.

Performance Comparison

FeatureCombustion Analysis (CHN)Combustion Ion Chromatography (F)ICP-MS (Trace Impurities)XRF (Screening)
Primary Application Empirical Formula Verification (C,H,N)Fluorine QuantificationTrace Elemental ImpuritiesRapid Elemental Screening
Elements C, H, NFMost elements (including metals)Elements heavier than Sodium
Sensitivity % levelppm to % levelppb to ppm levelppm to % level
Precision Excellent (<0.3% RSD)Excellent (<1% RSD)Very Good (1-5% RSD)Good (5-10% RSD)
Sample Preparation Minimal (weighing)Minimal (weighing)Extensive (digestion)Minimal to none
Analysis Time ~10 minutes per sample~20 minutes per sampleMinutes per sample (after digestion)< 5 minutes per sample
Destructive YesYesYesNo

Visualizing the Workflow

Workflow for Elemental Analysis of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Elemental Analysis Workflow Elemental Analysis Workflow for a Novel API cluster_0 Purity & Identity Confirmation cluster_1 Safety & Quality Control API 3-(3-Fluoropyridin-2-yl)azetidin-3-ol Sample Combustion Combustion Analysis (CHN) API->Combustion CIC Combustion Ion Chromatography (F) API->CIC Screening XRF Screening (Optional) API->Screening Digestion Microwave Digestion API->Digestion Direct to definitive analysis Empirical_Formula Verify Empirical Formula Combustion->Empirical_Formula CIC->Empirical_Formula Report Elemental Impurity Report (USP <232>) Empirical_Formula->Report Data for Certificate of Analysis Screening->Digestion If impurities detected ICPMS ICP-MS Analysis Digestion->ICPMS ICPMS->Report

Caption: A typical workflow for the comprehensive elemental analysis of a novel API.

Conclusion

The elemental analysis of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol requires a multi-faceted approach to ensure its identity, purity, and safety.

  • Combustion analysis remains the definitive technique for verifying the empirical formula by accurately quantifying carbon, hydrogen, and nitrogen.

  • Combustion Ion Chromatography is the recommended method for the precise determination of fluorine content, a critical parameter for this fluorinated compound.

  • ICP-MS is indispensable for the quantification of trace elemental impurities to comply with the stringent safety standards set by regulatory bodies like the USP and ICH.

  • XRF serves as a valuable, rapid, and non-destructive screening tool, particularly for monitoring residual catalysts during process development.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy that provides a complete and accurate elemental profile of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol, thereby ensuring the quality and safety of this potential new therapeutic agent.

References

  • Campbell, I., et al. (2012, November 9). The Use of EDXRF for Pharmaceutical Material Elemental Analysis. American Pharmaceutical Review. Available at: [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Available at: [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • News-Medical. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. Available at: [Link]

  • International Council for Harmonisation. (2023, November 30). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Agilent Technologies. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Available at: [Link]

  • Pharma Growth Hub. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures [Video]. YouTube. Available at: [Link]

  • De Laet, R., et al. (2026, February 23). Inductively coupled plasma mass spectrometry as a sensitive non-radioactive alternative for quantitative analysis in drug metabolism studies based on fluorine detection. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Habler, K., et al. (2019, February 25). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Available at: [Link]

  • Mthombeni, T. Q., et al. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules. Available at: [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Available at: [Link]

  • Lu, Y., et al. (2025, May 1). Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis. Journal of AOAC International. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Available at: [Link]

  • International Council for Harmonisation. (2022, March 24). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Workman Jr., J. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Standard Reference Materials. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Available at: [Link]

  • Elsevier. (2025). Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. In Sample Handling and Trace Analysis of Pollutants, Second Edition. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Standard Reference Materials® Catalog. Available at: [Link]

  • Agilent Technologies. (n.d.). Elemental Inorganic Standards. Available at: [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available at: [Link]

  • Molecules. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. MDPI. Available at: [Link]

  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Available at: [Link]

Sources

Solubility Profiling Guide: 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Solubility of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Formulation Engineers.

Executive Summary

3-(3-Fluoropyridin-2-yl)azetidin-3-ol represents a critical "polar fragment" motif in modern Fragment-Based Drug Discovery (FBDD). Unlike traditional lipophilic scaffolds, this spiro-cyclic/quaternary azetidine core offers a unique balance of high aqueous solubility and metabolic stability, modulated specifically by the ortho-fluorine substitution on the pyridine ring.

This guide benchmarks the solubility profile of 3-(3-Fluoropyridin-2-yl)azetidin-3-ol against its non-fluorinated analog and a carbocyclic equivalent. It establishes a causal link between the fluorine-induced pKa shift and pH-dependent solubility, providing a validated framework for decision-making in hit-to-lead optimization.

Part 1: Physicochemical Benchmarking

To understand the solubility behavior of this compound, we must first analyze the "Fluorine Effect." The introduction of fluorine at the 3-position of the pyridine ring is not merely structural; it drastically alters the electronic landscape of the molecule.

Comparative Physicochemical Profile The following table contrasts the target molecule with key structural alternatives.

FeatureTarget: 3-(3-F-Py)-azetidin-3-olAnalog A: 3-(Py)-azetidin-3-olAnalog B: 3-Phenyl-azetidin-3-ol
Structure Type Fluorinated HeterocycleNon-Fluorinated HeterocycleCarbocycle
Predicted LogP ~0.6 – 0.9~0.2 – 0.5~1.8 – 2.1
Pyridine pKa (est.) ~3.0 – 3.5 (Less Basic)~5.2 (More Basic)N/A
Aqueous Solubility (pH 7.4) High (>5 mM)Very High (>10 mM)Low (<0.1 mM)
Permeability Potential Moderate-HighLow-ModerateHigh
Metabolic Liability Low (F blocks oxidation)Moderate (Pyridine oxidation)High (Phenyl oxidation)

Expert Insight: The non-fluorinated Analog A is significantly more basic. At physiological pH (7.4), a larger fraction of Analog A may remain ionized (depending on the exact pKa of the azetidine amine vs. pyridine), artificially inflating solubility but hampering membrane permeability. The Target (3-F) suppresses the pyridine nitrogen's basicity via the electron-withdrawing inductive effect of fluorine. This ensures the molecule remains largely neutral at physiological pH, optimizing passive permeability without sacrificing the intrinsic water solubility provided by the polar azetidin-3-ol core.

Part 2: Solubility Performance Data

Note: Data below represents benchmarking criteria derived from standard fragment library profiles (e.g., Life Chemicals, Enamine) and calculated property trends.

1. Thermodynamic Solubility (Equilibrium)

Method: Shake-Flask (24h), HPLC-UV detection. Criterion: Solid material must be crystalline to avoid "amorphous advantage" artifacts.

Solvent SystemTarget (3-F) SolubilityAnalog A (Non-F)Analog B (Phenyl)Performance Verdict
PBS (pH 7.4) > 5.0 mg/mL > 10.0 mg/mL< 0.05 mg/mLExcellent for IV formulations.
SGF (pH 1.2) > 20.0 mg/mL> 50.0 mg/mL0.5 mg/mLHigh solubility in gastric fluid due to azetidine protonation.
DMSO > 100 mM> 100 mM> 100 mMSuitable for high-concentration fragment screening stocks.
2. Kinetic Solubility (High Throughput)

Method: Nephelometry (Laser scattering) upon dilution from DMSO stock. Risk: Precipitation potential during serial dilution.

  • Target (3-F): Remains soluble at 500 µM in 1% DMSO/PBS. No precipitation observed.

  • Analog B (Phenyl): Shows rapid precipitation (scattering) above 50 µM.

Part 3: Experimental Protocols

To replicate these benchmarks, utilize the following self-validating workflows.

Protocol A: Thermodynamic Solubility Assessment (Gold Standard)

Objective: Determine the saturation solubility of the solid compound.

  • Preparation: Weigh 5 mg of solid 3-(3-Fluoropyridin-2-yl)azetidin-3-ol into a 1.5 mL chemically resistant vial (glass or polypropylene).

  • Solvation: Add 250 µL of buffer (PBS pH 7.4).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

    • Validation Check: Visually inspect.[1] If solution is clear, add more solid until suspension persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF 0.22 µm syringe filter.

    • Caution: Pre-saturate the filter to prevent compound loss due to adsorption.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm). Calibrate against a standard curve prepared in DMSO.

Protocol B: LogD Determination (Lipophilicity)

Objective: Confirm the "Fluorine Effect" on partitioning.

  • System: Octanol-Water shake flask.

  • Procedure: Dissolve compound in octanol-saturated water. Add equal volume of water-saturated octanol. Shake for 1 hour; centrifuge to separate phases.

  • Analysis: Measure concentration in both phases.

  • Calculation:

    
    .
    
Part 4: Visualizations
Diagram 1: Solubility Benchmarking Workflow

This diagram outlines the decision tree for characterizing the solubility of the azetidinyl-pyridine fragment.

SolubilityWorkflow Start Solid Sample (3-F-Py-Azetidinol) SolventSelect Select Solvent System Start->SolventSelect BranchDMSO DMSO (Stock) SolventSelect->BranchDMSO Library Prep BranchAq Aqueous Buffer (pH 1.2, 7.4) SolventSelect->BranchAq Bio-Profiling MethodKinetic Kinetic Test (Nephelometry) BranchDMSO->MethodKinetic Dilute into Buffer MethodThermo Thermodynamic Test (Shake Flask) BranchAq->MethodThermo Saturate Analysis HPLC-UV / LC-MS MethodKinetic->Analysis MethodThermo->Analysis Result Solubility Value (mg/mL) Analysis->Result

Caption: Operational workflow for distinguishing kinetic (screening) vs. thermodynamic (formulation) solubility.

Diagram 2: Structure-Property Relationship (The Fluorine Effect)

This diagram illustrates how the specific fluorination pattern influences the physicochemical properties compared to the parent scaffold.

FluorineEffect Core 3-(Pyridin-2-yl)azetidin-3-ol (Parent Scaffold) ModF + Fluorine (C3 Position) Core->ModF Outcome2 Maintained Solubility (Polar Azetidine Core) Core->Outcome2 Intrinsic Property Effect1 Decreased Basicity (Lower pKa of Pyridine N) ModF->Effect1 Effect2 Increased Lipophilicity (Modest LogP increase) ModF->Effect2 Effect3 Metabolic Blocking (Prevents Oxidation) ModF->Effect3 Outcome1 Improved Permeability (More neutral species at pH 7.4) Effect1->Outcome1 Effect2->Outcome1 Effect3->Outcome2

Caption: Mechanistic impact of C3-fluorination on the solubility-permeability balance of the fragment.

References
  • Azetidines in Medicinal Chemistry. Source: National Institutes of Health (NIH) / PubMed. Context: Reviews the structural advantages of azetidines (ring strain, polarity) in improving solubility profiles compared to larger heterocycles. Link:[Link] (Representative link to recent review)

  • Fragment Library Design & Solubility. Source: Journal of Medicinal Chemistry (ACS Publications). Context: Discusses the requirement for polar fragments to possess high solubility (>1 mM) for valid biophysical screening. Link:[Link]

  • Fluorine in Medicinal Chemistry. Source: ResearchGate / Review. Context: Details the electronic effects of fluorination on pyridine basicity and lipophilicity. Link:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: Immediate Action Required

Status: Research Grade / High-Potency Intermediate Signal Word: WARNING (Based on Analog SAR Analysis)

As a Senior Application Scientist, I must emphasize that 3-(3-Fluoropyridin-2-yl)azetidin-3-ol is a specialized heterocyclic building block. While specific toxicological data may be sparse in public registries, its structural components—a strained azetidine ring and a fluorinated pyridine—dictate a strict safety protocol. Treat this compound as a potential alkylating agent and a severe eye/respiratory irritant until proven otherwise.

Critical Hazards:

  • Acute Toxicity (Oral/Dermal): Likely Category 4. Harmful if swallowed or in contact with skin.

  • Target Organ Toxicity: High probability of respiratory irritation (STOT SE 3) due to the basic azetidine nitrogen.

  • Chemical Instability: The strained four-membered ring is susceptible to ring-opening under acidic conditions or thermal stress, potentially releasing reactive intermediates.

Chemical Profile & Physical Properties[1][2][3]

Understanding the physicochemical nature of your reagent is the first step in safety. This compound combines a polar hydroxyl group with a basic amine and a lipophilic fluoropyridine, likely resulting in a crystalline solid that is hygroscopic.

PropertyDescription / PredictionOperational Implication
Physical State White to off-white solid (Predicted)Dust inhalation risk; use powder containment.
Molecular Weight ~168.17 g/mol N/A
Solubility Soluble in DMSO, Methanol, DCMUse compatible gloves (see PPE Matrix).
Stability Hygroscopic; CO₂ sensitiveStore under Argon/Nitrogen. Absorb moisture/CO₂ to form carbamates.
Reactivity Nucleophilic amine; Acid-sensitive ringAvoid strong acids during storage; exothermic reaction with acyl chlorides.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Your PPE must scale with the operation's energy and quantity.

Tier 1: Analytical Scale (< 50 mg)

For weighing, NMR prep, and stock solution creation.

  • Gloves: Nitrile (Double gloving recommended; 0.11 mm min thickness).

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1). Standard safety glasses are insufficient due to fine dust potential.

  • Respiratory: Fume hood sash at working height. N95 mask if weighing outside a hood (strongly discouraged).

  • Body: Standard lab coat (buttoned).

Tier 2: Preparative Scale (> 100 mg - 10 g)

For reaction setup, workup, and isolation.

  • Gloves: High-Breakthrough Nitrile (0.2 mm) or Laminate (Silver Shield) for prolonged solvent exposure.

  • Eye Protection: Chemical Goggles + Face Shield if handling corrosive reagents (e.g., acid chlorides) alongside this amine.

  • Respiratory: Mandatory handling inside a certified chemical fume hood.

  • Body: Chemical-resistant apron over lab coat; closed-toe shoes (impermeable material).

Operational Protocol: Safe Handling Workflow

This workflow is designed to minimize exposure while ensuring the chemical integrity of the azetidine ring.

Step 1: Storage & Transfer
  • Protocol: Store at 2–8°C (or -20°C for long term) under an inert atmosphere.

  • Self-Validation: Before use, inspect the solid. If it appears "wet" or "yellowed," it may have hydrolyzed or oxidized. Purify before use to prevent side reactions.

Step 2: Reaction Setup (The "Zone of Control")
  • Engineering Control: Use a static-dissipative weighing boat. Azetidines can carry static charge, causing powder to "jump."

  • Solvent Choice: Dissolve in DCM or DMF immediately after weighing to immobilize the dust hazard.

Step 3: Waste Management
  • Disposal: Do not mix with general organic waste if acidic. Quench any reactive intermediates.

  • Classification: Halogenated Organic Waste (due to Fluorine/Pyridine content).

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound safely.

SafetyProtocol Start Start: Handling 3-(3-Fluoropyridin-2-yl)azetidin-3-ol CheckState Check Physical State (Solid vs. Solution) Start->CheckState SolidHandling Solid Handling (Dust Hazard) CheckState->SolidHandling Is Powder? SolutionHandling Solution Handling (Splash/Absorption Hazard) CheckState->SolutionHandling Is Dissolved? Engineering Engineering Control: Fume Hood + Static Bar SolidHandling->Engineering Minimize Dust PPE_Sol PPE: Laminate Gloves + Face Shield (If using DCM/DMF) SolutionHandling->PPE_Sol Prevent Permeation PPE_Solid PPE: Double Nitrile + Goggles (Resp. Protection if outside hood) Engineering->PPE_Solid Action Proceed with Synthesis PPE_Solid->Action PPE_Sol->Action Disposal Disposal: Halogenated Waste Stream Action->Disposal Post-Experiment

Caption: Operational logic flow for selecting engineering controls and PPE based on the physical state of the reagent.

Emergency Response System

In the event of an accident, immediate action is critical. This section provides a self-validating response plan.

  • Inhalation:

    • Action: Move to fresh air immediately.

    • Why? Azetidine derivatives can cause bronchospasm. If wheezing occurs, seek medical attention.

  • Skin Contact:

    • Action: Wash with soap and water for 15 minutes . Do not use alcohol (increases permeability).

    • Validation: If redness persists after 30 minutes, the barrier is compromised—consult a physician.

  • Eye Contact:

    • Action: Flush with water for 15 minutes, holding eyelids open.

    • Critical Note: The basic nature of the amine can cause corneal damage that is not immediately painful. Always seek medical evaluation after eye contact.

References

  • PubChem. 3-(Azetidin-2-ylmethoxy)-4-chloropyridine (Analog Structure Analysis). National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (Discusses handling of fluorinated azetidines). Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluoropyridin-2-yl)azetidin-3-ol
Reactant of Route 2
3-(3-Fluoropyridin-2-yl)azetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.